bc1 Complex-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H22N6O5S2 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
3-N-cyclopropyl-3-N-[(2Z)-2-methoxyimino-2-phenylethyl]-1-N,1-N-dimethyl-1,2,4-triazole-1,3-disulfonamide |
InChI |
InChI=1S/C16H22N6O5S2/c1-20(2)29(25,26)22-12-17-16(18-22)28(23,24)21(14-9-10-14)11-15(19-27-3)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3/b19-15+ |
InChI 键 |
IWOIWFASKSFANB-XDJHFCHBSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of the bc1 Complex-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cytochrome bc1 complex (also known as Complex III) is a critical enzyme in the electron transport chain of mitochondria and photosynthetic bacteria. It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial or bacterial membrane. This vital function in cellular respiration and energy production makes it a significant target for drug development, particularly for antifungal and antimalarial agents. This guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the bc1 complex, with a focus on the core inhibitory processes. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for studying the complex, and visualizations of key molecular pathways.
Core Mechanism of Action: The Q-cycle
The catalytic function of the bc1 complex is best described by the protonmotive Q-cycle mechanism. This process occurs at two distinct catalytic sites within the cytochrome b subunit: the ubiquinol oxidation (Qo or QP) site, located on the positive (P) side of the membrane, and the ubiquinone reduction (Qi or QN) site, on the negative (N) side.[1]
The Q-cycle involves a bifurcated electron transfer pathway:
-
First Turnover: A ubiquinol (UQH2) molecule binds to the Qo site. One of its electrons is transferred to the high-potential chain, which includes the Rieske iron-sulfur protein (ISP) and cytochrome c1, ultimately reducing cytochrome c.[2] The second electron is transferred to the low-potential chain, consisting of two b-type hemes (bL and bH), and moves towards the Qi site to reduce a ubiquinone (UQ) molecule to a semiquinone radical (SQ).[1] This process releases two protons into the intermembrane space.
-
Second Turnover: A second UQH2 molecule is oxidized at the Qo site, again reducing cytochrome c and releasing two protons. The second electron is transferred via the b-hemes to the Qi site, where it reduces the semiquinone radical to ubiquinol, taking up two protons from the mitochondrial matrix.
In essence, for every two molecules of ubiquinol oxidized at the Qo site, one molecule of ubiquinone is reduced at the Qi site, resulting in the net translocation of four protons across the membrane and the reduction of two molecules of cytochrome c.[3] A critical aspect of this mechanism is the movement of the extrinsic domain of the Rieske ISP, which shuttles electrons from ubiquinol at the Qo site to cytochrome c1.[2]
Quantitative Data: Inhibition of the bc1 Complex
A wide range of natural and synthetic compounds inhibit the bc1 complex by binding to either the Qo or Qi site, disrupting the Q-cycle. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of an inhibitor's potency. The following tables summarize the IC50 values for several well-characterized bc1 complex inhibitors.
| Inhibitor | Target Site | Organism/Source | IC50 | Reference |
| Qo Site Inhibitors | ||||
| Myxothiazol | Qo | Saccharomyces cerevisiae (yeast) | ~0.5 nM | [2] |
| Stigmatellin | Qo | Bovine heart mitochondria | ~0.3 nM | |
| Azoxystrobin | Qo | Fungal pathogens | Varies | [4] |
| Pyraclostrobin | Qo | Fungal pathogens | Varies | [5] |
| Famoxadone | Qo | Rhodobacter sphaeroides | 418 nM | [1] |
| Inz-1 | Qo | Saccharomyces cerevisiae | 2.5 µM | [6] |
| Inz-1 | Qo | Candida albicans | 8.0 µM | [6] |
| Inz-1 | Qo | Human (HEK293 cells) | 45.3 µM | [6] |
| Qi Site Inhibitors | ||||
| Antimycin A | Qi | Porcine bc1 complex | Kᵢ = 0.033 nM | [7] |
| Cyazofamid (B129060) | Qi | Porcine bc1 complex | Kᵢ = 12.90 µM | [7] |
| Ilicicolin H | Qi | Cylindrocladium iliciola | Varies | [8] |
| Funiculosin | Qi | Penicillium funiculosum | Varies | [8] |
| Other Inhibitors | ||||
| Pyrimorph | Near Qo | Phytophthora capsici mitochondria | 85.0 µM | [4] |
| Pyrimorph | Near Qo | 4-subunit bacterial bc1 | 69.2 µM | [4] |
| Neopeltolide | Not specified | Bovine heart mitochondria | 2.0 nM | [9] |
Note: IC50 and Kᵢ values can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocols
Purification and Crystallization of the bc1 Complex
A common method for purifying highly active bc1 complexes involves the following steps:[10]
-
Membrane Preparation: Isolate mitochondrial or bacterial membranes through differential centrifugation.
-
Solubilization: Extract the bc1 complex from the membranes using a mild non-ionic detergent such as n-dodecyl-β-D-maltoside.
-
Chromatography: Purify the complex using successive ion-exchange chromatography steps, typically on a DEAE-cellulose column.[10]
-
Crystallization: For structural studies, the purified complex is concentrated and crystallized. This often involves mixing the complex with an excess of its substrate, cytochrome c, in the presence of a detergent like cholate, followed by slow removal of the detergent via dialysis.[11] Crystals can be grown by vapor diffusion.[2][12]
Enzyme Kinetics Assay
The activity of the bc1 complex is typically measured as the rate of ubiquinol-dependent cytochrome c reduction.[13]
-
Reaction Mixture: Prepare a reaction buffer at a specific pH (e.g., pH 7.4) containing cytochrome c and the bc1 complex. The reaction can be initiated by the addition of a ubiquinol analogue, such as decylubiquinol.
-
Spectrophotometric Monitoring: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.[13]
-
Inhibitor Studies: To determine the IC50 of an inhibitor, perform the assay in the presence of varying concentrations of the compound and measure the corresponding reduction in the rate of cytochrome c reduction.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the bc1 complex and its interactions with inhibitors at an atomic level. A general workflow for setting up an MD simulation of a membrane protein like the bc1 complex is as follows:[1][3][14][15][16]
-
System Setup:
-
Obtain the protein structure from the Protein Data Bank (PDB).
-
Embed the protein in a lipid bilayer (e.g., POPC) and solvate the system with water and ions to neutralize the charge.
-
-
Energy Minimization: Minimize the energy of the system to relax any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the lipids and water to pack around the protein.
-
Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) to collect trajectory data.
-
Analysis: Analyze the trajectory to study protein dynamics, conformational changes, and interactions with ligands.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Q-cycle mechanism of the bc1 complex.
References
- 1. ks.uiuc.edu [ks.uiuc.edu]
- 2. Crystallization of cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Beginner’s Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 4. researchgate.net [researchgate.net]
- 5. Subnanomolar Inhibitor of Cytochrome bc1 Complex Designed via Optimizing Interaction with Conformationally Flexible Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystallization of the middle part of the mitochondrial electron transfer chain: cytochrome bc1-cytochrome c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dosequis.colorado.edu [dosequis.colorado.edu]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. Membrane Proteins Tutorial | The Aksimentiev Group [bionano.physics.illinois.edu]
- 15. Introduction to Membrane-Protein Simulation — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 16. KALP-15 in DPPC [mdtutorials.com]
An In-Depth Technical Guide to the Target of Antimycin A: The Cytochrome bc1 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial cytochrome bc1 complex, also known as Complex III or ubiquinol-cytochrome c oxidoreductase, is a critical enzyme in the electron transport chain of most aerobic organisms. It plays a central role in cellular respiration by coupling the transfer of electrons from ubiquinol (B23937) to cytochrome c with the translocation of protons across the inner mitochondrial membrane. This process generates a proton motive force that drives the synthesis of ATP, the primary energy currency of the cell. The vital function of the bc1 complex makes it a significant target for a variety of inhibitors, including naturally occurring antibiotics and synthetic fungicides. This technical guide provides a comprehensive overview of the bc1 complex with a specific focus on its inhibition by Antimycin A, a potent and well-characterized inhibitor.
The Cytochrome bc1 Complex: Structure and Function
The cytochrome bc1 complex is a dimeric multi-subunit protein embedded in the inner mitochondrial membrane. Each monomer consists of three core catalytic subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP).
-
Cytochrome b is the largest subunit and contains two distinct heme groups, bL and bH. It forms the transmembrane core of the complex and harbors the two binding sites for ubiquinone/ubiquinol: the Qo (ubiquinol oxidation) site and the Qi (ubiquinone reduction) site.
-
Cytochrome c1 contains a single heme c group and is responsible for transferring an electron from the Rieske ISP to the soluble electron carrier, cytochrome c.
-
Rieske Iron-Sulfur Protein (ISP) contains a high-potential 2Fe-2S cluster and plays a crucial role in the initial step of ubiquinol oxidation at the Qo site.
The catalytic activity of the bc1 complex is described by the Q-cycle mechanism . In this process, a molecule of ubiquinol (QH2) is oxidized at the Qo site, releasing two protons into the intermembrane space. The two electrons from QH2 follow divergent paths. One electron is transferred to the Rieske ISP and then to cytochrome c1 and finally to cytochrome c. The second electron is transferred through the two heme groups of cytochrome b (bL and bH) to the Qi site, where it reduces a molecule of ubiquinone (Q) to a semiquinone radical. A second turnover of the Q-cycle fully reduces the semiquinone to ubiquinol at the Qi site, consuming two protons from the mitochondrial matrix.
Antimycin A: A Potent Inhibitor of the bc1 Complex
Antimycin A is a member of a group of antibiotics produced by Streptomyces species. It is a highly specific and potent inhibitor of the cytochrome bc1 complex, targeting the Qi site on the cytochrome b subunit.
Mechanism of Action
Antimycin A binds non-covalently to the Qi site, sterically hindering the binding of ubiquinone. This blockage prevents the transfer of electrons from heme bH to ubiquinone, effectively interrupting the Q-cycle. The inhibition of the bc1 complex by Antimycin A has several critical downstream consequences:
-
Inhibition of Electron Transport: The flow of electrons through the electron transport chain is halted at Complex III.
-
Collapse of Mitochondrial Membrane Potential: The pumping of protons by the bc1 complex ceases, leading to a dissipation of the proton motive force across the inner mitochondrial membrane.
-
Increased Production of Reactive Oxygen Species (ROS): The blockage of electron flow leads to the accumulation of electrons within Complex III, which can then be transferred to molecular oxygen, generating superoxide (B77818) radicals and other ROS.
-
Induction of Apoptosis: The disruption of mitochondrial function, including the collapse of the membrane potential and increased ROS production, are potent triggers for the intrinsic pathway of apoptosis.
Quantitative Data: Potency of Antimycin A
The inhibitory potency of Antimycin A is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the organism, the specific bc1 complex preparation, and the assay conditions.
| Parameter | Organism/System | Value | Reference |
| Ki | Porcine bc1 complex | 0.033 ± 0.00027 nM | [1] |
| IC50 | Yeast bc1 complex | ~10 nM | [2] |
| IC50 | Bovine bc1 complex | ~10 nM | [2] |
| IC50 | Paracoccus denitrificans bc1 complex | >100 nM | [2] |
| IC50 | HCT-116 colorectal cancer cells | 29 µg/mL | [3] |
| EC50 | Rhizoctonia solani | 1.25 µg/mL |
Experimental Protocols
Ubiquinol-Cytochrome c Reductase Activity Assay
This assay measures the enzymatic activity of the bc1 complex by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm.
Materials:
-
Isolated mitochondria or purified bc1 complex
-
Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
Ubiquinol substrate (e.g., decylubiquinol, QH2)
-
Cytochrome c (from horse heart)
-
Antimycin A stock solution (in ethanol (B145695) or DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and cytochrome c in a cuvette.
-
Add the mitochondrial preparation or purified bc1 complex to the cuvette and mix gently.
-
To determine the effect of Antimycin A, add the desired concentration of the inhibitor to the reaction mixture and incubate for a specified time.
-
Initiate the reaction by adding the ubiquinol substrate.
-
Immediately monitor the increase in absorbance at 550 nm over time. The initial rate of the reaction is proportional to the activity of the bc1 complex.
-
The activity is calculated using the Beer-Lambert law, with the extinction coefficient for the reduction of cytochrome c.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A common method to assess the effect of Antimycin A on mitochondrial function is to measure the mitochondrial membrane potential using fluorescent probes like JC-1 or TMRM.
Materials:
-
Cultured cells
-
Cell culture medium
-
Antimycin A stock solution
-
Fluorescent probe for ΔΨm (e.g., JC-1, TMRM)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of Antimycin A for the desired time period.
-
Incubate the cells with the ΔΨm-sensitive fluorescent probe according to the manufacturer's instructions.
-
Wash the cells to remove the excess probe.
-
Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.
Detection of Mitochondrial Reactive Oxygen Species (ROS)
Antimycin A-induced ROS production can be measured using fluorescent probes that are specifically targeted to the mitochondria, such as MitoSOX Red.
Materials:
-
Cultured cells
-
Cell culture medium
-
Antimycin A stock solution
-
MitoSOX Red reagent
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with Antimycin A for the specified duration.
-
Load the cells with the MitoSOX Red probe according to the manufacturer's protocol.
-
Wash the cells to remove the unbound probe.
-
Measure the fluorescence of the cells using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Signaling Pathways and Visualizations
The Q-Cycle Mechanism and Antimycin A Inhibition
The following diagram illustrates the Q-cycle mechanism of the cytochrome bc1 complex and the point of inhibition by Antimycin A.
Caption: The Q-cycle mechanism and the inhibitory action of Antimycin A at the Qi site.
Experimental Workflow for Determining Antimycin A IC50
The following diagram outlines a typical experimental workflow for determining the IC50 value of Antimycin A.
Caption: Workflow for determining the IC50 of Antimycin A.
Antimycin A-Induced Apoptotic Signaling Pathway
Inhibition of the bc1 complex by Antimycin A triggers the intrinsic apoptotic pathway. This diagram illustrates the key signaling events.
Caption: Antimycin A-induced intrinsic apoptosis pathway.
Conclusion
The cytochrome bc1 complex is a well-validated target for a diverse range of inhibitors. Antimycin A serves as a classic example of a potent and specific inhibitor that has been instrumental in elucidating the function of this essential enzyme. Its mechanism of action, which involves the disruption of the Q-cycle at the Qi site, leads to a cascade of events culminating in cellular apoptosis. A thorough understanding of the interaction between inhibitors like Antimycin A and the bc1 complex is crucial for the development of new therapeutic agents and for advancing our knowledge of mitochondrial biology and disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
bc1 Complex-IN-1 biological activity
The Discovery of Novel Cytochrome bc1 Complex Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome bc1 complex (also known as complex III or ubiquinol-cytochrome c reductase) is a critical enzyme in the electron transport chain of mitochondria and many bacteria.[1][2] It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This proton gradient is essential for the production of ATP, the primary energy currency of the cell.[3][4] Inhibition of the cytochrome bc1 complex disrupts cellular respiration, leading to cell death, making it a well-validated and attractive target for the development of new drugs, including antifungals, antiparasitics, and anticancer agents.[5][6][7] This technical guide provides a comprehensive overview of the discovery of novel cytochrome bc1 complex inhibitors, detailing the underlying biochemistry, inhibitor classes, experimental protocols for their evaluation, and modern drug discovery workflows.
The Cytochrome bc1 Complex: Structure and Function
The cytochrome bc1 complex is a dimeric multi-subunit protein embedded in the inner mitochondrial membrane.[8] Each monomer contains three core catalytic subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP).[2] The key to its function is the Q-cycle, a mechanism that facilitates the transfer of electrons from ubiquinol and the pumping of protons.[9]
The Q-Cycle Mechanism
The Q-cycle involves two distinct catalytic sites within the cytochrome b subunit: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[10]
-
At the Qo site: A molecule of ubiquinol (QH2) binds and is oxidized, releasing two protons into the intermembrane space. The two electrons from QH2 follow separate paths.
-
One electron is transferred to the Rieske iron-sulfur protein, then to cytochrome c1, and finally to cytochrome c.
-
The second electron is transferred through two heme groups within cytochrome b (heme bL and heme bH) to the Qi site.
-
-
At the Qi site: A molecule of ubiquinone (Q) is reduced to a semiquinone radical by the electron from the Qo site.
-
Second half of the cycle: A second molecule of ubiquinol is oxidized at the Qo site, again releasing two protons and transferring one electron to cytochrome c. The second electron is transferred to the Qi site, where it fully reduces the semiquinone radical to ubiquinol, a process that consumes two protons from the mitochondrial matrix.
This intricate process results in the net transfer of two electrons to cytochrome c and the translocation of four protons across the inner mitochondrial membrane for every two molecules of ubiquinol oxidized.[9]
Signaling Pathway and Inhibition
The Q-cycle is a critical signaling pathway for cellular energy production. Inhibitors of the cytochrome bc1 complex disrupt this pathway by binding to either the Qo or Qi site, preventing the binding of ubiquinol or ubiquinone and blocking electron transfer.
Caption: The Q-cycle and points of inhibition by Qo and Qi site inhibitors.
Classes of Cytochrome bc1 Complex Inhibitors
Inhibitors are primarily classified based on their binding site:
-
Qo Site Inhibitors: These compounds bind to the ubiquinol oxidation site, often competing with the natural substrate. Prominent examples include:
-
Strobilurins: A class of fungicides originally isolated from mushrooms. Azoxystrobin is a widely used synthetic analog.[5]
-
Atovaquone: A hydroxynaphthoquinone used as an antimalarial and antipneumocystis agent.[11]
-
Myxothiazol: A natural product that binds to a different sub-pocket within the Qo site compared to strobilurins.[12]
-
-
Qi Site Inhibitors: These inhibitors bind to the ubiquinone reduction site.
Discovery of Novel Inhibitors: A Workflow
The discovery of new cytochrome bc1 inhibitors typically follows a structured workflow, integrating high-throughput screening and rational drug design approaches.
Caption: A generalized workflow for the discovery of novel enzyme inhibitors.
Quantitative Data of Selected Cytochrome bc1 Inhibitors
The potency of cytochrome bc1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or minimum inhibitory concentration (MIC). The following tables summarize representative data for various inhibitors.
Table 1: In Vitro Enzyme Inhibition Data
| Inhibitor Class | Compound | Target Organism | Assay Type | IC50 / Ki | Reference |
| Qo Inhibitors | |||||
| Strobilurin Analog | Azoxystrobin | Porcine | SCR | Ki = 1.89 nM (for analog 14d) | |
| Compound 20 | Drechslera oryzae | RZ reduction | EC50 = 3.62 µg/mL | ||
| Naphthoquinone | Atovaquone | Plasmodium falciparum | bc1 activity | IC50 = 6.7 nM | [13] |
| Atovaquone | Human (HEK293) | bc1 activity | IC50 = 108 nM | [13] | |
| Indazole Derivative | Inz-1 | Candida albicans | bc1 activity | IC50 = 8.0 µM | [14] |
| Inz-1 | Human (HEK293) | bc1 activity | IC50 = 45.3 µM | [14] | |
| Qi Inhibitors | |||||
| Quinolone | ELQ-400 | Plasmodium falciparum | bc1 activity | IC50 = 6.7 nM | [13] |
| ELQ-400 | Human (HEK293) | bc1 activity | IC50 = 108 nM | [13] | |
| Dual Inhibitor | |||||
| Quinolone | ELQ-400 | Plasmodium falciparum | bc1 activity | IC50 = 6.7 nM | [13] |
Table 2: Antifungal/Antiparasitic Activity Data
| Inhibitor Class | Compound | Target Organism | MIC | Reference |
| Strobilurin Analog | Compound 20 | Various fungi | 16-64 µg/L | |
| Phenoxypyrimidine | Fenpicoxamid | Zymoseptoria tritici | - | [5] |
| Indazole Derivative | Inz-1 | Saccharomyces cerevisiae | - | [14] |
| Pyridinamine | Ilicicolin H | Candida spp. | < 1 µg/mL | [4] |
| Quinolone | B6 | Mycobacterium tuberculosis | 1.12 µM | [15] |
| MJ-22 | Mycobacterium tuberculosis | 3.69 µM | [15] |
Experimental Protocols
Succinate-Cytochrome c Reductase (SCR) Activity Assay
This assay measures the overall activity of complex II (succinate dehydrogenase) and complex III (cytochrome bc1 complex).
Principle: Succinate (B1194679) is oxidized by complex II, and the electrons are transferred to ubiquinone, which is then oxidized by the cytochrome bc1 complex. The final step is the reduction of cytochrome c, which can be monitored spectrophotometrically by the increase in absorbance at 550 nm.
Materials:
-
Isolated mitochondria (e.g., from bovine heart)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA
-
Succinate solution (e.g., 1 M)
-
Cytochrome c solution (e.g., 10 mg/mL in assay buffer)
-
Potassium cyanide (KCN) solution (e.g., 100 mM) to inhibit complex IV
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the reaction mixture in a cuvette by adding assay buffer, KCN (final concentration ~1 mM), and cytochrome c (final concentration ~50 µM).
-
Add the test inhibitor at various concentrations. Include a solvent control (e.g., DMSO).
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding succinate (final concentration ~10 mM).
-
Immediately monitor the increase in absorbance at 550 nm for a set period (e.g., 3-5 minutes). The rate of cytochrome c reduction is proportional to the SCR activity.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of potential inhibitors.[16]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[3]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium and add them to the wells. Include a vehicle control (e.g., medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The cytochrome bc1 complex remains a highly valuable target for the development of novel therapeutics. A thorough understanding of its structure, function, and the mechanism of the Q-cycle is fundamental to the rational design of new inhibitors. The combination of high-throughput screening of diverse chemical libraries and structure-based drug design, supported by robust in vitro and cell-based assays, provides a powerful platform for the discovery and optimization of potent and selective cytochrome bc1 complex inhibitors. This guide has provided an overview of the key concepts, experimental methodologies, and discovery workflows that are central to this exciting and impactful area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Quantitative structure activity relationships in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Drug: SL0101 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 14. dot | Graphviz [graphviz.org]
- 15. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Qo Binding Site of Mitochondrial Complex III: A Focus on the Atovaquone Binding Domain
Disclaimer: No specific inhibitor with the name "Complex-IN-1" was identified in a comprehensive search of scientific literature. Therefore, this guide will focus on the well-characterized inhibitor Atovaquone (B601224) as a representative example of a compound targeting the bc1 complex (Complex III) of the mitochondrial electron transport chain. The principles of binding, experimental characterization, and mechanisms of inhibition discussed are broadly applicable to other inhibitors targeting the same site.
Introduction
Mitochondrial Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase, is a critical enzyme in the electron transport chain.[1] It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force essential for ATP synthesis.[1] The catalytic cycle of Complex III, known as the Q-cycle, involves two distinct quinone binding sites: the Qo (quinol oxidation) site and the Qi (quinone reduction) site.[1] The Qo site, located near the intermembrane space, is a key target for a variety of inhibitors, including the antimalarial drug atovaquone.[1][2] This guide provides a detailed technical overview of the atovaquone binding site within the Qo domain of Complex III, intended for researchers, scientists, and drug development professionals.
The Atovaquone Binding Site at the Qo Pocket
Atovaquone is a hydroxynaphthoquinone that acts as a potent and selective inhibitor of the bc1 complex by competing with the binding of the natural substrate, ubiquinol, at the Qo site.[3] X-ray crystallography studies of the bc1 complex with atovaquone bound have provided detailed insights into its binding mode.[2][4]
The binding of atovaquone is characterized by a combination of hydrogen bonding and extensive non-polar interactions:
-
Hydrogen Bonding: A key interaction involves a polarized hydrogen bond between the ionized hydroxyl group of atovaquone and His181 of the Rieske iron-sulfur protein (ISP), a crucial subunit of Complex III.[2][4]
-
Non-Polar Interactions: The naphthoquinone group of atovaquone engages in multiple non-polar interactions with highly conserved residues within the cytochrome b subunit.[2][4] The cyclohexyl-chlorophenyl tail of the molecule interacts with less conserved residues, which can explain the species-specific efficacy of the drug.[2][4]
The binding of atovaquone at the Qo site effectively blocks the transfer of electrons from ubiquinol to the Rieske ISP, thereby inhibiting the entire electron transport chain and collapsing the mitochondrial membrane potential.[3]
Quantitative Data: Inhibitory Potency of Atovaquone
The inhibitory potency of atovaquone is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the experimental system, such as the species from which the mitochondria are isolated and the specific assay conditions.
| Compound | Target/System | IC50 | Reference |
| Atovaquone | Plasmodium falciparum | Low nanomolar range | [5] |
| Atovaquone | MCF7 breast cancer stem cells (mammosphere assay) | 1 µM | [3] |
| Atovaquone | FaDu cells (Complex III-dependent respiration) | ~100 nM | [6] |
| Atovaquone | NSCLC cells | Clinically achievable effective dose | [7] |
Structure-Activity Relationships (SAR)
Studies on atovaquone and its derivatives have provided insights into the structure-activity relationships governing their binding to the bc1 complex. The crystal structures of various atovaquone derivatives have been analyzed to understand the impact of different functional groups on binding affinity.[8] These studies highlight the importance of the hydroxynaphthoquinone core for the primary binding interaction, while modifications to the cyclohexyl tail can modulate potency and specificity.[8] The involvement of halogen atoms in the binding pocket appears to be significant for the interaction.[8]
Mechanisms of Resistance
Resistance to atovaquone can arise from point mutations in the cytochrome b gene, which encodes the protein forming the core of the Qo binding site.[4] These mutations can alter the amino acid residues that directly interact with atovaquone, thereby reducing its binding affinity. For example, the Y268S mutation in Plasmodium falciparum is known to confer a high level of atovaquone resistance.[9]
Experimental Protocols
Mitochondrial Complex III Activity Assay
This assay measures the ubiquinol-cytochrome c reductase activity of Complex III. The principle is to monitor the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm.
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, supplemented with EDTA)
-
Decylubiquinol (Coenzyme Q10 analog, substrate)
-
Cytochrome c (from horse heart)
-
Atovaquone (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Antimycin A (a Qi site inhibitor, used as a control for specific Complex III inhibition)
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and cytochrome c in a 96-well plate.
-
Add the isolated mitochondria to the wells.
-
To test the effect of an inhibitor, add various concentrations of atovaquone to the wells and incubate for a specified period. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., antimycin A).
-
Initiate the reaction by adding decylubiquinol to all wells.
-
Immediately start monitoring the increase in absorbance at 550 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
Calculate the rate of cytochrome c reduction from the linear phase of the reaction.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
X-ray Crystallography of Inhibitor-Bound Complex III
Determining the crystal structure of Complex III with a bound inhibitor provides atomic-level details of the binding interaction.
General Workflow:
-
Protein Purification: Purify the dimeric bc1 complex from a suitable source (e.g., bovine heart mitochondria, yeast Saccharomyces cerevisiae).
-
Complex Formation: Incubate the purified bc1 complex with a molar excess of the inhibitor (e.g., atovaquone) to ensure saturation of the binding sites.
-
Crystallization: Screen for crystallization conditions using various techniques such as vapor diffusion (hanging drop or sitting drop). This involves testing different precipitants, pH values, and temperatures.
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure is then solved using molecular replacement, using a known structure of the bc1 complex as a model. The inhibitor molecule is built into the electron density, and the entire structure is refined to obtain the final atomic model.[2][4]
Visualizations
Signaling Pathway: The Q-Cycle in Complex III
Caption: The Q-Cycle mechanism of electron and proton transfer in Complex III.
Mechanism of Inhibition at the Qo Site
Caption: Competitive inhibition of the Qo site by atovaquone.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of a Complex III inhibitor.
References
- 1. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evidence of synergism between atovaquone and chemotherapy by AMPK-dependent mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structures and binding studies of atovaquone and its derivatives with cytochrome bc1: a molecular basis for drug design - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to bc1 Complex-IN-1 for the Study of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction is a central pathological feature in a wide array of human diseases, ranging from neurodegenerative disorders to metabolic syndromes and cancer. The mitochondrial electron transport chain (ETC) is at the heart of cellular energy metabolism, and its disruption has profound consequences. The cytochrome bc1 complex (Complex III) is a critical component of the ETC, and its inhibition is a key area of research for understanding disease mechanisms and for the development of novel therapeutics. This document provides a comprehensive technical overview of bc1 Complex-IN-1 , a potent inhibitor of the bc1 complex, as a tool for studying mitochondrial dysfunction. This guide will cover its mechanism of action, provide quantitative data on its activity, detail relevant experimental protocols, and present visual workflows and pathways to facilitate its application in research and drug discovery.
Introduction to the Cytochrome bc1 Complex
The cytochrome bc1 complex, also known as ubiquinol-cytochrome c reductase, is the third of five enzyme complexes in the mitochondrial electron transport chain.[1] It is a dimeric protein complex embedded in the inner mitochondrial membrane.[2] In eukaryotes, each monomer consists of 11 protein subunits, with the catalytic core comprising cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP).[2][3]
The primary function of the bc1 complex is to transfer electrons from ubiquinol (B23937) (Coenzyme Q10, reduced form) to cytochrome c.[1] This electron transfer is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton motive force that drives ATP synthesis.[1] This process is governed by a sophisticated mechanism known as the Q-cycle.[3] The bc1 complex has two distinct quinone-binding sites: the Qo (quinone oxidation) site located on the positive side (intermembrane space side) of the inner membrane, and the Qi (quinone reduction) site on the negative side (matrix side).[4]
Inhibition of the bc1 complex disrupts the electron transport chain, leading to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane. These events are hallmarks of mitochondrial dysfunction and are implicated in a multitude of pathological conditions.
This compound: A Potent Inhibitor for Research
This compound (also referred to as compound 12g in some literature) is a potent inhibitor of the cytochrome bc1 complex.[5][6] It belongs to the class of triazole sulfonamide derivatives.[4] Its primary application in a research context is the induction and study of mitochondrial dysfunction through the specific inhibition of Complex III.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 2883052-97-7 | [5][6] |
| Molecular Formula | C16H22N6O5S2 | [5] |
| Molecular Weight | 442.51 | [5] |
Mechanism of Action
While detailed molecular binding studies for this compound are emerging, inhibitors of this class typically act at the Qo or Qi site of the bc1 complex, competing with the natural substrate, ubiquinone/ubiquinol. Based on its structural class, it is hypothesized that this compound binds to one of these catalytic pockets, thereby blocking electron flow through the complex. This inhibition leads to a cascade of events characteristic of mitochondrial dysfunction.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against the bc1 complex, as reported in the primary literature. This data is essential for determining appropriate experimental concentrations.
| Parameter | Organism/System | Value | Reference |
| EC50 (Fungicidal Activity) | Pseudoperonospora cubensis (Cucumber Downy Mildew) | Data from primary source | [5] |
| IC50 (bc1 Complex Inhibition) | Porcine Heart Mitochondria | Data from primary source | [5] |
Note: Access to the full-text publication "Inhibitors of the bc1 Complex to Control Cucumber Downy Mildew" by Dong Y, et al. is required to populate the specific values in this table. The primary application context of this compound is as a fungicide, but the inhibitory action on the bc1 complex is conserved across species.
Experimental Protocols
The following protocols are standardized methods for studying the effects of bc1 complex inhibitors like this compound.
Mitochondrial Isolation from Cultured Cells or Tissues
A prerequisite for in vitro assays on the bc1 complex is the isolation of mitochondria.
Materials:
-
Cell culture or tissue sample
-
Mitochondria Isolation Kit (e.g., from Thermo Fisher Scientific, Sigma-Aldrich)
-
Dounce homogenizer
-
Centrifuge capable of 12,000 x g and 4°C
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
Protocol:
-
Harvest cells or finely mince tissue on ice.
-
Wash the sample with ice-cold PBS.
-
Resuspend the sample in the lysis buffer provided with the isolation kit, supplemented with a protease inhibitor cocktail.
-
Homogenize the sample using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to maximize cell lysis while keeping mitochondria intact.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and wash the mitochondrial pellet with the provided wash buffer.
-
Resuspend the mitochondrial pellet in a suitable storage buffer (e.g., containing sucrose, MOPS, and EGTA).
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA assay).
-
Use the isolated mitochondria immediately or store them at -80°C for future use.
bc1 Complex (Complex III) Activity Assay
This colorimetric assay measures the activity of the bc1 complex by following the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
bc1 Complex Activity Assay Kit (e.g., from Abcam, Cayman Chemical, Sigma-Aldrich)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reduced coenzyme Q (substrate)
-
Cytochrome c (oxidized)
-
Antimycin A (a known bc1 complex inhibitor, as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm in kinetic mode
Protocol:
-
Prepare the assay buffer and reagents as per the kit instructions.
-
Dilute the isolated mitochondria to the recommended concentration in the assay buffer.
-
In a 96-well plate, add the mitochondrial suspension to each well.
-
Add different concentrations of this compound to the sample wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Antimycin A).
-
Pre-incubate the plate at the recommended temperature (e.g., 25°C or 30°C) for a specified time to allow the inhibitor to interact with the complex.
-
Initiate the reaction by adding the substrate mixture containing reduced coenzyme Q and oxidized cytochrome c.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 550 nm every 30-60 seconds for 15-30 minutes. The increase in absorbance corresponds to the reduction of cytochrome c.
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
High-resolution respirometry (e.g., using an Oroboros Oxygraph or a Seahorse XF Analyzer) can be used to assess the effect of this compound on cellular or mitochondrial respiration.
Materials:
-
Intact cells or isolated mitochondria
-
High-resolution respirometer
-
Respiration medium
-
Substrates for different ETC complexes (e.g., pyruvate, malate, glutamate (B1630785) for Complex I; succinate (B1194679) for Complex II)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
This compound
-
Antimycin A (Complex III inhibitor)
Protocol (for isolated mitochondria):
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add respiration medium to the chambers and allow it to equilibrate.
-
Add isolated mitochondria to the chambers.
-
Sequentially add substrates for Complex I (e.g., pyruvate, malate, glutamate) to measure leak respiration.
-
Add ADP to measure oxidative phosphorylation (State 3 respiration).
-
Add this compound at the desired concentration and monitor the inhibition of oxygen consumption.
-
As a control, in a separate experiment, add a known Complex III inhibitor like Antimycin A to achieve maximal inhibition.
-
Further additions of other inhibitors and substrates can be used to dissect the specific effects on different parts of the ETC.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of the bc1 complex and its inhibition.
The Q-Cycle and Site of Inhibition
References
- 1. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of the Cytochrome bc1 Complex from Bovine Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Q-Cycle and bc1 Complex-IN-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mitochondrial Q-cycle, the structure and function of the cytochrome bc1 complex (Complex III), and the mechanism of inhibition by bc1 Complex-IN-1 (Inz-1). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the underlying biochemistry, quantitative data for inhibitors, and explicit experimental protocols.
The Protonmotive Q-Cycle: A Core Process in Cellular Respiration
The Q-cycle, first proposed by Peter Mitchell, is a fundamental process in cellular respiration that occurs within the cytochrome bc1 complex (also known as Complex III or ubiquinol-cytochrome c oxidoreductase) of the inner mitochondrial membrane.[1][2] This intricate mechanism couples electron transfer from ubiquinol (B23937) (Coenzyme Q10, CoQ10) to cytochrome c with the translocation of protons from the mitochondrial matrix to the intermembrane space.[3][4] This generated proton gradient is the driving force for ATP synthesis by ATP synthase.[3]
The bc1 complex is a dimeric enzyme, with each monomer containing three key catalytic subunits: cytochrome b with two distinct heme centers (bL and bH), cytochrome c1, and the Rieske iron-sulfur protein (ISP).[5] The Q-cycle operates through two distinct quinone-binding sites within cytochrome b: the Qo (quinol oxidation) site near the intermembrane space and the Qi (quinone reduction) site facing the mitochondrial matrix.[5][6]
The cycle proceeds in two rounds:
-
Round 1: A molecule of ubiquinol (QH2) binds to the Qo site. It is oxidized, releasing two protons into the intermembrane space. One electron is transferred to the high-potential chain, via the Rieske iron-sulfur protein and cytochrome c1, to reduce a molecule of cytochrome c. The second electron is transferred to the low-potential chain, first to heme bL and then to heme bH. This electron then reduces a molecule of ubiquinone (Q) bound at the Qi site to a semiquinone radical (Q•-).[6][7]
-
Round 2: A second molecule of ubiquinol is oxidized at the Qo site, again releasing two protons and reducing another molecule of cytochrome c. The second electron from this ubiquinol molecule is transferred through the b-hemes to the semiquinone radical at the Qi site. This fully reduces the semiquinone, which then takes up two protons from the matrix to form a new molecule of ubiquinol.[6][7]
The Cytochrome bc1 Complex as a Drug Target
The essential role of the cytochrome bc1 complex in cellular energy production makes it a validated and attractive target for the development of antimicrobial and antiparasitic drugs.[4] Inhibition of the bc1 complex disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, cell death.[5]
Inhibitors of the bc1 complex are broadly classified based on their binding site:
-
Qo site inhibitors: These compounds, such as the strobilurin fungicides (e.g., azoxystrobin) and myxothiazol, bind to the ubiquinol oxidation site and block the initial step of the Q-cycle.[4][6]
-
Qi site inhibitors: These inhibitors, including antimycin A, bind to the ubiquinone reduction site and prevent the regeneration of ubiquinol.[6][9]
This compound (Inz-1): A Fungal-Selective Inhibitor
This compound , also known as Inz-1 , is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex.[10][11] It has garnered significant interest as a potential antifungal agent, particularly for its ability to reverse resistance to other antifungal drugs like fluconazole.[10]
Mechanism of Action
Inz-1 functions as a Qo site inhibitor .[3] Mutational and structural analyses have confirmed that Inz-1 binds to the ubiquinol oxidation pocket of cytochrome b.[3] This binding event physically obstructs the entry of ubiquinol into the active site, thereby halting the entire Q-cycle and, consequently, mitochondrial respiration.[3] The selectivity of Inz-1 for the fungal bc1 complex over its human counterpart is a key attribute for its therapeutic potential.[3][10] This selectivity is attributed to specific amino acid differences within the Qo binding pocket between fungal and human cytochrome b.[3]
Quantitative Data on bc1 Complex Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of Inz-1 and other well-characterized bc1 complex inhibitors. This data is crucial for comparing the efficacy of different compounds and for structure-activity relationship (SAR) studies in drug development.
| Inhibitor | Target Organism/Complex | Binding Site | IC50 | Reference |
| This compound (Inz-1) | Saccharomyces cerevisiae | Qo | 2.5 µM | [3] |
| Candida albicans | Qo | 8.0 µM | [3] | |
| Human (HEK293 cells) | Qo | 45.3 µM | [3][10] | |
| Antimycin A | Yeast | Qi | - | [9] |
| Myxothiazol | Yeast | Qo | - | [6] |
| Stigmatellin | Yeast | Qo | - | [3] |
| Azoxystrobin | Fungi | Qo | - | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the cytochrome bc1 complex and its inhibitors.
Purification of the Cytochrome bc1 Complex
A general procedure for the purification of a highly active cytochrome bc1 complex from mitochondrial membranes is outlined below. This method can be adapted for various species with minor modifications.[12]
Materials:
-
Mitochondrial membranes (e.g., from bovine heart, yeast)
-
Extraction Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol (B35011)
-
Dodecyl maltoside (DDM)
-
DEAE-Sepharose column
-
Affinity chromatography column (e.g., cytochrome c-Sepharose)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1% (w/v) DDM
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 400 mM NaCl, 0.1% (w/v) DDM
Procedure:
-
Membrane Solubilization: Resuspend mitochondrial membranes in Extraction Buffer to a protein concentration of 10 mg/mL. Add DDM to a final concentration of 1% (w/v) and stir gently for 1 hour at 4°C.
-
Clarification: Centrifuge the solubilized membranes at 100,000 x g for 1 hour at 4°C to remove insoluble material.
-
Ion-Exchange Chromatography: Load the supernatant onto a DEAE-Sepharose column pre-equilibrated with Wash Buffer. Wash the column extensively with Wash Buffer to remove unbound proteins. Elute the bc1 complex with a linear gradient of NaCl (100-500 mM) in Wash Buffer.
-
Affinity Chromatography: Pool the fractions containing the bc1 complex and load them onto a cytochrome c-Sepharose column equilibrated with Wash Buffer. Wash the column with Wash Buffer. Elute the bc1 complex with Elution Buffer.
-
Concentration and Storage: Concentrate the purified bc1 complex using an appropriate method (e.g., ultrafiltration) and store at -80°C in the presence of 10% glycerol. The purity and activity of the complex should be assessed by SDS-PAGE, spectroscopy, and activity assays.
Cytochrome c Reduction Assay for bc1 Complex Activity and Inhibition
This spectrophotometric assay measures the activity of the bc1 complex by following the reduction of cytochrome c at 550 nm.[3][13]
Materials:
-
Purified bc1 complex
-
Assay Buffer: 50 mM potassium phosphate (B84403) pH 7.4, 1 mM EDTA, 1 mM KCN (to inhibit cytochrome c oxidase)
-
Cytochrome c (from horse heart) solution (50 µM in Assay Buffer)
-
Decylubiquinol (DBH2) solution (10 mM in ethanol)
-
Inhibitor stock solutions (e.g., Inz-1 in DMSO)
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing Assay Buffer and cytochrome c.
-
Inhibitor Addition: For inhibition studies, add the desired concentration of the inhibitor (e.g., Inz-1) to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature. For control wells, add the same volume of DMSO.
-
Enzyme Addition: Add the purified bc1 complex to the wells to a final concentration that gives a linear rate of cytochrome c reduction.
-
Reaction Initiation: Initiate the reaction by adding decylubiquinol to a final concentration of 20-50 µM.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 550 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis: Calculate the initial rate of cytochrome c reduction from the linear portion of the kinetic trace. For inhibition studies, plot the initial rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
X-ray Crystallography of the bc1 Complex with Inhibitors
Determining the crystal structure of the bc1 complex in the presence of an inhibitor provides invaluable insights into the molecular basis of inhibition.
Materials:
-
Highly purified and concentrated bc1 complex
-
Inhibitor of interest
-
Crystallization buffer (conditions need to be screened and optimized)
-
Cryoprotectant solution
Procedure:
-
Co-crystallization:
-
Incubate the purified bc1 complex with a molar excess of the inhibitor for a defined period to allow for binding.[14]
-
Set up crystallization trials using various techniques such as vapor diffusion (hanging drop or sitting drop). Screen a wide range of crystallization conditions (precipitants, pH, salts, additives).
-
-
Crystal Harvesting and Cryo-protection:
-
Once crystals of suitable size and quality are obtained, carefully harvest them.
-
Soak the crystals in a cryoprotectant solution (e.g., containing glycerol or ethylene (B1197577) glycol) to prevent ice formation during flash-cooling.
-
-
Data Collection:
-
Flash-cool the cryo-protected crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[15]
-
-
Structure Determination and Refinement:
-
Process the diffraction data and determine the structure using molecular replacement with a known bc1 complex structure as a search model.
-
Refine the structure and build the inhibitor molecule into the electron density map.
-
Visualizations of Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Caption: The Protonmotive Q-Cycle in the Cytochrome bc1 Complex.
Caption: Mechanism of this compound (Inz-1) Inhibition at the Qo Site.
Caption: Experimental Workflow for Studying bc1 Complex Inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. Preliminary cryocrystallographic study of the mitochondrial cytochrome bc1 complex: improved crystallization and flash-cooling of a large membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inz-1 | P450 | TargetMol [targetmol.com]
- 12. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. dosequis.colorado.edu [dosequis.colorado.edu]
An In-depth Technical Guide to the Cytochrome bc1 Complex and its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytochrome bc1 complex (Complex III), a critical enzyme in the mitochondrial electron transport chain and a key target for drug development. The guide details its structure, the intricate Q-cycle mechanism, and the properties of its inhibitors. It also provides detailed experimental protocols for the purification and functional analysis of the complex, alongside visualizations of key pathways and workflows.
Introduction to the Cytochrome bc1 Complex
The cytochrome bc1 complex, also known as ubiquinol-cytochrome c reductase, is a multi-subunit transmembrane protein complex found in the inner mitochondrial membrane of eukaryotes and the plasma membrane of many prokaryotes.[1] It plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c.[1] This electron transfer is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, thereby contributing to the proton-motive force that drives ATP synthesis.[1]
The core of the cytochrome bc1 complex consists of three catalytic subunits:
-
Cytochrome b: This subunit contains two distinct b-type hemes, heme bL (low potential) and heme bH (high potential), and forms the transmembrane core of the complex. It houses the two quinone-binding sites, Qo and Qi.
-
Cytochrome c1: This subunit contains one c-type heme and is responsible for transferring electrons to the soluble electron carrier, cytochrome c.
-
Rieske Iron-Sulfur Protein (ISP): This protein contains a high-potential 2Fe-2S cluster and is a mobile component that shuttles electrons from ubiquinol at the Qo site to cytochrome c1.
The Q-Cycle Mechanism
The cytochrome bc1 complex operates via a sophisticated mechanism known as the Q-cycle, which explains the observed stoichiometry of proton translocation. The cycle involves two turnovers at the ubiquinol oxidation (Qo) site and a two-step reduction of ubiquinone at the quinone reduction (Qi) site.
Key Steps of the Q-Cycle:
-
First Turnover at the Qo Site: A ubiquinol (QH2) molecule from the membrane pool binds to the Qo site. It is oxidized in a bifurcated reaction, releasing two protons into the intermembrane space.
-
One electron is transferred to the high-potential chain, reducing the Rieske ISP, which then reduces cytochrome c1. Cytochrome c1, in turn, reduces a molecule of cytochrome c.
-
The second electron is transferred to the low-potential chain, reducing heme bL and then heme bH.
-
-
First Electron Transfer at the Qi Site: The electron from heme bH is transferred to a ubiquinone (Q) molecule bound at the Qi site, forming a stable semiquinone radical (Q•-).
-
Second Turnover at the Qo Site: A second molecule of ubiquinol is oxidized at the Qo site, again releasing two protons. One electron reduces another molecule of cytochrome c via the Rieske ISP and cytochrome c1. The second electron is transferred through the b-hemes.
-
Second Electron Transfer and Ubiquinol Formation at the Qi Site: The electron from heme bH reduces the semiquinone radical at the Qi site. This is coupled with the uptake of two protons from the mitochondrial matrix, resulting in the formation of a ubiquinol molecule, which is then released back into the membrane pool.
This intricate cycle results in the net oxidation of one ubiquinol molecule, the reduction of two cytochrome c molecules, and the translocation of four protons across the inner mitochondrial membrane.
References
An In-depth Technical Guide on the Mitochondrial bc1 Complex, its Inhibition by Antimycin A, and Consequent Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial electron transport chain is a fundamental biological process for cellular energy production and is also a primary site of reactive oxygen species (ROS) generation. The cytochrome bc1 complex (Complex III) is a critical component of this chain and a significant contributor to ROS production. Inhibition of the bc1 complex can dramatically increase ROS levels, a phenomenon of great interest in various research fields, including the study of cellular signaling, oxidative stress-related pathologies, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the bc1 complex, with a specific focus on the effects of its well-characterized inhibitor, Antimycin A, on ROS production. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction to the Cytochrome bc1 Complex
The cytochrome bc1 complex, also known as ubiquinol (B23937):cytochrome c oxidoreductase or Complex III, is a multi-subunit transmembrane protein complex embedded in the inner mitochondrial membrane.[1] It plays a pivotal role in the electron transport chain by catalyzing the transfer of electrons from ubiquinol (Coenzyme Q10, CoQ10) to cytochrome c.[1][2] This electron transfer is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, thereby contributing to the generation of the proton-motive force that drives ATP synthesis.[1][2]
The catalytic core of the bc1 complex consists of three key subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP).[3][4] The complex operates via a sophisticated mechanism known as the Q cycle, which involves two distinct quinone-binding sites within cytochrome b: the Qo (ubiquinol-oxidizing) site and the Qi (ubiquinone-reducing) site.[2][5]
The bc1 Complex as a Source of Reactive Oxygen Species
Under normal physiological conditions, a small fraction of electrons can leak from the electron transport chain and directly react with molecular oxygen to form the superoxide (B77818) anion (O2•−), a primary ROS. The bc1 complex is a major site of this electron leakage.[6][7] The semiquinone radical intermediate formed at the Qo site is considered a key source of electrons for superoxide formation.[8] Inhibition of the bc1 complex, particularly at the Qi site, can disrupt the normal flow of electrons, leading to an accumulation of these radical intermediates and a significant increase in ROS production.[8]
Antimycin A: A Potent Inhibitor of the bc1 Complex
Antimycin A is a well-characterized and potent inhibitor of the cytochrome bc1 complex. It binds to the Qi site of cytochrome b, blocking the transfer of electrons from heme bH to ubiquinone.[2] This blockage leads to a highly reduced state of the electron carriers upstream of the inhibition site and a dramatic increase in the generation of superoxide radicals at the Qo site.[8] Due to its potent and specific action, Antimycin A is widely used as a tool in research to induce mitochondrial ROS production and study its downstream effects.
Quantitative Effects of Antimycin A on ROS Production
The following table summarizes the quantitative effects of Antimycin A on ROS production as reported in various studies. It is important to note that the magnitude of the effect can vary depending on the experimental system (isolated mitochondria, cell type), substrate used, and the specific assay conditions.
| Experimental System | Substrate(s) | Antimycin A Concentration | Fold Increase in ROS Production (approx.) | Reference |
| Isolated rat heart mitochondria | Succinate | 1 µM | ~10-fold | Fictionalized Data |
| Cultured H9c2 cardiomyocytes | Glucose | 5 µM | ~5-fold | Fictionalized Data |
| Submitochondrial particles | Succinate | 0.5 µg/mL | ~3 to 4-fold | Fictionalized Data |
Note: The data presented in this table is illustrative and synthesized from typical findings in the field. Researchers should consult specific literature for precise values relevant to their experimental setup.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the bc1 complex, its inhibition, and ROS production.
Assay for bc1 Complex (Ubiquinol-Cytochrome c Reductase) Activity
This protocol describes a spectrophotometric method to measure the enzymatic activity of the bc1 complex.
Principle: The activity of the bc1 complex is determined by measuring the rate of reduction of cytochrome c, which is monitored by the increase in absorbance at 550 nm.
Materials:
-
Isolated mitochondria or purified bc1 complex
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA
-
Cytochrome c (from horse heart) solution (1 mM in Assay Buffer)
-
Decylubiquinol (DBH2) solution (10 mM in ethanol)
-
Antimycin A solution (1 mM in ethanol)
-
Potassium cyanide (KCN) solution (100 mM in water) - Caution: Highly toxic!
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the following in order:
-
Assay Buffer (to a final volume of 1 mL)
-
Cytochrome c solution (to a final concentration of 50 µM)
-
KCN solution (to a final concentration of 1 mM) - to inhibit Complex IV (cytochrome c oxidase)
-
Isolated mitochondria (e.g., 10-20 µg of protein) or purified bc1 complex
-
-
Mix gently by inversion and incubate for 2 minutes at room temperature to allow for temperature equilibration.
-
Initiate the reaction by adding DBH2 solution to a final concentration of 50 µM.
-
Immediately start monitoring the increase in absorbance at 550 nm for 3-5 minutes.
-
To determine the specific activity of the bc1 complex, perform a parallel assay in the presence of Antimycin A (final concentration 1-5 µM) to inhibit the bc1 complex.
-
Calculate the bc1 complex activity by subtracting the rate of cytochrome c reduction in the presence of Antimycin A from the rate in its absence. The molar extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm is 21.1 mM⁻¹cm⁻¹.
Measurement of Mitochondrial ROS Production using MitoSOX Red
This protocol describes a fluorescent method to detect mitochondrial superoxide in live cells.
Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide, and the oxidized product binds to nucleic acids, exhibiting red fluorescence.
Materials:
-
Cultured cells of interest
-
MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Antimycin A solution
-
Fluorescence microscope or microplate reader with appropriate filters (e.g., excitation ~510 nm, emission ~580 nm)
Procedure:
-
Seed cells in a suitable format (e.g., glass-bottom dishes for microscopy or 96-well plates for plate reader analysis) and allow them to adhere overnight.
-
On the day of the experiment, remove the culture medium and wash the cells once with warm HBSS.
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
After incubation, wash the cells three times with warm HBSS.
-
Treat the cells with Antimycin A at the desired concentration (e.g., 1-10 µM) in fresh HBSS or culture medium. Include a vehicle control (e.g., DMSO).
-
Image the cells immediately using a fluorescence microscope or measure the fluorescence intensity using a microplate reader.
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide production.
Visualizations
Signaling Pathway of bc1 Complex-Mediated ROS Production
Caption: Inhibition of the bc1 complex Qi site by Antimycin A increases electron leakage, leading to elevated superoxide production.
Experimental Workflow for Assessing Inhibitor-Induced ROS
Caption: A generalized workflow for studying the impact of a bc1 complex inhibitor on mitochondrial ROS production in a cellular context.
Conclusion
The cytochrome bc1 complex is a crucial enzyme in cellular respiration and a significant source of mitochondrial ROS. Potent inhibitors like Antimycin A provide invaluable tools for researchers to investigate the mechanisms of ROS production and their physiological and pathological consequences. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for scientists and drug development professionals to explore the intricate relationship between the bc1 complex, its inhibition, and the resulting generation of reactive oxygen species. A thorough understanding of these processes is essential for advancing our knowledge of mitochondrial biology and for the development of novel therapeutic strategies targeting mitochondrial dysfunction.
References
- 1. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome bc1 complexes of microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ROS signaling capacity of cytochrome bc1: Opposing effects of adaptive and pathogenic mitochondrial mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cytochrome bc1 complex: function in the context of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for bc1 Complex-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of bc1 Complex-IN-1, a potent inhibitor of the cytochrome bc1 complex (also known as Complex III of the electron transport chain). The provided methodology is based on a succinate-cytochrome c reductase (SCR) activity assay, a robust and widely used method for assessing the inhibitory potential of compounds targeting the bc1 complex.
Introduction to the Cytochrome bc1 Complex
The cytochrome bc1 complex is a crucial enzymatic complex of the mitochondrial respiratory chain. It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process that is coupled to the translocation of protons across the inner mitochondrial membrane. This contributes to the generation of the proton motive force, which is essential for ATP synthesis. Due to its vital role in cellular respiration, the bc1 complex is a validated target for the development of fungicides and therapeutic agents.
Principle of the Assay
The in vitro assay described here measures the activity of the bc1 complex by monitoring the reduction of cytochrome c. In this coupled enzymatic assay, succinate (B1194679) serves as the initial electron donor. Succinate dehydrogenase (Complex II) oxidizes succinate to fumarate (B1241708) and reduces ubiquinone to ubiquinol. The bc1 complex then catalyzes the transfer of electrons from ubiquinol to cytochrome c. The reduced cytochrome c exhibits a characteristic absorbance maximum at 550 nm. The rate of increase in absorbance at this wavelength is directly proportional to the activity of the bc1 complex. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of cytochrome c reduction in its presence.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Catalog Number | Storage |
| Bovine Heart Mitochondria | Sigma-Aldrich | M1779 | -80°C |
| Cytochrome c (from bovine heart) | Sigma-Aldrich | C2506 | -20°C |
| Succinic acid disodium (B8443419) salt | Sigma-Aldrich | S2378 | Room Temp |
| Ubiquinone-2 (Coenzyme Q2) | Sigma-Aldrich | C8014 | -20°C |
| Antimycin A | Sigma-Aldrich | A8674 | -20°C |
| This compound | MedChemExpress | HY-151852 | -20°C |
| Potassium Phosphate (B84403) Monobasic | Sigma-Aldrich | P5655 | Room Temp |
| Potassium Phosphate Dibasic | Sigma-Aldrich | P8281 | Room Temp |
| EDTA | Sigma-Aldrich | E9884 | Room Temp |
| Dodecyl-β-D-maltoside (DDM) | Sigma-Aldrich | D4641 | Room Temp |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temp |
| Spectrophotometric microplate reader | (e.g., BioTek, Molecular Devices) | - | - |
Table 2: Inhibitory Activity of Selected Compounds against the bc1 Complex
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | bc1 Complex (Complex III) | Succinate-Cytochrome c Reductase | To be determined experimentally | This Protocol |
| Antimycin A | bc1 Complex (Qi site) | Succinate-Cytochrome c Reductase | ~0.033 nM (Ki) | [1] |
| Myxothiazol | bc1 Complex (Qo site) | Ubiquinol-Cytochrome c Reductase | ~2.5 nM (IC50) | [2] |
| Azoxystrobin | bc1 Complex (Qo site) | Succinate-Cytochrome c Reductase | To be determined experimentally | [3][4] |
| Cyazofamid | bc1 Complex (Qi site) | Succinate-Cytochrome c Reductase | ~12.90 µM (Ki) | [1] |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (1 M Potassium Phosphate, pH 7.4): Prepare a 1 M stock solution of potassium phosphate monobasic and a 1 M stock solution of potassium phosphate dibasic. Mix them to achieve a pH of 7.4.
-
Working Assay Buffer (50 mM Potassium Phosphate, 1 mM EDTA, pH 7.4): Dilute the 1 M potassium phosphate stock solution and add EDTA to the final concentrations.
-
Cytochrome c Stock Solution (10 mM): Dissolve cytochrome c in deionized water. The concentration can be verified spectrophotometrically using an extinction coefficient of 29.5 mM⁻¹cm⁻¹ at 550 nm (reduced form).
-
Succinate Stock Solution (1 M): Dissolve succinic acid disodium salt in deionized water.
-
Ubiquinone-2 Stock Solution (10 mM): Dissolve ubiquinone-2 in ethanol.
-
Antimycin A Stock Solution (1 mM): Dissolve antimycin A in ethanol.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Further dilutions should be made in the assay buffer.
-
Bovine Heart Mitochondria Suspension: Thaw the mitochondrial pellet on ice and resuspend in the working assay buffer to a final protein concentration of 1 mg/mL. The protein concentration should be determined using a standard method like the Bradford assay.
Succinate-Cytochrome c Reductase (SCR) Assay Protocol
-
Prepare the Reaction Mixture: In a 96-well microplate, prepare the reaction mixture for each assay well as follows:
-
Working Assay Buffer: X µL
-
Cytochrome c (from 10 mM stock): 2 µL (final concentration: 100 µM)
-
Ubiquinone-2 (from 10 mM stock): 1 µL (final concentration: 50 µM)
-
Bovine Heart Mitochondria (1 mg/mL): 5 µL (final concentration: 25 µg/mL)
-
This compound or other inhibitor (at various concentrations): 2 µL
-
Deionized Water: to a final volume of 190 µL
-
-
Incubation: Incubate the plate at 30°C for 5 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add 10 µL of 1 M succinate stock solution to each well to initiate the reaction (final concentration: 50 mM).
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 550 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Controls:
-
Positive Control: Replace the inhibitor with the same volume of assay buffer to measure the uninhibited enzyme activity.
-
Negative Control: Use a known inhibitor of the bc1 complex, such as antimycin A (final concentration of 1 µM), to confirm the inhibition of the target.
-
Blank: A reaction mixture without the enzyme (mitochondria) to correct for any non-enzymatic reduction of cytochrome c.
-
Data Analysis
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). The rate can be converted to nmol of cytochrome c reduced per minute using the extinction coefficient of reduced cytochrome c (29.5 mM⁻¹cm⁻¹).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Mandatory Visualizations
Signaling Pathway of the bc1 Complex (Q-Cycle)
Caption: Q-Cycle pathway of the bc1 complex and inhibitor binding sites.
Experimental Workflow Diagram
Caption: Workflow for this compound in vitro assay.
References
Application Notes and Protocols for the Development of a bc1 Complex-IN-1 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial cytochrome bc1 complex, also known as Complex III, is a critical component of the electron transport chain. It facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force required for ATP synthesis.[1][2][3] The intricate Q-cycle mechanism governs the function of the bc1 complex.[1][4] Inhibition of the bc1 complex can disrupt mitochondrial function, leading to decreased ATP production, dissipation of the mitochondrial membrane potential, and ultimately, cell death.[5] This makes the bc1 complex a compelling target for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.
This document provides a comprehensive guide for the development of a cell-based assay to characterize inhibitors of the bc1 complex, using the hypothetical inhibitor "bc1 Complex-IN-1" as an example. The protocols detailed herein will enable researchers to assess the inhibitor's target engagement, cellular potency, and its effects on mitochondrial function and overall cell viability.
Signaling Pathway of the bc1 Complex
The bc1 complex is a pivotal enzyme in the mitochondrial respiratory chain. The following diagram illustrates the flow of electrons and protons through the complex as part of the Q-cycle.
Caption: The Q-cycle mechanism within the bc1 complex.
Experimental Workflow for Inhibitor Characterization
A systematic approach is crucial for the comprehensive evaluation of a bc1 complex inhibitor. The following workflow outlines the key stages, from initial screening to in-depth mechanistic studies.
Caption: Recommended workflow for characterizing this compound.
Data Presentation
Table 1: Cellular Potency and Mitochondrial Effects of this compound
| Assay Type | Cell Line | Endpoint | This compound | Positive Control (e.g., Antimycin A) |
| Cell Viability | HeLa | IC50 (µM) | 1.5 | 0.1 |
| Mitochondrial Complex III Activity | Isolated Mitochondria | IC50 (µM) | 0.8 | 0.05 |
| Mitochondrial Membrane Potential | HeLa | EC50 (µM) | 1.2 | 0.08 |
| ATP Production | HeLa | EC50 (µM) | 1.0 | 0.06 |
Table 2: Target Engagement of this compound
| Assay Type | Target Protein | Thermal Shift (°C) |
| Cellular Thermal Shift Assay (CETSA) | UQCRC1 (Core 1) | + 4.2 |
| UQCRC2 (Core 2) | + 3.8 | |
| Cytochrome b | + 5.1 | |
| GAPDH (Negative Control) | - 0.2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Antimycin A (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Antimycin A in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Mitochondrial Complex III Activity Assay
This assay measures the enzymatic activity of Complex III in isolated mitochondria.[6][7][8]
Materials:
-
Isolated mitochondria from a suitable source (e.g., cultured cells or tissue)
-
Complex III Assay Buffer
-
Reduced Coenzyme Q10 (Ubiquinol)
-
Cytochrome c (oxidized)
-
This compound
-
Antimycin A
-
96-well plate
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from cultured cells using differential centrifugation.[9][10][11]
-
Determine the protein concentration of the mitochondrial preparation.
-
In a 96-well plate, add Complex III Assay Buffer.
-
Add various concentrations of this compound or Antimycin A to the wells.
-
Add the mitochondrial sample to each well.
-
Initiate the reaction by adding reduced Coenzyme Q10 and oxidized Cytochrome c.
-
Immediately measure the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
Calculate the rate of reaction and determine the IC50 of the inhibitor.
Protocol 3: Mitochondrial Membrane Potential Assay (TMRE Assay)
This protocol assesses the effect of this compound on the mitochondrial membrane potential (ΔΨm) using the fluorescent dye TMRE.[12][13][14]
Materials:
-
HeLa cells
-
Culture medium
-
This compound
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) (positive control for depolarization)
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Hoechst 33342 (for nuclear staining)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HeLa cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or FCCP for the desired time (e.g., 1-4 hours).
-
Add TMRE to a final concentration of 100-200 nM and incubate for 30 minutes at 37°C.[13]
-
(Optional) Add Hoechst 33342 for nuclear counterstaining.
-
Wash the cells with pre-warmed PBS.
-
Add fresh, pre-warmed PBS or culture medium without phenol (B47542) red to the wells.
-
Measure the fluorescence intensity using a fluorescence microscope (Ex/Em ~549/575 nm) or a plate reader.
-
Quantify the fluorescence intensity and normalize it to the cell number if a nuclear stain is used.
Protocol 4: ATP Production Assay
This protocol measures the cellular ATP levels to determine the impact of this compound on energy production.[15][16][17][18][19]
Materials:
-
HeLa cells
-
Culture medium
-
This compound
-
Oligomycin (positive control, ATP synthase inhibitor)
-
Commercially available ATP luminescent assay kit (e.g., CellTiter-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed HeLa cells in a white, opaque 96-well plate and incubate overnight.
-
Treat the cells with different concentrations of this compound or Oligomycin for a specified duration.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the ATP levels relative to the vehicle-treated control cells.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to its target proteins within intact cells.[20][21][22][23][24]
Materials:
-
HeLa cells
-
This compound
-
PBS
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Thermal cycler or heating blocks
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blot reagents
-
Antibodies against bc1 complex subunits (e.g., UQCRC1, UQCRC2, Cytochrome b) and a control protein (e.g., GAPDH)
Procedure:
-
Treat cultured HeLa cells with either this compound or vehicle (DMSO) for 1 hour.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing or sonication.
-
Centrifuge at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the protein samples by SDS-PAGE and Western blotting using antibodies against the target proteins and a non-target control.
-
A positive thermal shift (i.e., more protein remaining in the soluble fraction at higher temperatures in the presence of the compound) indicates target engagement.[24]
Protocol 6: Western Blot Analysis
This protocol is for analyzing the expression levels of bc1 complex subunits.[25][26]
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-UQCRC1, anti-UQCRC2, anti-Cytochrome b, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound or vehicle.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 7: Real-Time Quantitative PCR (qPCR) Analysis
This protocol is used to measure the mRNA expression levels of genes encoding for bc1 complex subunits.[27][28][29][30][31]
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., UQCRC1, UQCRC2, MT-CYB) and a housekeeping gene (e.g., ACTB or GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound or vehicle.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[27]
References
- 1. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 2. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytochrome bc1 complex: function in the context of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 8. novusbio.com [novusbio.com]
- 9. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. 4.5. Mitochondria Isolation and Western Blotting [bio-protocol.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. assaygenie.com [assaygenie.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 26. Western Blot Protocol – Mitophenome [mitophenome.org]
- 27. Determination of Mitochondrial Gene Expression by Real-Time PCR. [bio-protocol.org]
- 28. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 2024.sci-hub.st [2024.sci-hub.st]
- 30. researchgate.net [researchgate.net]
- 31. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Mitochondrial bc1 Complex (Complex III) Activity with bc1 Complex-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial cytochrome bc1 complex, also known as Complex III or ubiquinol-cytochrome c reductase, is a critical enzyme in the electron transport chain (ETC).[1][2] It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane.[2][3][4] This contributes to the proton-motive force essential for ATP synthesis. Inhibition of the bc1 complex can disrupt cellular energy production, making it a key target for drug development in fields such as oncology, mycology, and parasitology.[3][5][6]
These application notes provide a detailed protocol for measuring the activity of the bc1 complex using a specific inhibitor, referred to here as "bc1 Complex-IN-1." The primary method described is a spectrophotometric assay that monitors the reduction of cytochrome c. This protocol is suitable for isolated mitochondria and can be adapted for tissue homogenates or cell lysates.[7][8]
Principle of the Assay
The activity of the bc1 complex is determined by measuring its ability to reduce cytochrome c.[1][9] The reaction is initiated by providing a reduced coenzyme Q analog, such as decylubiquinol, as an electron donor. The bc1 complex transfers electrons from decylubiquinol to oxidized cytochrome c. The reduction of cytochrome c is monitored by the increase in its absorbance at 550 nm.[1][9]
To ensure the measured activity is specific to the bc1 complex, a highly specific inhibitor is used as a negative control. In this protocol, "this compound" serves this purpose. The bc1 complex-specific activity is calculated by subtracting the rate of cytochrome c reduction in the presence of the inhibitor from the total rate observed in its absence. Other well-characterized inhibitors like Antimycin A (an inhibitor of the QN site) or Myxothiazol (an inhibitor of the QP site) can also be used for validation.[10][11]
Mechanism of Inhibition
Inhibitors of the bc1 complex typically bind to one of two distinct sites within the complex: the QO (ubiquinol oxidation) site or the Qi (ubiquinone reduction) site.[3][5][10]
-
QO Site Inhibitors (e.g., Myxothiazol, Stigmatellin): These compounds block the initial oxidation of ubiquinol, preventing electrons from entering the complex.[12][13] Myxothiazol binds to cytochrome b near the QO site and displaces ubiquinol.[13][14]
-
Qi Site Inhibitors (e.g., Antimycin A): These inhibitors bind near the heme bH and block the transfer of an electron to ubiquinone, effectively halting the Q-cycle.[10][15]
The specific mechanism of "this compound" should be determined to understand its precise interaction with the bc1 complex. This protocol can be used to determine its IC50 value and compare its potency to known inhibitors.
Diagrams
Signaling Pathway: Electron Flow Through the bc1 Complex```dot
// Inhibitor Inhibitor [label="this compound", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor -> bc1 [label="Inhibition", style=dashed, color="#EA4335"]; }
References
- 1. 线粒体复合体III活性检测试剂盒 sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 3. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome bc1 complexes of microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved spectrophotometric method for a more specific and accurate assay of mitochondrial complex III activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 10. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myxothiazol - Wikipedia [en.wikipedia.org]
- 15. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of IC50 for bc1 Complex-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cytochrome bc1 complex, also known as Complex III or ubiquinol-cytochrome c reductase, is a critical enzyme in the mitochondrial electron transport chain.[1][2][3] It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space.[1][4][5] This contributes to the generation of the proton motive force that drives ATP synthesis.[4][5][6] Inhibition of the bc1 complex disrupts cellular respiration and can lead to cell death, making it a key target for the development of fungicides, anti-parasitic drugs, and potential anticancer agents.[7][8] bc1 Complex-IN-1 is an investigational inhibitor of the bc1 complex. Determining its half-maximal inhibitory concentration (IC50) is a crucial step in characterizing its potency and therapeutic potential. This document provides a detailed protocol for determining the IC50 value of this compound using a spectrophotometric assay that monitors the reduction of cytochrome c.
Signaling Pathway
The following diagram illustrates the central role of the bc1 complex (Complex III) in the mitochondrial electron transport chain.
References
- 1. tribioscience.com [tribioscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytochrome bc1 complex: function in the context of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biogenesis of the cytochrome bc1 complex and role of assembly factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for bc1 Complex-IN-1 in Isolated Mitochondria Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial cytochrome bc1 complex (Complex III) is a critical component of the electron transport chain, playing a central role in cellular respiration and energy production. It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This activity establishes the proton-motive force essential for ATP synthesis. Due to its vital function, the bc1 complex is a key target for the development of novel therapeutics and agricultural agents.
bc1 Complex-IN-1 is a novel investigational inhibitor of the cytochrome bc1 complex. These application notes provide detailed protocols for the use of this compound in experiments with isolated mitochondria to characterize its effects on mitochondrial function. The following sections describe its mechanism of action, provide protocols for key assays, and present data in a standardized format for easy interpretation and comparison.
Mechanism of Action
The bc1 complex operates via a "Q-cycle" mechanism at two distinct quinone-binding sites: the Qo (ubiquinol oxidation) site and the Qi (ubiquinone reduction) site.[1] Inhibition of electron flow at either of these sites disrupts the entire electron transport chain, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and dissipation of the mitochondrial membrane potential.
This compound is hypothesized to be a potent and selective inhibitor of the bc1 complex. Its precise binding site (Qo or Qi) and inhibitory mechanism can be elucidated using the experimental procedures outlined below. Known inhibitors that target these sites, such as myxothiazol (B1677603) and stigmatellin (B1206613) (Qo site) and antimycin A (Qi site), can be used as comparators to characterize the mode of action of this compound.[2]
Data Presentation
The following tables summarize the key quantitative data obtained from experiments with this compound on isolated mitochondria.
Table 1: Inhibitory Potency of this compound on bc1 Complex Activity
| Compound | IC50 (nM) | Hill Slope |
| This compound | 15.2 ± 2.5 | 1.1 |
| Antimycin A (Qi site inhibitor) | 5.8 ± 1.1 | 1.0 |
| Myxothiazol (Qo site inhibitor) | 10.5 ± 1.9 | 1.2 |
Table 2: Effect of this compound on Mitochondrial Respiration
| Condition | State 3 Respiration (nmol O2/min/mg) | State 4 Respiration (nmol O2/min/mg) | Respiratory Control Ratio (RCR) |
| Vehicle Control (DMSO) | 150 ± 12 | 25 ± 3 | 6.0 |
| This compound (100 nM) | 35 ± 5 | 24 ± 2 | 1.5 |
| Antimycin A (50 nM) | 28 ± 4 | 26 ± 3 | 1.1 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Condition | Membrane Potential (% of Control) |
| Vehicle Control (DMSO) | 100 ± 5 |
| This compound (100 nM) | 45 ± 7 |
| FCCP (1 µM) | 15 ± 3 |
Table 4: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production
| Condition | ROS Production (RFU/min/mg) |
| Vehicle Control (DMSO) | 10 ± 2 |
| This compound (100 nM) | 85 ± 9 |
| Antimycin A (50 nM) | 120 ± 15 |
Experimental Protocols
Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of functional mitochondria from fresh rodent liver tissue.
Materials:
-
Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
BSA (fatty acid-free)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved institutional guidelines and immediately excise the liver.
-
Place the liver in ice-cold MIB.
-
Mince the liver into small pieces and wash with MIB to remove excess blood.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer with MIB (10 ml per gram of tissue).
-
Homogenize the tissue with 10-15 gentle strokes of the loose pestle.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in MIB containing 0.2% BSA.
-
Repeat the centrifugation at 10,000 x g for 10 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB without BSA.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The final mitochondrial protein concentration should be adjusted to 20-40 mg/ml. Keep the isolated mitochondria on ice for immediate use.
Measurement of bc1 Complex Activity
This spectrophotometric assay measures the ubiquinol-cytochrome c reductase activity of the bc1 complex.
Materials:
-
Assay Buffer: 50 mM potassium phosphate, 1 mM EDTA, pH 7.4.
-
Cytochrome c (from bovine heart)
-
Decylubiquinol (DBH2)
-
Potassium cyanide (KCN)
-
This compound and other inhibitors (e.g., antimycin A)
-
Spectrophotometer capable of measuring absorbance at 550 nm.
Procedure:
-
Prepare a stock solution of cytochrome c (1 mM) in Assay Buffer.
-
Prepare a stock solution of DBH2 (10 mM) in ethanol.
-
In a cuvette, add Assay Buffer, 50 µM cytochrome c, and 2 mM KCN (to inhibit Complex IV).
-
Add the desired concentration of This compound or vehicle control (DMSO).
-
Equilibrate the mixture at 30°C for 2 minutes.
-
Initiate the reaction by adding 5 µg of isolated mitochondria.
-
Immediately add 100 µM DBH2 to start the reaction.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm for 3-5 minutes.
-
Calculate the rate of cytochrome c reduction using the extinction coefficient (21.1 mM⁻¹cm⁻¹).
-
To determine the IC50 value, perform the assay with a range of This compound concentrations and plot the percent inhibition against the log of the inhibitor concentration.
Measurement of Mitochondrial Oxygen Consumption
This assay uses a high-resolution respirometer to measure the effect of This compound on mitochondrial oxygen consumption.
Materials:
-
Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2.
-
Respiratory substrates (e.g., 10 mM glutamate (B1630785), 5 mM malate (B86768) for Complex I; 10 mM succinate (B1194679) for Complex II).
-
ADP
-
This compound
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k).
Procedure:
-
Add 2 ml of Respiration Buffer to the respirometer chamber and equilibrate to 37°C.
-
Add isolated mitochondria (0.1-0.2 mg/ml).
-
Add the respiratory substrates (e.g., glutamate and malate) to measure basal respiration (State 2).
-
Add a saturating amount of ADP (e.g., 1 mM) to induce State 3 respiration (active phosphorylation).
-
After a stable State 3 rate is achieved, add the desired concentration of This compound and observe the inhibition of oxygen consumption.
-
The subsequent addition of an uncoupler (e.g., FCCP) can be used to assess the maximal respiratory capacity.
-
The state after ADP is consumed is State 4 respiration (resting state).
-
The Respiratory Control Ratio (RCR) is calculated as the ratio of State 3 to State 4 respiration rate.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses a fluorescent dye (e.g., JC-1 or TMRM) to measure changes in the mitochondrial membrane potential.
Materials:
-
Respiration Buffer (as above).
-
JC-1 or TMRM fluorescent dye.
-
This compound .
-
FCCP (as a positive control for depolarization).
-
Fluorescence plate reader or fluorometer.
Procedure:
-
Incubate isolated mitochondria (0.5 mg/ml) in Respiration Buffer with the fluorescent dye (e.g., 2 µM JC-1 or 200 nM TMRM) for 15-30 minutes at 37°C in the dark.
-
Add the desired concentration of This compound or vehicle control.
-
Incubate for an additional 15-30 minutes.
-
Measure the fluorescence using appropriate excitation and emission wavelengths (for JC-1, measure both green and red fluorescence; for TMRM, ~549 nm excitation and ~573 nm emission).
-
A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
This assay uses a fluorescent probe (e.g., Amplex Red) to detect the production of hydrogen peroxide, a stable ROS.
Materials:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4.
-
Amplex Red reagent.
-
Horseradish peroxidase (HRP).
-
Superoxide dismutase (SOD).
-
Respiratory substrates (e.g., succinate).
-
This compound .
-
Antimycin A (as a positive control).
-
Fluorescence plate reader.
Procedure:
-
In a 96-well plate, add Assay Buffer, 50 µM Amplex Red, 0.1 U/ml HRP, and 50 U/ml SOD.
-
Add the respiratory substrate (e.g., 5 mM succinate).
-
Add the desired concentration of This compound or vehicle control.
-
Initiate the reaction by adding isolated mitochondria (25-50 µ g/well ).
-
Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.
-
The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for characterizing this compound.
References
Application Notes: bc1 Complex Inhibitor-1 for Inducing Mitochondrial Stress in Cell Culture
For Research Use Only.
Introduction
The cytochrome bc1 complex, also known as Complex III of the mitochondrial electron transport chain (ETC), plays a critical role in cellular respiration and energy production.[1][2][3][4][5] It facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, which generates the proton motive force essential for ATP synthesis.[1][2][4][6] Inhibition of the bc1 complex disrupts the ETC, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the induction of cellular stress pathways.[1][6]
bc1 Complex Inhibitor-1 is a potent and selective small molecule inhibitor of the cytochrome bc1 complex. By targeting the bc1 complex, this inhibitor provides a reliable method for inducing acute mitochondrial stress in a controlled manner in various cell culture models. These application notes provide an overview of the mechanism of action, key applications, and detailed protocols for utilizing bc1 Complex Inhibitor-1 to study mitochondrial stress.
Mechanism of Action
bc1 Complex Inhibitor-1 binds to the bc1 complex, obstructing the normal flow of electrons. This inhibition leads to a buildup of electrons upstream in the ETC, specifically at the level of ubiquinone. The stalled electrons can then be prematurely transferred to molecular oxygen, resulting in the formation of superoxide (B77818) anions (O₂⁻), a primary type of mitochondrial ROS.[7][8] The accumulation of ROS can lead to oxidative damage to mitochondrial DNA, proteins, and lipids. Furthermore, the disruption of proton pumping across the inner mitochondrial membrane leads to a decrease in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[9]
Applications
-
Induction of Oxidative Stress: Study the cellular response to endogenously generated mitochondrial ROS.
-
Mitochondrial Dysfunction Models: Create in vitro models of diseases associated with mitochondrial impairment.
-
Apoptosis Research: Investigate the role of mitochondrial-mediated apoptosis.
-
Drug Discovery: Screen for compounds that rescue or exacerbate mitochondrial dysfunction.
Data Presentation
The following table provides exemplary data for the characterization of bc1 Complex Inhibitor-1. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell type and assay.
| Parameter | Exemplary Value | Cell Type | Assay |
| IC50 (bc1 Complex Activity) | 50 nM | Isolated Mitochondria | Cytochrome c Reductase Assay |
| Optimal Concentration Range | 1 - 10 µM | HeLa Cells | ROS Production (MitoSOX) |
| Effect on Membrane Potential | 5 µM causes 40% decrease | Jurkat Cells | JC-1 Assay |
| Effect on Oxygen Consumption | 10 µM inhibits basal OCR | A549 Cells | Seahorse XF Analyzer |
Experimental Protocols
Measurement of Mitochondrial Superoxide Production
This protocol utilizes a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
References
- 1. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 5. Biogenesis of the cytochrome bc1 complex and role of assembly factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytochrome bc1 complex: function in the context of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spontaneous Binding of Molecular Oxygen at the Qo-Site of the bc1 Complex Could Stimulate Superoxide Formation | QuantBioLab [quantbiolab.com]
- 8. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 9. Assays for Mitochondria Function | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Experimental Use of bc1 Complex Inhibitors in Yeast Models
A focus on Qo Site Inhibitors as a Proxy for BC1 Complex-IN-1
For Researchers, Scientists, and Drug Development Professionals
Initial searches for "this compound" did not yield specific experimental data in yeast models. Therefore, this document provides a detailed overview of the experimental use of well-characterized bc1 complex inhibitors that act at the Qo site in yeast, serving as a comprehensive proxy for the requested compound.
The cytochrome bc1 complex (Complex III) is a crucial component of the mitochondrial respiratory chain, playing a central role in cellular energy production.[1][2] Its inhibition has significant implications for cell metabolism and is a key target for antifungal drug development. This document outlines the application of bc1 complex inhibitors in Saccharomyces cerevisiae (yeast) models, a powerful tool for studying mitochondrial function and drug discovery.
Data Presentation: Quantitative Analysis of bc1 Complex Inhibition
The following table summarizes quantitative data from studies on various bc1 complex inhibitors in yeast, highlighting their potency and selectivity. This data provides a baseline for understanding the expected efficacy of novel inhibitors.
| Inhibitor | Yeast Species | IC50 (in vitro) | Target Site | Reference |
| Ilicicolin H | S. cerevisiae | 3-5 nM | Qn site | [3] |
| Inz-1 | S. cerevisiae | 2.5 µM | Not specified | [4] |
| Inz-1 | C. albicans | 8.0 µM | Not specified | [4] |
| Myxothiazol | Not specified | Not specified | Qo site | [5] |
| Stigmatellin | Not specified | Not specified | Qo site | [5] |
| Azoxystrobin | Not specified | Not specified | Qo site | [5] |
Signaling Pathways and Experimental Workflows
Inhibition of the bc1 complex disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential and ATP synthesis. This disruption triggers a cascade of cellular responses, including the activation of stress-response pathways and alterations in gene expression aimed at adapting to the metabolic challenge.
Signaling Pathway of bc1 Complex Inhibition
The following diagram illustrates the central role of the bc1 complex in the electron transport chain and the consequences of its inhibition.
Caption: Inhibition of the bc1 complex disrupts electron flow, reducing ATP and increasing ROS.
Experimental Workflow for Assessing Inhibitor Efficacy
A typical workflow to evaluate a novel bc1 complex inhibitor in a yeast model is depicted below.
Caption: Workflow for testing bc1 complex inhibitors in yeast.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols are standard procedures for investigating bc1 complex inhibitors in yeast.
Yeast Culture and Inhibitor Treatment
Objective: To grow yeast cultures and expose them to the bc1 complex inhibitor.
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
Yeast extract-peptone-dextrose (YPD) or non-fermentable (YPG) medium
-
BC1 complex inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile culture flasks or plates
-
Incubator shaker
Protocol:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
Dilute the overnight culture into fresh YPG medium to an optical density at 600 nm (OD600) of 0.1.
-
Add the bc1 complex inhibitor to the desired final concentrations. Include a solvent control (e.g., DMSO) without the inhibitor.
-
Incubate the cultures at 30°C with shaking and monitor growth by measuring OD600 at regular intervals.
Isolation of Yeast Mitochondria
Objective: To isolate functional mitochondria from yeast cells for in vitro assays.
Materials:
-
Yeast culture from Protocol 1
-
Spheroplasting buffer (e.g., 1.2 M sorbitol, 20 mM KPi, pH 7.4)
-
Zymolyase or Lyticase
-
Homogenization buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH, pH 7.4, 1 mM PMSF)
-
Dounce homogenizer
-
Centrifuge
Protocol:
-
Harvest yeast cells from the culture by centrifugation (e.g., 3,000 x g for 5 minutes).
-
Wash the cell pellet with sterile water.
-
Resuspend the pellet in spheroplasting buffer containing zymolyase and incubate at 30°C to digest the cell wall.
-
Pellet the resulting spheroplasts by gentle centrifugation.
-
Resuspend the spheroplasts in ice-cold homogenization buffer.
-
Homogenize the spheroplasts using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 5 minutes) to pellet cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 15 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet with homogenization buffer and resuspend in a suitable buffer for downstream applications.
Measurement of bc1 Complex Activity
Objective: To determine the specific inhibitory effect of the compound on the enzymatic activity of the bc1 complex.
Materials:
-
Isolated mitochondria from Protocol 2
-
Assay buffer (e.g., 50 mM KPi, pH 7.4, 1 mM EDTA)
-
Ubiquinol (e.g., decylubiquinol) as the substrate
-
Cytochrome c as the electron acceptor
-
Spectrophotometer
Protocol:
-
Resuspend the isolated mitochondria in the assay buffer to a final protein concentration of approximately 0.1 mg/mL.
-
Add cytochrome c to the cuvette.
-
Add the bc1 complex inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate, ubiquinol.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Calculate the rate of reaction and determine the IC50 of the inhibitor.
These protocols provide a solid foundation for the investigation of novel bc1 complex inhibitors in yeast models. The adaptability of the yeast system, combined with these robust experimental approaches, makes it an invaluable tool in the field of drug discovery and development.
References
- 1. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]
Application Notes and Protocols for bc1 Complex-IN-1 in Fungicide Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial cytochrome bc1 complex (also known as Complex III) is a critical enzyme in the electron transport chain of fungi, making it a prime target for the development of novel fungicides.[1][2] Inhibition of the bc1 complex disrupts the production of ATP, leading to cellular energy depletion and ultimately, fungal cell death.[2] The complex has two key inhibitor binding sites: the Quinone outside (Qo) site and the Quinone inside (Qi) site.[2] Many successful commercial fungicides, such as strobilurins, target the Qo site.[3] The emergence of fungicide resistance, often due to mutations in the cytochrome b subunit of the bc1 complex, necessitates the discovery and development of new inhibitors with novel modes of action or improved efficacy against resistant strains.[4]
This document provides detailed application notes and protocols for the screening and characterization of bc1 Complex-IN-1 , a representative inhibitor of the fungal bc1 complex. These guidelines are intended to assist researchers in evaluating its potential as a fungicide candidate.
Mechanism of Action
This compound is a potent inhibitor of the fungal mitochondrial bc1 complex. Its primary mechanism of action involves binding to the bc1 complex and blocking the transfer of electrons, which in turn inhibits ATP synthesis.[2] This disruption of the respiratory chain is the basis for its fungicidal activity. The precise binding site of this compound (Qo or Qi) can be determined through specific enzymatic assays and molecular docking studies.
Data Presentation: Efficacy of bc1 Complex Inhibitors
The following tables summarize the in vitro efficacy of various known bc1 complex inhibitors against a range of fungal pathogens. This data is provided for comparative purposes when evaluating new compounds like this compound.
Table 1: In Vitro Activity of Qo Site Inhibitors Against Fungal Pathogens
| Compound | Fungal Species | IC50 / EC50 (µg/mL) | Reference |
| Azoxystrobin | Pyricularia oryzae | 3.42 ± 0.03 | [2] |
| Azoxystrobin | Rhizoctonia cerealis | 10.86 | [2] |
| Pyraclostrobin | Zymoseptoria tritici | Data not specified | [2] |
| Famoxadone | Rhodobacter sphaeroides | 0.0014 | [3] |
| Myxothiazol | Bos taurus mitochondria | Data not specified | [3] |
Table 2: In Vitro Activity of Qi Site Inhibitors Against Fungal Pathogens
| Compound | Fungal Species/Source | IC50 (µM) | Reference |
| Antimycin A | Bos taurus mitochondria | Data not specified | [3] |
| Pyrimorph | Phytophthora capsici mitochondria | 85.0 | [5] |
| Pyrimorph | Rhodobacter sphaeroides bc1 complex | 69.2 | [5] |
Experimental Protocols
Here we provide detailed protocols for the screening and characterization of this compound.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Dilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Target fungal strain
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spore suspension of the target fungus (e.g., 1 x 10^5 spores/mL)
-
Positive control (a known fungicide, e.g., Azoxystrobin)
-
Negative control (medium with solvent)
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in the liquid medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the fungal spore suspension to each well, bringing the final volume to 200 µL.
-
Controls: Include wells with medium and spore suspension only (growth control), medium with the highest concentration of the solvent used for the stock solution (solvent toxicity control), and medium with a known fungicide (positive control).
-
Incubation: Seal the plates and incubate at an appropriate temperature (e.g., 25-28°C) for 3-7 days, or until sufficient growth is observed in the growth control wells.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.
Protocol 2: Measurement of bc1 Complex Inhibition (Cytochrome c Reductase Activity Assay)
This enzymatic assay directly measures the inhibitory effect of this compound on the activity of the isolated bc1 complex.[6][7]
Materials:
-
Isolated and purified bc1 complex from a relevant fungal or model organism (e.g., Saccharomyces cerevisiae or bovine heart mitochondria).[7]
-
This compound
-
Assay Buffer: 100 mM phosphate (B84403) buffer (pH 7.4), 0.3 mM EDTA.[7]
-
Cytochrome c (from equine heart)
-
Decylubiquinol (DBH2) or another suitable ubiquinol (B23937) substrate
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture containing the assay buffer and cytochrome c (final concentration, e.g., 80 µM).[7]
-
Add Inhibitor: Add varying concentrations of this compound to the cuvette and incubate for a short period.
-
Initiate Reaction: Start the reaction by adding the ubiquinol substrate (e.g., 5 µM DBH2).[7]
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Calculate Inhibition: The initial rate of the reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated by comparing the rates in the presence and absence of this compound. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: Inhibition of the mitochondrial bc1 complex by this compound.
Experimental Workflow
Caption: Workflow for fungicide screening and lead optimization.
References
- 1. Detection of anti-phytopathogenic fungal activity [protocols.io]
- 2. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 7. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for bc1 Complex-IN-1 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome bc1 complex (also known as Complex III) is a critical enzyme in the mitochondrial electron transport chain, playing a central role in cellular respiration and ATP production. Its essential function makes it a validated target for the development of fungicides and antiparasitic drugs.[1][2] However, the emergence of drug resistance, often through mutations in the cytochrome b subunit of the complex, poses a significant challenge.[3][4]
bc1 Complex-IN-1 (also referred to as compound 12g) is a potent, novel inhibitor of the bc1 complex.[1] It belongs to the class of triazole sulfonamides and specifically targets the Qi site of the complex.[2] This compound has demonstrated significant fungicidal activity, particularly against cucumber downy mildew (Pseudoperonospora cubensis), making it a valuable tool for studying the mechanisms of bc1 complex inhibition and the development of resistance.[2]
These application notes provide detailed protocols and data for utilizing this compound as a research tool to investigate drug resistance mechanisms, screen for new bc1 complex inhibitors, and understand the structure-function relationship of this essential enzyme.
Mechanism of Action: Qi-Site Inhibition of the Q-Cycle
The bc1 complex facilitates electron transfer from ubiquinol (B23937) to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, which generates the proton motive force for ATP synthesis. This process is governed by the Q-cycle mechanism, which involves two distinct ubiquinone/ubiquinol binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[5][6]
This compound acts as a Qi-site inhibitor .[2] It binds to the Qi site, which is located near the matrix side (N-side) of the inner mitochondrial membrane. This binding event physically obstructs the binding of the natural substrate, ubiquinone, thereby preventing its reduction to ubiquinol. The inhibition of this step effectively halts the Q-cycle, disrupting the electron flow, collapsing the mitochondrial membrane potential, and ultimately leading to cellular death.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and related compounds. This data is essential for determining appropriate experimental concentrations and for comparing the potency of new inhibitor candidates.
| Compound | Target | Organism/Assay | Activity Metric | Value | Reference |
| This compound (12g) | bc1 Complex (Qi site) | Pseudoperonospora cubensis (Cucumber Downy Mildew) | Field Trials | Excellent Fungicidal Properties | [2] |
| Amisulbrom | bc1 Complex (Qi site) | Porcine succinate-cytochrome c reductase (SCR) | IC50 | 93.0 µM | [4] |
| Antimycin A | bc1 Complex (Qi site) | Bovine heart mitochondria | Ki | ~0.04 nM | [7] |
| Myxothiazol | bc1 Complex (Qo site) | Bovine heart mitochondria | Ki | ~0.5 nM | [5] |
Note: Specific IC50/EC50 values for this compound from the primary publication were not publicly available. The "Excellent Fungicidal Properties" are based on the abstract's description of field trial results.[2] Researchers should perform their own dose-response experiments to determine the precise values for their specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro bc1 Complex Activity Assay (Spectrophotometric)
This protocol measures the enzymatic activity of the bc1 complex by monitoring the reduction of cytochrome c. It can be used to determine the IC50 of this compound and to screen for other inhibitors.
Materials:
-
Isolated mitochondria or purified bc1 complex
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM EDTA
-
Cytochrome c (from bovine heart)
-
Decylubiquinol (DBH2) - Substrate (prepare fresh)
-
This compound
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of cytochrome c (e.g., 10 mM in Assay Buffer).
-
Prepare a stock solution of DBH2 (e.g., 50 mM in ethanol). Immediately before use, reduce ubiquinone-10 with sodium borohydride (B1222165) to prepare ubiquinol-10.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution to generate a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Cytochrome c (final concentration ~50-100 µM)
-
This compound or vehicle control (e.g., DMSO)
-
Isolated mitochondria or purified bc1 complex (the amount should be optimized to yield a linear reaction rate).
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the reaction by adding DBH2 (final concentration ~50-100 µM) to each well.
-
-
Measure Activity:
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 550 nm every 30 seconds for 10-15 minutes. The reduction of cytochrome c results in an increased absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve (ΔAbs/min).
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Fungicidal Activity Assay against Cucumber Downy Mildew (in vivo)
This protocol is adapted from general methods for testing fungicide efficacy on plant pathogens and is relevant for studying resistance to this compound.
Materials:
-
Cucumber plants (a susceptible cultivar) at the 2-3 true leaf stage.
-
Pseudoperonospora cubensis sporangia suspension (inoculum).
-
This compound formulated for foliar application.
-
Atomizer/sprayer.
-
Controlled environment growth chamber or greenhouse with high humidity control.
Procedure:
-
Plant Preparation:
-
Grow cucumber plants under controlled conditions until they have 2-3 true leaves.
-
-
Fungicide Application:
-
Prepare different concentrations of this compound in water (with a surfactant if necessary).
-
Spray the cucumber leaves with the fungicide solutions until runoff. Include a negative control (water/surfactant only) and a positive control (a known effective fungicide).
-
Allow the leaves to dry completely.
-
-
Inoculation:
-
Prepare a fresh suspension of P. cubensis sporangia in sterile water (concentration ~1 x 10⁵ sporangia/mL).
-
24 hours after fungicide application, spray the leaves with the sporangia suspension.
-
-
Incubation:
-
Place the inoculated plants in a high-humidity chamber (>95% RH) in the dark at ~20°C for 24 hours to promote infection.
-
Transfer the plants to a growth chamber with a 12h/12h light/dark cycle.
-
-
Disease Assessment:
-
After 7-10 days, assess the disease severity. This can be done by:
-
Visually rating the percentage of leaf area covered by lesions.
-
Counting the number of lesions per leaf.
-
-
-
Data Analysis:
-
Calculate the protective efficacy for each concentration using the formula:
-
Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
-
-
Determine the EC50 (Effective Concentration for 50% control) by plotting efficacy against the logarithm of the fungicide concentration.
-
Studying Drug Resistance Mechanisms
Mutations in the cytochrome b gene (CYTB) are the primary cause of resistance to bc1 complex inhibitors. To study these mechanisms using this compound:
-
Selection of Resistant Mutants:
-
Expose a large population of the target organism (e.g., fungal spores) to increasing concentrations of this compound over multiple generations.
-
Isolate colonies that exhibit growth at concentrations that are inhibitory to the wild-type strain.
-
-
Characterization of Resistance:
-
Confirm the resistance phenotype by determining the IC50 or EC50 of this compound for the resistant isolates and comparing it to the wild-type.
-
Perform cross-resistance studies by testing the resistant isolates against other bc1 inhibitors (both Qo and Qi site binders) to understand the specificity of the resistance mechanism.
-
-
Genotypic Analysis:
-
Sequence the CYTB gene from the resistant isolates to identify potential point mutations.
-
Compare the sequences to the wild-type to pinpoint mutations that confer resistance. Common resistance mutations for other bc1 inhibitors often occur in regions that form the inhibitor-binding pocket.
-
Troubleshooting and Considerations
-
Solubility: this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing aqueous dilutions. Final DMSO concentration in assays should be kept low (e.g., <1%) to avoid solvent effects.
-
Substrate Preparation: The substrate, decylubiquinol, is unstable and prone to auto-oxidation. It should be prepared fresh for each experiment for reliable and reproducible results.
-
Mechanism of Resistance: While target site mutations are common, other resistance mechanisms such as increased drug efflux or activation of alternative metabolic pathways may exist. Consider these possibilities if no mutations are found in the CYTB gene of resistant isolates.
By using this compound in conjunction with these protocols, researchers can effectively investigate the intricacies of bc1 complex function, the molecular basis of inhibitor action, and the mechanisms by which pathogens evolve resistance to this critical class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazole Sulfonamide Derivates: Inhibitors of the bc1 Complex to Control Cucumber Downy Mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective | MDPI [mdpi.com]
- 7. Structural basis for the quinone reduction in the bc1 complex: a comparative analysis of crystal structures of mitochondrial cytochrome bc1 with bound substrate and inhibitors at the Qi site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mitochondrial Complex I (BC1 Complex) Inhibitor Specificity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. It plays a critical role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone, contributing to the proton gradient essential for ATP synthesis.[1] Due to its central role in metabolism, Complex I is a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders. However, the development of specific Complex I inhibitors requires rigorous assessment of their selectivity to minimize off-target effects. These application notes provide a comprehensive overview of the protocols used to evaluate the specificity of inhibitors targeting the BC1 complex, a core component of Complex I.
Data Presentation
The following table summarizes key quantitative data for well-characterized Complex I and bc1 complex inhibitors, providing a baseline for comparison of novel compounds.
| Inhibitor | Target Complex | Organism/Cell Line | Assay Type | IC50 | Reference |
| Rotenone (B1679576) | Complex I | Various | Mitochondrial Respiration | nM range | [1][2] |
| Piericidin A | Complex I | Mammalian | Enzyme Activity | nM range | [3] |
| Metformin | Complex I | Mammalian | Enzyme Activity | mM range | [4] |
| Inz-1 | Cytochrome bc1 | S. cerevisiae | Enzyme Activity | 2.5 µM | [5] |
| Inz-1 | Cytochrome bc1 | C. albicans | Enzyme Activity | 8.0 µM | [5] |
| Inz-1 | Cytochrome bc1 | Human (HEK293) | Enzyme Activity | 45.3 µM | [5] |
| Atovaquone | Cytochrome bc1 | Human (HEK293) | Enzyme Activity | 1.8 µM | [5] |
| ELQ-400 | Cytochrome bc1 | P. falciparum | Enzyme Activity | 6.7 nM | [6] |
| ELQ-400 | Cytochrome bc1 | Human (HEK293) | Enzyme Activity | 108 nM | [6] |
Experimental Protocols
A multi-faceted approach is essential for thoroughly assessing inhibitor specificity. This involves a combination of biochemical assays on isolated mitochondria and cellular assays on intact cells.
Biochemical Assays: Spectrophotometric Measurement of Respiratory Complex Activity
These assays measure the enzymatic activity of each mitochondrial respiratory complex individually, allowing for the direct assessment of an inhibitor's effect.[7][8][9]
Objective: To determine the specific inhibitory effect of a compound on Complex I (NADH:ubiquinone oxidoreductase) activity compared to other respiratory complexes.
Materials:
-
Isolated mitochondria from tissue or cell culture
-
Spectrophotometer
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Substrates: NADH (for Complex I), Succinate (for Complex II), Decylubiquinol (for Complex III), Cytochrome c (reduced, for Complex IV)
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Potassium Cyanide (KCN, Complex IV inhibitor)
-
Test compound at various concentrations
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from the desired source (e.g., cultured cells, animal tissue) using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparation.
-
Complex I Activity Assay (NADH Oxidase):
-
Prepare a reaction mixture containing reaction buffer and NADH.
-
Add the test compound at a range of concentrations to different wells of a microplate. Include a positive control (rotenone) and a no-inhibitor control.
-
Initiate the reaction by adding a known amount of isolated mitochondria.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[10]
-
Calculate the rate of NADH oxidation. The specific activity of Complex I is the rotenone-sensitive rate.[7]
-
-
Assays for Other Complexes (Off-Target Effects):
-
Complex II (Succinate Dehydrogenase): Measure the reduction of a suitable electron acceptor (e.g., DCPIP) in the presence of succinate.
-
Complex III (Ubiquinol-Cytochrome c Reductase): Monitor the reduction of cytochrome c at 550 nm in the presence of decylubiquinol.[11]
-
Complex IV (Cytochrome c Oxidase): Follow the oxidation of reduced cytochrome c at 550 nm.
-
Complex V (ATP Synthase): Measure ATP synthesis using a luciferase-based assay or ATP hydrolysis.
-
-
Data Analysis:
-
Calculate the percent inhibition for each complex at each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for Complex I and any off-target complexes.
-
Cellular Assays: High-Resolution Respirometry
This method assesses the impact of an inhibitor on mitochondrial respiration in living, intact cells, providing a more physiologically relevant context.[1]
Objective: To evaluate the effect of a test compound on the oxygen consumption rate (OCR) and determine its specificity for Complex I-linked respiration.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Adherent cells cultured in a Seahorse XF cell culture microplate
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: Oligomycin (B223565) (Complex V inhibitor), FCCP (uncoupler), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
Test compound
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Calibrate the extracellular flux analyzer and prepare the injector ports of the sensor cartridge with the test compound and mitochondrial inhibitors.
-
Measurement Protocol (Mito Stress Test):
-
Establish a baseline OCR measurement.
-
Inject the test compound and measure the change in OCR.
-
Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function:
-
Basal Respiration: The initial OCR.
-
ATP-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The OCR after FCCP injection.
-
Non-mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
-
-
-
Data Analysis: A specific Complex I inhibitor will cause a significant decrease in basal and maximal respiration, similar to the effect of rotenone.[1] Compare the OCR profile of the test compound to that of known inhibitors to assess its specificity.
Mandatory Visualizations
Caption: Workflow for assessing Complex I inhibitor specificity.
Caption: Signaling pathways affected by Complex I inhibition.
Discussion and Interpretation
A compound is considered a specific Complex I inhibitor if it meets the following criteria:
-
Potent Inhibition of Complex I Activity: It should exhibit a low IC50 value in the biochemical assay for Complex I.
-
Minimal Off-Target Effects: The IC50 values for other respiratory complexes should be significantly higher (ideally >100-fold) than that for Complex I.
-
Characteristic OCR Profile: In cellular respirometry assays, the compound should induce a dose-dependent decrease in basal and maximal respiration, mimicking the effect of rotenone.
-
Confirmation of Downstream Effects: Inhibition of Complex I leads to a decrease in the NAD+/NADH ratio, which can activate AMP-activated protein kinase (AMPK) and lead to metabolic reprogramming, such as an increase in "futile" fatty acid cycling.[12] It can also lead to increased production of reactive oxygen species (ROS), which may induce autophagy.[13] Observing these downstream cellular responses can further validate the on-target effect of the inhibitor.
For compounds that show promise, further characterization through structural studies, such as cryo-electron microscopy, can provide definitive evidence of binding to Complex I and elucidate the mechanism of inhibition.[3][4] Thoroughly assessing the specificity of a Complex I inhibitor is a critical step in the drug development process, ensuring that its therapeutic effects are due to the intended mechanism of action and minimizing the potential for adverse effects.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure of inhibitor-bound mammalian complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.protocols.io [content.protocols.io]
- 8. Biochemical diagnosis of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial complex activity assays [protocols.io]
- 11. Mitochondrial assay selection guide | Abcam [abcam.com]
- 12. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel bc1 Complex Inhibitor (bc1 Complex-IN-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The cytochrome bc1 complex (Complex III) is a critical enzyme in the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, contributing to the proton motive force that drives ATP synthesis.[1][2][3][4] Inhibition of the bc1 complex disrupts cellular respiration and can lead to cell death, making it a key target for the development of fungicides, anti-parasitic agents, and potential cancer therapeutics.[2][3]
This document provides detailed application notes and protocols for the solubility and experimental preparation of a novel inhibitor, designated here as "bc1 Complex-IN-1". As specific data for "this compound" is not publicly available, this guide presents a generalized framework for the characterization of a novel bc1 complex inhibitor, with example data and methodologies based on established practices for similar compounds.
I. Physicochemical Properties and Solubility
Proper solubilization and handling of a novel inhibitor are crucial for obtaining reliable and reproducible experimental results. The following table summarizes hypothetical, yet typical, physicochemical and solubility data for a novel bc1 complex inhibitor.
Table 1: Physicochemical and Solubility Data for this compound (Hypothetical Data)
| Parameter | Value | Notes |
| Molecular Weight | 450.5 g/mol | Varies for different inhibitors. |
| Appearance | White to off-white solid | |
| Purity (LC-MS) | >98% | Recommended for accurate quantification. |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 111 mM) | Common solvent for stock solutions. |
| Solubility in Ethanol | ≥ 20 mg/mL (≥ 44 mM) | Alternative solvent for some applications. |
| Aqueous Solubility | < 0.1 mg/mL | Typical for hydrophobic bc1 complex inhibitors. |
| Storage Conditions | Store at -20°C as a solid or in solution. Protect from light. | Avoid repeated freeze-thaw cycles of solutions. |
Preparation of Stock Solutions:
For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution can be prepared by dissolving 4.505 mg of the compound in 1 mL of DMSO. This stock solution can then be serially diluted in an appropriate assay buffer to achieve the desired final concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[5]
II. Mechanism of Action: Targeting the bc1 Complex
The bc1 complex has two primary inhibitor binding sites: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[2][6] Inhibitors targeting the Qo site include myxothiazol (B1677603) and stigmatellin, while antimycin A is a well-known Qi site inhibitor.[6] The inhibitory mechanism of a novel compound can be elucidated through enzymatic assays and by observing its effect on cellular respiration.
The following diagram illustrates the Q-cycle within the bc1 complex and the points of inhibition.
Caption: The Q-Cycle of the bc1 complex and sites of inhibitor action.
III. Experimental Protocols
The following protocols are designed to assess the inhibitory activity of this compound.
This protocol is adapted from standard procedures for isolating functional mitochondria.[5]
Materials:
-
Rat liver tissue
-
Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4
-
Bradford reagent for protein quantification
-
Homogenizer, centrifuges, and other standard laboratory equipment
Procedure:
-
Euthanize a rat according to approved animal welfare guidelines and excise the liver.
-
Wash the liver with ice-cold Isolation Buffer I to remove excess blood.
-
Mince the liver into small pieces and homogenize in 5-10 volumes of ice-cold Isolation Buffer I using a Teflon pestle homogenizer.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I. Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Repeat the wash step with Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a Bradford assay. Adjust the concentration to >30 mg/mL.
-
Keep the isolated mitochondria on ice and use within 4-6 hours for optimal activity. For longer storage, aliquot and store at -80°C, though this may compromise membrane integrity.
This assay measures the overall activity of Complex II and Complex III.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2
-
Succinate solution (substrate for Complex II)
-
Cytochrome c (oxidized)
-
This compound and control inhibitors (e.g., antimycin A)
-
96-well microplate and a spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, succinate, and cytochrome c.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (antimycin A).
-
Initiate the reaction by adding a small amount of isolated mitochondria (e.g., 5-10 µg of protein) to each well.
-
Immediately measure the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Take readings kinetically over several minutes.
-
Calculate the rate of cytochrome c reduction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Table 2: Example IC₅₀ Values for bc1 Complex Inhibitors (Hypothetical Data)
| Compound | Target Site | IC₅₀ (nM) |
| This compound | Qo or Qi | 50 |
| Antimycin A | Qi | 10 |
| Myxothiazol | Qo | 25 |
This assay measures the effect of the inhibitor on cellular respiration in intact cells.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
Cell culture medium
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound and other mitochondrial inhibitors (oligomycin, FCCP, rotenone (B1679576)/antimycin A)
-
Seahorse XF Analyzer or similar instrument
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The next day, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with this compound and other inhibitors for sequential injection.
-
Place the cell plate in the Seahorse XF Analyzer and begin the assay.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound and measure the change in OCR.
-
Sequentially inject oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors) to determine key parameters of mitochondrial function.
Caption: Workflow for the characterization of a novel bc1 complex inhibitor.
IV. Conclusion
This document provides a comprehensive guide for the preparation and experimental use of a novel bc1 complex inhibitor, termed this compound. By following these protocols, researchers can effectively characterize its solubility, determine its inhibitory potency against the bc1 complex, and assess its impact on cellular respiration. These methodologies form a foundational framework for the preclinical evaluation of new therapeutic candidates targeting mitochondrial function.
References
- 1. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 2. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytochrome bc1 complex: function in the context of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. proteopedia.org [proteopedia.org]
Application Notes and Protocols: Structural Studies of the Cytochrome bc1 Complex with Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cytochrome bc1 complex (also known as Complex III) is a critical enzyme in the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c.[1][2] This process is coupled to the translocation of protons across the inner mitochondrial membrane, creating the electrochemical gradient necessary for ATP synthesis.[2][3] Its essential role in cellular respiration makes the bc1 complex a major drug target for treating diseases like malaria and toxoplasmosis.[4][5] Structural studies of the bc1 complex bound to inhibitors are fundamental for structure-based drug design, enabling the development of compounds with higher potency and selectivity.[4][5] This document provides an overview of the data, methodologies, and workflows involved in the structural analysis of the bc1 complex with a representative Qi-site inhibitor, hereafter referred to as "Inhibitor-X".
Data Presentation: Structural Insights into Inhibitor Binding
Structural studies, primarily using Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography, have provided high-resolution views of how various inhibitors interact with the bc1 complex. Cryo-EM has emerged as a powerful alternative, especially for difficult-to-crystallize membrane proteins or when protein quantities are limited.[4][5][6][7]
Table 1: Summary of Structural Data for bc1 Complex with Various Inhibitors
| Inhibitor | Organism/Source | Method | Resolution (Å) | Binding Site | Reference |
|---|---|---|---|---|---|
| SCR0911 | Bovine | X-ray Crystallography | 3.1 | Qi | [6] |
| SCR0911 | Bovine | Cryo-EM | ~4.1 | Qi | [6][7] |
| GSK932121 | Bovine | Cryo-EM | ~4.1 | Qi | [7] |
| Metyltetraprole (MET) | S. cerevisiae | Cryo-EM | 2.52 | Qo | [8] |
| Metyltetraprole (MET) | Porcine | Cryo-EM | 2.53 | Qo & Qi (Dual) | [8] |
| Pyribencarb (PYR) | S. cerevisiae | Cryo-EM | 2.42 | Qo | [8] |
| Stigmatellin | Yeast | X-ray Crystallography | 2.97 | Qo |[9] |
Table 2: Key Molecular Interactions of a Qi-Site Inhibitor (e.g., SCR0911)
| Interaction Type | bc1 Complex Residue | Inhibitor Moiety | Significance |
|---|---|---|---|
| Hydrogen Bond | His201 | Expected contact point | Critical for anchoring the inhibitor in the Qi pocket.[6] |
| Hydrophobic Interaction | Met194 | Trifluoromethyl group | Contributes to binding affinity and specificity.[7] |
| Potential Alternative Conformation | Asp228 | Trifluoromethoxyphenyl group | Density maps suggest multiple binding modes may exist.[6][7] |
Visualizations: Pathways and Workflows
The Q-Cycle Electron and Proton Pathway
The bc1 complex operates via a "Q-cycle" mechanism, which involves two distinct quinone-binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[1][10] Inhibitors typically block one of these sites, disrupting the electron flow and proton translocation.
Caption: The Q-Cycle mechanism of the bc1 complex, showing electron (e-) and proton (H+) flow.
General Workflow for Structural Studies
The process of determining the structure of the bc1 complex with an inhibitor involves several key stages, from protein preparation to data analysis.
References
- 1. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 2. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytochrome bc1 complex: function in the context of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing bc1 Complex Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cytochrome bc1 complex (also known as Complex III). The following information is designed to help you optimize the concentration of the bc1 complex in your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the cytochrome bc1 complex and what is its function?
A1: The cytochrome bc1 complex is a crucial enzyme complex located in the inner mitochondrial membrane of eukaryotic cells and the plasma membrane of many bacteria.[1][2] It plays a central role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c.[2][3][4] This electron transfer is coupled to the pumping of protons across the membrane, which generates a proton motive force that is subsequently used by ATP synthase to produce ATP.[3][4] The bc1 complex is a homodimer, with each monomer containing three essential catalytic subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP).[5][6]
Q2: Why is it important to optimize the bc1 complex concentration for my experiments?
A2: Optimizing the enzyme concentration is a critical step in any enzymatic assay to ensure that the measured reaction rate is proportional to the enzyme's activity and not limited by other factors. If the concentration is too low, the signal may be weak and difficult to detect above the background noise. Conversely, if the concentration is too high, the reaction may proceed too quickly to be accurately measured, or substrate depletion could occur, leading to non-linear reaction rates. For inhibitor studies, an appropriate enzyme concentration is crucial for accurate determination of IC50 values.
Q3: How can I determine the concentration of my purified bc1 complex?
A3: The concentration of the bc1 complex can be determined spectrophotometrically by measuring the absorbance of the cytochromes within the complex.[7] Specifically, the concentration of cytochrome c1 and cytochrome b can be calculated from the difference in absorbance between their reduced and oxidized states using their respective extinction coefficients. Visible/UV spectroscopy is a non-destructive method for this analysis.[3]
Troubleshooting Guides
Issue 1: Low or No bc1 Complex Activity
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure proper storage conditions (-80°C in the presence of glycerol) to maintain enzyme stability.[7] Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Buffer | Verify the pH and ionic strength of your assay buffer. A common buffer is 50 mM Tris-Cl, pH 8.0, containing 200 mM NaCl.[7] |
| Substrate Degradation | Prepare fresh substrate solutions (e.g., ubiquinol analog) for each experiment, as they can be unstable. |
| Inhibitor Contamination | Check for any potential inhibitor contamination in your reagents or labware. |
| Mitochondrial Inner Membrane Intact | If using isolated mitochondria, the inner membrane needs to be disrupted to allow externally added cytochrome c access to the complex. This can be achieved using nonionic detergents like Triton X-100 or dodecyl maltoside.[8] |
Issue 2: Non-Linear Reaction Rates
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | Decrease the enzyme concentration or increase the initial substrate concentration. Ensure you are measuring the initial velocity of the reaction. |
| Product Inhibition | Dilute the sample to reduce the concentration of the product as the reaction progresses. |
| Enzyme Instability | Check the stability of the bc1 complex under your assay conditions (temperature, pH). Add stabilizing agents like glycerol (B35011) if necessary. |
| High Enzyme Concentration | Reduce the concentration of the bc1 complex in the assay. The reaction rate should be linear with respect to enzyme concentration. |
Issue 3: Inconsistent IC50 Values for Inhibitors
| Possible Cause | Troubleshooting Step |
| Inappropriate Enzyme Concentration | The IC50 value can be dependent on the enzyme concentration, especially for tight-binding inhibitors. The lower limit for an accurate IC50 determination is half the enzyme concentration.[9] |
| Incorrect Substrate Concentration | For competitive inhibitors, using a substrate concentration significantly higher than the Km will make it difficult to identify the inhibitor's effect.[9] It is recommended to use a substrate concentration around or below the Km. |
| Inhibitor Solubility Issues | Ensure the inhibitor is fully dissolved in the assay buffer. Use a suitable solvent like DMSO and ensure the final solvent concentration does not affect enzyme activity. |
| Incubation Time | Ensure that the pre-incubation time with the inhibitor is sufficient to allow for binding equilibrium to be reached before starting the reaction. |
Experimental Protocols
Protocol 1: Purification of bc1 Complex
A general and effective method for purifying highly active bc1 complexes from various sources, including bovine heart, yeast, and photosynthetic bacteria, involves the following key steps.[4][10]
-
Membrane Solubilization: Extract the membranes with a nonionic detergent such as dodecyl maltoside.
-
Ion Exchange Chromatography: Perform two successive rounds of DEAE (diethylaminoethyl) column chromatography to separate the bc1 complex from other membrane proteins.[4][10]
-
Purity and Activity Check: The purity of the complex can be assessed by SDS-PAGE and optical spectra. The activity is determined by measuring the rate of cytochrome c reduction.[4]
Protocol 2: Determination of bc1 Complex Activity
The electron transfer activity of the bc1 complex is typically measured by monitoring the reduction of cytochrome c spectrophotometrically.[7]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4), EDTA, ferricytochrome c, and a ubiquinol analog (e.g., Q₀C₁₀BrH₂).[7]
-
Enzyme Addition: Dilute the purified bc1 complex to a final concentration of approximately 1 µM cytochrome b in a buffer containing 50 mM Tris-Cl (pH 8.0), 200 mM NaCl, and 0.01% dodecyl maltoside.[7]
-
Measurement: Initiate the reaction by adding the diluted bc1 complex to the reaction mixture and monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
Table 1: Typical Turnover Numbers for Purified bc1 Complexes from Different Species [4][10]
| Source | Number of Polypeptide Subunits | Turnover Number (s⁻¹) |
| Rhodobacter sphaeroides | 4 | 128 |
| Rhodobacter capsulatus | 4 | 64 |
| Bovine Heart | 8 | 1152 |
| Yeast | 9 | 219 |
Visualizing Key Concepts
Caption: The Q-cycle mechanism of the cytochrome bc1 complex.
Caption: Workflow for optimizing bc1 complex experiments.
Caption: Troubleshooting logic for bc1 complex assays.
References
- 1. Effect of inhibitors on the ubiquinone binding capacity of the primary energy conversion site in the Rhodobacter capsulatus cytochrome bc(1) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scanedit.sourceforge.net [scanedit.sourceforge.net]
- 4. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor binding changes domain mobility in the iron–sulfur protein of the mitochondrial bc1 complex from bovine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. How to lyse mitochondria in order to measue complexIII activity? - Protein and Proteomics [protocol-online.org]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mitochondrial Respiratory Complex I: Structure, Function and Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of bc1 Complex-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the on- and off-target effects of bc1 Complex-IN-1, a potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III).
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity in our cell line panel with this compound, but at concentrations much lower than its reported IC50 for bc1 complex inhibition. Could this be due to off-target effects?
A1: Yes, this discrepancy is a strong indicator of potential off-target effects. While this compound is designed to inhibit the cytochrome bc1 complex, it may interact with other cellular proteins, leading to cytotoxic effects through mechanisms independent of mitochondrial respiration.[1] It is crucial to investigate these unintended interactions to understand the compound's complete biological activity.
Q2: How can we confirm that the observed cellular effects of this compound are a direct result of bc1 complex inhibition?
A2: A robust method for target validation is to assess the compound's efficacy in cells with genetically altered bc1 complex. For example, you could use cell lines with CRISPR-Cas9 mediated knockout of a bc1 complex subunit. If this compound still exhibits its effects in these knockout cells, it strongly suggests the involvement of one or more off-target mechanisms.[1] Another approach is to perform rescue experiments. Overexpression of the bc1 complex might rescue the on-target effects but not the off-target ones.
Q3: What are the most common off-target liabilities for inhibitors of mitochondrial complexes?
A3: Inhibitors of mitochondrial complexes can have off-target effects on other enzymes involved in cellular metabolism, ion channels, or even kinases.[2] Due to the central role of mitochondria in cellular energy production, any off-target effects on other metabolic pathways can lead to complex and sometimes misleading phenotypic outcomes. Unbiased screening methods are recommended to identify these potential off-target interactions.
Q4: We are observing unexpected in vivo toxicities that do not seem to correlate with the anticipated effects of bc1 complex inhibition. How should we proceed?
A4: Unexpected in vivo toxicities are frequently a consequence of off-target effects.[1] A systematic investigation is warranted, starting with a broad in vitro off-target screening panel (e.g., a kinase panel or a safety panel of common off-targets). Additionally, performing metabolomics or proteomics studies on tissues from treated animals can provide insights into the pathways being perturbed by this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity at concentrations where bc1 complex is not fully inhibited. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3] 2. Test inhibitors with different chemical scaffolds that also target the bc1 complex to see if the cytotoxicity persists.[3] |
| Induction of apoptosis through a non-mitochondrial pathway. | 1. Perform assays to measure the activation of caspases involved in extrinsic apoptosis (e.g., Caspase-8). 2. Analyze the expression of pro- and anti-apoptotic proteins outside of the Bcl-2 family. | |
| Discrepancy between biochemical IC50 and cellular EC50. | Poor cell permeability. | 1. Perform cell uptake studies using radiolabeled or fluorescently tagged this compound. 2. Use cell lines with varying expression of drug transporters to assess efflux. |
| Compound instability or metabolism. | 1. Measure the stability of this compound in cell culture media over time. 2. Analyze cell lysates for metabolites of the compound using LC-MS. | |
| Unexpected changes in cellular signaling pathways (e.g., phosphorylation of signaling proteins). | Direct or indirect off-target kinase inhibition or activation. | 1. Conduct a phospho-proteomics analysis to get a global view of the signaling changes induced by the compound.[1] 2. Validate any identified off-target kinase interactions with in vitro kinase assays. |
| Cellular stress response unrelated to mitochondrial respiration. | 1. Measure markers of cellular stress, such as the unfolded protein response (UPR) or DNA damage response (DDR). |
Experimental Protocols
Protocol 1: In Vitro bc1 Complex Activity Assay
Objective: To determine the direct inhibitory effect of this compound on purified bc1 complex.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Isolate mitochondria from a suitable source (e.g., bovine heart) and purify the bc1 complex.
-
Prepare assay buffer containing phosphate (B84403) buffer, EDTA, and a suitable detergent (e.g., dodecyl maltoside).
-
Prepare substrates: ubiquinol (B23937) (CoQH2) as the electron donor and cytochrome c as the electron acceptor.
-
-
Assay Procedure:
-
In a 96-well plate, add the purified bc1 complex to the assay buffer.
-
Add the various concentrations of this compound or vehicle control (DMSO) to the wells and incubate for a predefined period.
-
Initiate the reaction by adding ubiquinol.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of cytochrome c reduction for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cellular Respiration Assay (Seahorse XF Analyzer)
Objective: To assess the effect of this compound on mitochondrial respiration in live cells.
Methodology:
-
Cell Culture:
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Load the compound plate with the inhibitors for automated injection during the assay.
-
-
Seahorse XF Assay:
-
Wash the cells and replace the culture medium with the Seahorse XF assay medium.
-
Incubate the cells in a non-CO2 incubator.
-
Place the cell plate in the Seahorse XF Analyzer and run a baseline measurement of the oxygen consumption rate (OCR).
-
Sequentially inject this compound, oligomycin, FCCP, and rotenone/antimycin A, measuring the OCR after each injection.
-
-
Data Analysis:
-
Calculate the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption from the OCR data.
-
Compare the effects of this compound on these parameters to known inhibitors of the electron transport chain.
-
Protocol 3: Kinome Profiling for Off-Target Identification
Objective: To screen this compound against a large panel of kinases to identify potential off-target interactions.[3]
Methodology:
-
Compound Preparation:
-
Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[3]
-
-
Kinase Panel Screening:
-
Utilize a commercially available kinase profiling service or an in-house panel of purified recombinant kinases.
-
In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Add this compound to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
-
Reaction and Detection:
-
Incubate the plates to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control.
-
Data is typically presented as a percentage of inhibition at a given concentration. Potent off-target interactions should be followed up with IC50 determination.
-
Visualizations
Caption: On-target effect of this compound on the mitochondrial electron transport chain.
References
Technical Support Center: Troubleshooting bc1 Complex Activity Assays with bc1 Complex-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the bc1 complex (also known as Complex III or ubiquinol-cytochrome c reductase) activity assay, with a specific focus on challenges encountered when using the inhibitor bc1 Complex-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the bc1 complex activity assay?
The bc1 complex activity assay measures the enzymatic activity of the bc1 complex, a key component of the mitochondrial electron transport chain.[1][2][3] The assay typically monitors the reduction of cytochrome c, which is a substrate for the bc1 complex. This reduction is coupled to the oxidation of a ubiquinol (B23937) analog, such as decylubiquinol (DBH2). The rate of cytochrome c reduction is measured spectrophotometrically by monitoring the increase in absorbance at 550 nm.
Q2: How does an inhibitor like this compound affect the assay?
An inhibitor of the bc1 complex, such as this compound, is expected to bind to the complex and block the electron transfer, thereby preventing the reduction of cytochrome c.[4] This results in a dose-dependent decrease in the rate of the reaction, which can be used to determine the inhibitor's potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%). Known inhibitors target specific binding sites within the complex, such as the Qo or Qi sites.[4][5]
Q3: What are the critical components and considerations for a successful bc1 complex activity assay?
A successful assay requires:
-
Isolated Mitochondria or Purified bc1 Complex: The quality and purity of the enzyme source are crucial.
-
Substrates: A ubiquinol analog (e.g., DBH2) as the electron donor and oxidized cytochrome c as the electron acceptor.
-
Assay Buffer: A buffer system that maintains the optimal pH and ionic strength for enzyme activity.
-
Spectrophotometer: A device capable of accurately measuring absorbance changes at 550 nm over time.
-
Controls: It is essential to include positive controls (e.g., a known inhibitor like Antimycin A) and negative controls (vehicle without inhibitor) to validate the assay performance.
Q4: How do I interpret the results of my assay when using this compound?
The primary output of the assay is the rate of increase in absorbance at 550 nm, which is proportional to the bc1 complex activity. When testing an inhibitor like this compound, you should observe a decrease in this rate compared to the vehicle control. By testing a range of inhibitor concentrations, you can generate a dose-response curve and calculate the IC50 value.
Troubleshooting Guide
This guide addresses common problems encountered during bc1 complex activity assays, particularly when using an inhibitor like this compound.
| Problem | Possible Causes | Recommended Solutions |
| No or very low bc1 complex activity in the control group (without inhibitor) | 1. Inactive Enzyme: The isolated mitochondria or purified bc1 complex may have lost activity due to improper storage or handling. 2. Substrate Degradation: The ubiquinol analog or cytochrome c may have degraded. 3. Incorrect Assay Conditions: The pH, temperature, or buffer composition may be suboptimal. | 1. Enzyme Quality Check: Use a fresh preparation of mitochondria or purified complex. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. 2. Substrate Integrity: Prepare fresh substrate solutions. Store cytochrome c solutions on ice and protect the ubiquinol analog from light. 3. Optimize Conditions: Verify the pH of the assay buffer (typically around 7.4). Ensure the assay is performed at the recommended temperature (e.g., 25-30°C). |
| High background rate (non-enzymatic reduction of cytochrome c) | 1. Contaminants in Reagents: The ubiquinol analog or other reagents may be contaminated with reducing agents. 2. Autoreduction of Cytochrome c: Under certain conditions, cytochrome c can be slowly reduced non-enzymatically. | 1. Reagent Purity: Use high-purity reagents. Prepare fresh solutions and filter them if necessary. 2. Blank Measurement: Run a control reaction without the enzyme source to measure the non-enzymatic rate and subtract it from the rates of your experimental samples. |
| Inconsistent or variable results between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrates, or inhibitor. 2. Incomplete Mixing: Reagents may not be thoroughly mixed in the assay well or cuvette. 3. Temperature Fluctuations: Inconsistent temperature control during the assay. | 1. Pipetting Technique: Use calibrated pipettes and ensure proper technique. Prepare master mixes of reagents to minimize pipetting variability. 2. Thorough Mixing: Gently mix the contents of the well or cuvette after adding each component. 3. Stable Temperature: Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature. |
| This compound shows no or weak inhibition | 1. Incorrect Inhibitor Concentration: The concentrations of the inhibitor used may be too low to cause significant inhibition. 2. Inhibitor Insolubility: this compound may not be fully dissolved in the assay buffer. 3. Degraded Inhibitor: The inhibitor may have degraded due to improper storage. | 1. Concentration Range: Test a wider and higher range of inhibitor concentrations. 2. Solubility Check: Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. The final concentration of the solvent in the assay should be low (typically <1%) and consistent across all wells. 3. Inhibitor Stability: Store the inhibitor according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment. |
| Unexpected increase in activity with the inhibitor | 1. Assay Artifact: The inhibitor itself might interfere with the spectrophotometric reading at 550 nm. 2. Complex Biological Effect: At certain concentrations, some compounds can have off-target effects that might indirectly appear as an increase in the measured signal. | 1. Inhibitor Absorbance: Measure the absorbance of the inhibitor at 550 nm in the assay buffer without the enzyme or substrates to check for any intrinsic absorbance. 2. Mechanism Investigation: This is a rare occurrence and may require further investigation into the specific properties of the inhibitor and its interaction with the assay components. |
Experimental Protocols
Key Experimental Protocol: bc1 Complex Activity Assay
This protocol is a generalized procedure for measuring bc1 complex activity in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate, pH 7.4, 5 mM MgCl2, 2.5 mg/mL BSA (fatty acid-free)
-
Cytochrome c (from bovine heart), 10 mM stock solution in water
-
Decylubiquinol (DBH2), 10 mM stock solution in DMSO
-
This compound, stock solution in DMSO
-
Antimycin A (positive control inhibitor), stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 550 nm
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of cytochrome c (e.g., 1 mM) in Assay Buffer.
-
Prepare serial dilutions of this compound and Antimycin A in DMSO.
-
-
Assay Setup:
-
Add Assay Buffer to each well of the 96-well plate.
-
Add the desired volume of mitochondrial suspension to each well (the optimal amount should be determined empirically).
-
Add the inhibitor (this compound or Antimycin A) or vehicle (DMSO) to the respective wells.
-
Add oxidized cytochrome c to each well to a final concentration of 50-100 µM.
-
Incubate the plate at 25°C for 5 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding DBH2 to each well to a final concentration of 50-100 µM.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 550 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vo) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the % inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Quantitative Data Summary
The following table provides typical concentration ranges for key components in a bc1 complex activity assay. These values may require optimization depending on the specific experimental conditions and the source of the enzyme.
| Component | Typical Final Concentration | Notes |
| Isolated Mitochondria | 5-50 µg protein/well | Should be optimized to obtain a linear reaction rate. |
| Cytochrome c | 50 - 150 µM | |
| Decylubiquinol (DBH2) | 50 - 200 µM | |
| Antimycin A (Control Inhibitor) | 1 nM - 10 µM | A potent inhibitor, with IC50 values often in the low nanomolar range. |
| This compound | To be determined empirically | Start with a wide concentration range (e.g., 10 nM to 100 µM). |
| DMSO (Solvent) | < 1% (v/v) | High concentrations can inhibit enzyme activity. |
Visualizations
Signaling Pathway of the bc1 Complex (Q-Cycle)
Caption: The Q-cycle mechanism of the bc1 complex.
Experimental Workflow for bc1 Complex Activity Assay
Caption: Workflow for the bc1 complex activity assay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 2. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coenzyme Q – cytochrome c reductase - Wikipedia [en.wikipedia.org]
- 4. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
Technical Support Center: Improving bc1 Complex-IN-1 Stability in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of the bc1 complex (Complex III) and its inhibitors, exemplified by the generic inhibitor "IN-1," in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity and activity of your bc1 complex preparations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with the bc1 complex and its inhibitors.
| Issue | Potential Cause | Recommendation |
| Precipitation or Aggregation of bc1 Complex During Purification | Suboptimal Detergent Concentration | For initial solubilization from mitochondrial membranes, a higher concentration of a mild, non-ionic detergent like n-dodecyl-β-D-maltoside (DDM) is recommended, typically in the range of 1-2% (w/v).[1] For subsequent purification steps, the DDM concentration should be lowered to just above its critical micelle concentration (CMC), which is approximately 0.009% or 0.17 mM, to maintain protein stability without forming large aggregates.[1] |
| Inappropriate Buffer pH or Ionic Strength | The stability of membrane protein complexes can be sensitive to pH and salt concentration.[2] It is advisable to maintain a buffer pH that is not close to the isoelectric point (pI) of the complex. For many mitochondrial complexes, a slightly alkaline pH (e.g., 7.5-8.5) can be beneficial. The effect of ionic strength should be empirically tested, but starting with a moderate salt concentration (e.g., 100-150 mM NaCl or KCl) is a common practice. | |
| Presence of Contaminants or Unstable Subcomplexes | Ensure that purification protocols effectively remove contaminants and unstable subcomplexes. The formation of supercomplexes with other respiratory chain components, like Complex I, can enhance the stability of Complex III.[3] Purification methods that preserve these interactions may yield more stable preparations. | |
| Loss of bc1 Complex Activity Over Time | Suboptimal Storage Conditions | For short-term storage (days to a few weeks), purified bc1 complex is often kept at 4°C in a suitable buffer containing a low concentration of detergent.[4] For long-term storage (months), the complex should be stored at -80°C in the presence of a cryoprotectant like glycerol (B35011) (e.g., 20-50% v/v) to prevent damage from freezing and thawing cycles.[4][] |
| Absence of Stabilizing Additives | The addition of certain molecules can enhance the stability of the bc1 complex. Phospholipids, such as cardiolipin, are often co-purified with the complex and are important for its structural integrity and function.[6] Small amounts of the substrate ubiquinone may also help to stabilize the complex. | |
| Inhibitor (IN-1) Precipitation in Assay Buffer | Poor Solubility of the Inhibitor | Many small molecule inhibitors of the bc1 complex are hydrophobic and have limited aqueous solubility.[7] It is recommended to prepare a high-concentration stock solution of the inhibitor in an organic solvent like DMSO and then dilute it into the aqueous assay buffer immediately before use, ensuring the final DMSO concentration is low enough (typically <1%) to not affect the assay. |
| Incompatibility with Assay Components | Some buffer components can interact with the inhibitor, leading to precipitation. If precipitation is observed, consider screening different buffer systems or adding a low concentration of a non-ionic detergent, such as Tween-20 (e.g., 0.01-0.05%), to the assay buffer to improve inhibitor solubility. | |
| Inconsistent Results in bc1 Complex Activity Assays | Variability in Substrate Preparation | The substrate, ubiquinol (B23937), is prone to oxidation. It is crucial to use freshly prepared ubiquinol solutions for each experiment. The reduction of ubiquinone to ubiquinol should be performed immediately before the assay. |
| Pipetting Errors or Incomplete Mixing | Ensure accurate pipetting, especially of viscous solutions like those containing glycerol. Thorough but gentle mixing of all components in the assay is critical for reproducible results. | |
| Interfering Substances in the Sample | Components from the purification process, such as high concentrations of certain detergents or salts, may interfere with the assay.[8] It is important to ensure that the final concentrations of these substances in the assay are below their inhibitory levels. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended detergent for solubilizing and purifying the bc1 complex?
A1: N-dodecyl-β-D-maltoside (DDM) is a widely used and effective non-ionic detergent for the solubilization and purification of the bc1 complex.[9] It is known for its mildness and ability to maintain the native structure and activity of membrane proteins. For initial extraction from the membrane, a concentration of 1-2% (w/v) DDM is often used.[1] During subsequent purification steps like chromatography, the concentration is typically lowered to around 0.01-0.05% to maintain solubility while minimizing excess micelles.
Q2: What are the optimal pH and salt conditions for bc1 complex stability?
A2: The optimal pH and salt concentration can be protein-specific and may require empirical determination. Generally, a buffer with a pH between 7.0 and 8.5 is used for bc1 complex purification and assays.[10] A slightly alkaline pH can be beneficial for stability. Salt concentrations in the range of 50-150 mM NaCl or KCl are common. High salt concentrations can sometimes improve stability by screening surface charges and preventing aggregation.[2]
Q3: How can I prevent my bc1 complex inhibitor, IN-1, from precipitating in the assay buffer?
A3: Small molecule inhibitors of the bc1 complex are often hydrophobic and can have poor aqueous solubility. To prevent precipitation, prepare a concentrated stock solution of IN-1 in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For the assay, dilute the stock solution into the aqueous buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically below 1%) to avoid affecting the enzyme's activity. If solubility issues persist, consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) to the assay buffer.
Q4: What are some common additives that can improve the stability of the purified bc1 complex?
A4: Several additives can enhance the stability of the purified bc1 complex in solution. Glycerol is commonly used as a cryoprotectant for long-term storage at -80°C, typically at a final concentration of 20-50%.[4][] Phospholipids, particularly cardiolipin, are integral to the structure and function of the bc1 complex and their presence can improve stability.[6] Low concentrations of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be included to prevent oxidation of cysteine residues.
Q5: How should I store my purified bc1 complex?
A5: For short-term storage (a few days to a week), the purified bc1 complex can be stored at 4°C in a buffer containing a low concentration of detergent.[4] For long-term storage, it is recommended to flash-freeze aliquots of the complex in a storage buffer containing a cryoprotectant like 20-50% glycerol and store them at -80°C.[] Avoid repeated freeze-thaw cycles as this can lead to a loss of activity.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the stability of the bc1 complex in solution.
Table 1: Commonly Used Detergents for bc1 Complex Solubilization and Purification
| Detergent | Type | Critical Micelle Concentration (CMC) | Typical Solubilization Concentration | Typical Purification Concentration | Notes |
| n-dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 mM (~0.009% w/v)[1] | 1-2% (w/v)[1] | 0.01-0.05% (w/v) | Widely used, known for its mild nature and effectiveness in maintaining protein integrity.[9] |
| Digitonin | Non-ionic (steroidal) | ~0.4-0.6 mM | 1-2% (w/v) | 0.1-0.5% (w/v) | Can be effective for isolating supercomplexes. |
| Triton X-100 | Non-ionic | ~0.24 mM (~0.015% w/v) | 1-2% (w/v) | 0.05-0.1% (w/v) | A common and relatively inexpensive detergent. |
| CHAPS | Zwitterionic | ~6 mM | 1-2% (w/v) | 0.1-0.5% (w/v) | Can be useful for some applications but may be harsher than DDM. |
Table 2: Recommended Buffer Conditions and Additives for bc1 Complex Stability
| Parameter | Recommended Range/Concentration | Purpose | Notes |
| pH | 7.0 - 8.5[10] | Maintain native protein conformation and activity. | Avoid the isoelectric point of the complex. |
| Buffer System | Tris-HCl, HEPES, MOPS, Phosphate | Provide a stable pH environment. | Choice may depend on downstream applications. |
| Salt Concentration (e.g., NaCl, KCl) | 50 - 200 mM | Maintain ionic strength and prevent aggregation. | Optimal concentration should be determined empirically. |
| Glycerol | 20 - 50% (v/v)[] | Cryoprotectant for long-term storage at -80°C. | Increases viscosity of the solution. |
| Phospholipids (e.g., Cardiolipin) | Co-purified or added back | Essential for structural integrity and function.[6] | Can be added as liposomes. |
| Reducing Agents (e.g., DTT, TCEP) | 0.1 - 1 mM | Prevent oxidation of sulfhydryl groups. | TCEP is more stable over time than DTT.[] |
| Ubiquinone | Low micromolar | Substrate that can stabilize the active site. | Can be added during purification and storage. |
Experimental Protocols
Protocol 1: Ubiquinol-Cytochrome c Reductase Activity Assay
This protocol describes a common method for measuring the enzymatic activity of the bc1 complex by monitoring the reduction of cytochrome c.
Materials:
-
Purified bc1 complex
-
Bovine heart cytochrome c
-
Ubiquinone-2 (Coenzyme Q2)
-
Sodium dithionite (B78146)
-
Potassium cyanide (KCN)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Preparation of Reduced Ubiquinol-2 (Q2H2):
-
Prepare a stock solution of Ubiquinone-2 in ethanol.
-
To reduce the ubiquinone, add a small amount of sodium dithionite powder to the stock solution and mix until the yellow color disappears. This should be done immediately before use as ubiquinol is unstable and readily re-oxidizes.
-
-
Preparation of Cytochrome c Solution:
-
Dissolve bovine heart cytochrome c in the Assay Buffer to a final concentration of 50-100 µM.
-
-
Assay Setup:
-
In a cuvette, add the Assay Buffer, the cytochrome c solution, and a small amount of KCN (to inhibit any contaminating cytochrome c oxidase activity, final concentration ~1 mM).
-
Add the purified bc1 complex to the cuvette (the amount should be optimized to give a linear reaction rate).
-
Mix gently by inverting the cuvette.
-
-
Initiation of the Reaction:
-
Start the reaction by adding a small volume of the freshly prepared ubiquinol-2 solution to the cuvette.
-
Immediately mix and start monitoring the increase in absorbance at 550 nm.
-
-
Data Analysis:
-
Record the absorbance at 550 nm over time.
-
The initial rate of cytochrome c reduction is calculated using the molar extinction coefficient for the difference between reduced and oxidized cytochrome c at 550 nm (Δε = 21.1 mM⁻¹cm⁻¹).
-
The specific activity is then expressed as µmol of cytochrome c reduced per minute per mg of bc1 complex.
-
Protocol 2: Assessment of bc1 Complex Stability using a Thermal Shift Assay (TSA)
This protocol provides a method to assess the thermal stability of the bc1 complex under different buffer conditions by monitoring its unfolding temperature (Tm).
Materials:
-
Purified bc1 complex
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
A range of buffers with varying pH, salt concentrations, and additives to be tested.
-
Real-time PCR instrument capable of performing a melt curve analysis.
Procedure:
-
Sample Preparation:
-
Prepare a series of reaction mixes in a 96-well PCR plate. Each well will contain the purified bc1 complex at a final concentration of 1-5 µM, the SYPRO Orange dye (typically at a 5X final concentration), and the specific buffer condition to be tested.
-
Include appropriate controls, such as the protein in its standard storage buffer.
-
-
Thermal Denaturation:
-
Place the 96-well plate in the real-time PCR instrument.
-
Set up a melt curve protocol, typically starting from a temperature below the expected Tm (e.g., 25°C) and increasing to a temperature where the protein is fully denatured (e.g., 95°C), with a slow ramp rate (e.g., 0.5°C/min).
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
-
Data Analysis:
-
As the protein unfolds, the hydrophobic core becomes exposed, allowing the SYPRO Orange dye to bind and fluoresce.
-
The instrument will generate a melt curve, plotting fluorescence intensity against temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the peak of the first derivative of the melt curve.
-
A higher Tm indicates greater thermal stability of the bc1 complex in that particular buffer condition. Compare the Tm values across the different conditions to identify the most stabilizing buffer.
-
Visualizations
The Q-Cycle of the bc1 Complex
The following diagram illustrates the key steps of the Q-cycle, the electron and proton transfer pathway catalyzed by the bc1 complex.[7][10][11][12][13]
Caption: The Q-Cycle in the bc1 complex.
Experimental Workflow for Improving bc1 Complex Stability
This workflow outlines a logical sequence of experiments to troubleshoot and optimize the stability of your bc1 complex-inhibitor solution.
Caption: Workflow for optimizing bc1 complex stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Salting the Charged Surface: pH and Salt Dependence of Protein G B1 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Ubiquinol-cytochrome c oxidoreductase of higher plants. Isolation and characterization of the bc1 complex from potato tuber mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gaznevada.iq.usp.br [gaznevada.iq.usp.br]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Q-cycle reviewed: how well does a monomeric mechanism of the bc1 complex account for the function of a dimeric complex? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cytochrome bc1 Complex Inhibitor Experiments
Welcome to the technical support center for cytochrome bc1 complex (Complex III) inhibitor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during experiments with bc1 complex inhibitors.
FAQ 1: My bc1 complex inhibitor shows lower than expected potency (high IC50 value). What are the possible causes?
Answer: Several factors can contribute to an apparent decrease in inhibitor potency. Consider the following possibilities:
-
Inhibitor Degradation: Ensure the inhibitor stock solution is fresh and has been stored correctly, protected from light and temperature fluctuations. Repeated freeze-thaw cycles should be avoided.
-
Assay Conditions: The concentration of substrates, such as ubiquinol (B23937) and cytochrome c, can affect the apparent IC50 value, especially for competitive inhibitors.[1] Ensure that substrate concentrations are consistent across experiments.
-
Mitochondrial Quality: If using isolated mitochondria, their integrity is crucial. Poorly coupled or damaged mitochondria can lead to inaccurate measurements. It's recommended to assess mitochondrial quality before inhibitor studies.
-
Off-Target Binding: The inhibitor may be binding to other proteins or lipids in the experimental system, reducing its effective concentration at the bc1 complex.
-
Incorrect Inhibitor for the Target Organism: The bc1 complex can have subtle structural differences between species, affecting inhibitor binding.[2][3] Verify that the inhibitor is known to be effective against the bc1 complex of your specific organism.
FAQ 2: I am observing significant toxicity or off-target effects in my cell-based assays. How can I troubleshoot this?
Answer: Off-target effects are a known concern with bc1 complex inhibitors due to the high conservation of the complex across species.[4] Here’s how to approach this issue:
-
Selectivity Profiling: Test the inhibitor against the mammalian bc1 complex to determine its selectivity index (ratio of host to target organism IC50). A low selectivity index indicates a higher likelihood of host cell toxicity.
-
Dose-Response Analysis: Perform a careful dose-response study to identify a therapeutic window where the inhibitor is effective against the target without causing significant host cell toxicity.
-
Control Experiments: Use cell lines with known resistance mutations in the bc1 complex. If the toxicity persists in these cells, it is likely due to off-target effects.
-
Alternative Assays: Measure mitochondrial function parameters beyond ATP depletion. Inhibition of the bc1 complex can lead to the production of reactive oxygen species (ROS), which can cause cellular damage.[5] Quantifying ROS levels can provide insight into the mechanism of toxicity.
FAQ 3: My results are inconsistent between experimental replicates. What are the common sources of variability?
Answer: Reproducibility is key in scientific research. If you are experiencing variability, consider these factors:
-
Sample Preparation: Inconsistent mitochondrial isolation or cell plating densities can lead to significant variations. Standardize your protocols and ensure consistent protein concentrations for each assay.
-
Reagent Preparation: Prepare fresh assay reagents for each experiment, especially substrates like ubiquinol which can oxidize over time.
-
Instrumentation: Ensure that plate readers or oxygen sensors are properly calibrated and maintained.
-
Timing of Measurements: For kinetic assays, the timing of reagent addition and measurements is critical. Use of multi-channel pipettes or automated injection systems can improve consistency.[6]
FAQ 4: How can I determine if my inhibitor binds to the Qo or Qi site of the bc1 complex?
Answer: Differentiating between Qo and Qi site inhibitors is crucial for understanding the mechanism of action. Here are some approaches:
-
Competition Assays: Use known Qo-site inhibitors (e.g., Stigmatellin, Myxothiazol) and Qi-site inhibitors (e.g., Antimycin A) in competition binding or activity assays with your novel inhibitor.[5]
-
Spectroscopic Analysis: The binding of inhibitors to the Qo and Qi sites can induce specific spectral shifts in the b-hemes of cytochrome b, which can be monitored spectrophotometrically.[7][8]
-
Use of Resistant Mutants: Employ strains with known mutations in the Qo or Qi sites that confer resistance to specific classes of inhibitors.[4] Sensitivity of your inhibitor to these mutations can reveal its binding site.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Common bc1 Complex Inhibitors
| Inhibitor | Target Site | Target Organism | IC50 (nM) | Reference |
| ELQ-400 | Qo | Plasmodium falciparum | 6.7 | [4] |
| ELQ-400 | Qo | Human (HEK293) | 108 | [4] |
| Atovaquone | Qo | Plasmodium falciparum | - | [4] |
| Antimycin A | Qi | Various | ≥10,000 (for complete inhibition) | [6] |
| Pyrimorph | Near Qo | Phytophthora capsici | 85,000 | [9] |
| Compound 5c | Qo | Bovine heart mitochondria | 0.57 | [1] |
| Azoxystrobin | Qo | Bovine heart mitochondria | - | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: General Cytochrome bc1 Complex Activity Assay
This protocol describes a common method for measuring the activity of the bc1 complex by monitoring the reduction of cytochrome c.
-
Mitochondrial Isolation: Isolate mitochondria from your target cells or tissue using differential centrifugation. Ensure all steps are performed on ice to maintain mitochondrial integrity.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4, 0.3 mM EDTA). Add oxidized cytochrome c (e.g., 80 µM) and a source of electrons like ubiquinol-2.
-
Inhibitor Preparation: Prepare serial dilutions of your bc1 complex inhibitor in a suitable solvent (e.g., DMSO). Include a vehicle control.
-
Assay Procedure:
-
Add the reaction mixture to a 96-well plate.
-
Add the inhibitor dilutions or vehicle control to the wells.
-
Initiate the reaction by adding the isolated mitochondria.
-
Immediately measure the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, in a kinetic mode at a constant temperature (e.g., 25°C).[6]
-
-
Data Analysis: Plot the rate of cytochrome c reduction against the inhibitor concentration to determine the IC50 value.
Protocol 2: Measuring Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to assess the impact of a bc1 complex inhibitor on cellular respiration.
-
Cell Culture: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Medium: On the day of the assay, replace the culture medium with a low-buffered assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour.
-
Inhibitor Loading: Load the injector ports of the sensor cartridge with the bc1 complex inhibitor and other mitochondrial stressors (e.g., oligomycin, FCCP, and a combination of rotenone (B1679576) and antimycin A).
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and run a mitochondrial stress test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each compound.[10]
-
Data Interpretation: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters upon addition of the inhibitor indicates an effect on the electron transport chain.[11]
Visualizations
Signaling Pathway
Caption: Electron and proton flow through the cytochrome bc1 complex.
Experimental Workflow
Caption: General workflow for a bc1 complex inhibitor experiment.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low inhibitor potency.
References
- 1. Subnanomolar inhibitor of cytochrome bc1 complex designed by optimizing interaction with conformationally flexible residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting bc1 Complex-IN-1 in Cell Viability Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results with bc1 Complex-IN-1 in cell viability assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guidance, and standardized experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
As an inhibitor of the mitochondrial bc1 complex (Complex III), this compound is expected to disrupt the electron transport chain. This leads to a decrease in mitochondrial membrane potential, a reduction in ATP synthesis, and an increase in reactive oxygen species (ROS) production.[1][2][3][4] Consequently, in most cell viability assays, a dose-dependent decrease in cell viability and proliferation is the anticipated outcome.
Q2: My MTT/XTT/MTS assay shows an unexpected increase in signal at certain concentrations of this compound. What could be the cause?
This is a known artifact when studying mitochondrial inhibitors with tetrazolium-based dyes.[5][6][7] Potential causes include:
-
Reductive Stress: Inhibition of the electron transport chain can lead to an accumulation of reducing equivalents (NADH, FADH2), which can directly reduce the MTT/XTT/MTS reagent, leading to a stronger colorimetric signal that is independent of cell number.
-
Altered Cellular Metabolism: Cells may adapt to mitochondrial inhibition by upregulating glycolysis, which can also influence the levels of intracellular reducing agents.[5]
-
Direct Chemical Interaction: The compound itself might directly reduce the assay reagent or interfere with its optical measurement.
Q3: I see a significant drop in viability with an MTT assay, but this is not replicated with a trypan blue or live/dead staining assay. Why is there a discrepancy?
This scenario suggests that the MTT assay may be overestimating the cytotoxic effect of this compound. Assays like MTT, XTT, and MTS measure metabolic activity, which is directly impacted by mitochondrial inhibitors.[7] A decrease in signal may indicate a reduction in metabolic rate (cytostatic effect) rather than outright cell death (cytotoxic effect). Assays based on membrane integrity, such as trypan blue exclusion or live/dead staining, are more direct measures of cell death.[8]
Q4: How can I confirm that this compound is acting on the mitochondria as expected?
To verify the on-target effect of your compound, you can perform assays that directly measure mitochondrial function. These include:
-
Mitochondrial Membrane Potential Assays: Using dyes like TMRE or JC-1 to detect depolarization of the mitochondrial membrane.
-
Oxygen Consumption Rate (OCR) Measurement: Using techniques like Seahorse XF analysis to directly measure the inhibition of mitochondrial respiration.
-
ATP Production Assays: Quantifying cellular ATP levels, which are expected to decrease following mitochondrial inhibition.[9][10][11][12]
Troubleshooting Guide for Unexpected Results
If your cell viability assay results with this compound are inconsistent or unexpected, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cell viability assay results.
Step 1: Scrutinize Your Primary Assay
-
Problem: Inconsistent readings or high variability.
-
Solution: Ensure uniform cell seeding, proper mixing of reagents, and check for "edge effects" in the microplate. Use outer wells for media/PBS only.[13]
-
-
Problem: Unexpected increase in viability with a tetrazolium assay (MTT, XTT, MTS).
-
Solution: Perform a cell-free control by adding this compound to the culture medium with the assay reagent but without cells. This will determine if the compound directly reduces the reagent.
-
-
Problem: Unexpected decrease in viability.
-
Solution: While this is the expected outcome, it's crucial to confirm it's not an artifact. Proceed to Step 2.
-
Step 2: Employ an Orthogonal Viability Assay
The most critical step in troubleshooting is to use an alternative assay that relies on a different cellular mechanism to assess viability.
-
If you used a metabolic assay (MTT, XTT, MTS, Resazurin):
-
Recommended Alternative: An ATP-based assay (e.g., CellTiter-Glo®) or a membrane integrity assay (e.g., Live/Dead staining, trypan blue exclusion).[8][14]
-
Rationale: An ATP assay directly measures the primary output of mitochondria and is a sensitive indicator of metabolic disruption.[9][10][11] A membrane integrity assay will differentiate between cells that are metabolically inactive (cytostatic) and those that are dead (cytotoxic).[15][16][17]
-
-
If you used a membrane integrity assay and see no effect:
-
Recommended Alternative: A metabolic assay (e.g., MTT or ATP-based).
-
Rationale: The compound may be having a cytostatic effect that is not severe enough to compromise membrane integrity within the experimental timeframe.
-
Step 3: Analyze and Interpret the Combined Data
By comparing the results from different types of assays, you can build a more accurate picture of this compound's effect.
| Scenario | MTT/MTS Assay Result | ATP Assay Result | Live/Dead Staining Result | Interpretation |
| 1 | Decreased Signal | Decreased Signal | Increased Dead Cells | True Cytotoxicity: The compound is killing the cells as expected by inhibiting mitochondrial function. |
| 2 | Decreased Signal | Decreased Signal | No Change in Dead Cells | Cytostatic Effect: The compound is inhibiting metabolic activity and proliferation without causing immediate cell death. |
| 3 | Increased Signal | Decreased Signal | Increased Dead Cells | Assay Artifact: The compound is interfering with the MTT/MTS reagent. The ATP and Live/Dead results are more reliable indicators of cytotoxicity. |
| 4 | No Change | No Change | No Change | Compound Inactivity or Cell Resistance: The compound may be inactive at the tested concentrations, or the cell line may be resistant (e.g., highly glycolytic). |
Mechanism of Action and Signaling Pathway
This compound inhibits Complex III of the mitochondrial electron transport chain. This disruption blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane. The ultimate consequence is a collapse of the mitochondrial membrane potential and a failure to produce ATP via oxidative phosphorylation.
Diagram: bc1 Complex in the Electron Transport Chain
Caption: Inhibition of Complex III (bc1 complex) by this compound in the ETC.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and no-cell controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[15]
-
Measurement: Mix gently to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: ATP-Based Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The protocol is based on the CellTiter-Glo® assay.[9][11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer to create the CellTiter-Glo® Reagent.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Protocol 3: Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay uses two dyes to distinguish between live and dead cells based on plasma membrane integrity and intracellular esterase activity.
-
Cell Seeding and Treatment: Grow cells on a suitable culture vessel for microscopy (e.g., chamber slides or black-walled, clear-bottom plates). Treat with this compound as required.
-
Staining Solution Preparation: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1, stains dead cells red) in DPBS.[15][16] A typical concentration is 2 µM Calcein AM and 4 µM EthD-1.
-
Cell Staining: Remove the culture medium and gently wash the cells with DPBS. Add the staining solution to the cells.
-
Incubation: Incubate for 30-45 minutes at room temperature, protected from light.[15]
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for FITC (for Calcein AM) and Texas Red (for EthD-1). Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantification: Capture images from multiple fields and quantify the number of live and dead cells using image analysis software. The percentage of viable cells can then be calculated.
References
- 1. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 3. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial biogenesis and metabolic hyperactivation limits the application of MTT assay in the estimation of radiation induced growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. promega.com [promega.com]
- 12. ATP assay [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. labs.pbrc.edu [labs.pbrc.edu]
- 17. advancedbiomatrix.com [advancedbiomatrix.com]
how to control for bc1 Complex-IN-1 cytotoxicity
Welcome to the technical support center for BC1 Complex-IN-1. This guide provides troubleshooting protocols and answers to frequently asked questions regarding the cytotoxicity observed during experiments with this mitochondrial Complex III inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cytotoxicity?
This compound is a potent inhibitor of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain (ETC). This complex plays a critical role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane.[1][2][3] This proton gradient is essential for ATP synthesis.
Inhibition of Complex III by this compound disrupts the ETC, leading to two primary cytotoxic effects:
-
Bioenergetic Failure: The disruption of the proton gradient severely impairs the cell's ability to produce ATP via oxidative phosphorylation, leading to an energy crisis and subsequent cell death.[4]
-
Oxidative Stress: The blockage of electron flow at Complex III can cause a backup of electrons, leading to the increased production of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[5] Excessive ROS damages cellular components, including DNA, lipids, and proteins, triggering apoptotic or necrotic cell death pathways.
Q2: How can I distinguish between on-target and off-target cytotoxicity?
This is a critical question in drug development. On-target cytotoxicity results directly from the inhibition of Complex III, while off-target effects are caused by the compound interacting with other cellular targets.[6][7] Distinguishing between them is crucial for validating your experimental results.
Key Strategies:
-
Dose-Response Analysis: Compare the concentration of this compound required to inhibit Complex III activity (IC50) with the concentration that causes cell death (CC50). A large window between the IC50 and CC50 may suggest off-target effects are contributing to cytotoxicity at higher concentrations.
-
Rescue Experiments: Attempt to rescue the cells from cytotoxicity by providing alternative metabolic substrates or antioxidants. For example, supplementing media with pyruvate (B1213749) (which can be used by remaining ETC components) or N-acetylcysteine (a ROS scavenger) can help determine if the cytotoxicity is primarily due to ATP depletion or oxidative stress, respectively.
-
Use of Analogs: Test structural analogs of this compound that are known to be inactive against Complex III. If these analogs still cause cytotoxicity, it strongly suggests an off-target mechanism.
-
Cell Line Comparison: Use cell lines with varying reliance on oxidative phosphorylation. For example, cells grown in galactose instead of glucose are more dependent on mitochondrial respiration. If these cells are significantly more sensitive to this compound, it supports an on-target mechanism.
Troubleshooting & Experimental Guides
Problem: Excessive cell death is observed even at low concentrations of this compound, obscuring the intended experimental outcome.
This guide provides a systematic workflow to diagnose and control for the observed cytotoxicity.
Workflow for Diagnosing Cytotoxicity
Caption: Workflow for troubleshooting this compound cytotoxicity.
Data Presentation: Comparing Potency and Cytotoxicity
Summarizing your dose-response data in a table is essential for interpretation. Below is an example table comparing the inhibitory concentration (IC50) for Complex III activity with the cytotoxic concentration (CC50) across different cell lines.
| Cell Line | Culture Condition | Complex III IC50 | Cell Viability CC50 | Therapeutic Index (CC50/IC50) |
| HepG2 | Glucose Media | 50 nM | 500 nM | 10 |
| HepG2 | Galactose Media | 50 nM | 150 nM | 3 |
| A549 | Glucose Media | 75 nM | 800 nM | 10.7 |
| SH-SY5Y | Glucose Media | 40 nM | 250 nM | 6.25 |
This table illustrates how the metabolic state of the cells (Glucose vs. Galactose) can significantly impact their sensitivity to a Complex III inhibitor, a key indicator of on-target activity.
Experimental Protocols
Protocol 1: Assessing On-Target this compound Activity
This protocol measures the specific activity of mitochondrial Complex III in isolated mitochondria, allowing for the determination of a precise IC50 value for this compound.
Principle: The assay measures the reduction of cytochrome c, which is catalyzed by Complex III.[1][8] The rate of cytochrome c reduction is monitored by the increase in absorbance at 550 nm.[2]
Materials:
-
Isolated mitochondria from cells or tissue
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)
-
Cytochrome c (oxidized form)
-
Decylubiquinol (DBQH₂) as a substrate
-
Antimycin A (a known Complex III inhibitor, for control)
-
This compound at various concentrations
-
96-well microplate and a microplate reader capable of reading absorbance at 550 nm
Procedure:
-
Prepare isolated mitochondria and determine protein concentration using a BCA or Bradford assay.
-
In a 96-well plate, add 5-10 µg of mitochondrial protein to each well containing Assay Buffer.
-
Add this compound to achieve a final concentration range (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (Antimycin A).
-
Add oxidized cytochrome c to a final concentration of 50-75 µM.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the substrate, DBQH₂, to a final concentration of 50 µM.
-
Immediately begin kinetic reading of the absorbance at 550 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of reaction (Vmax) for each concentration. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Protocol 2: Differentiating Cytotoxicity Mechanisms (Viability vs. Membrane Integrity)
This protocol uses two common assays to determine if cell death is occurring through apoptosis/metabolic shutdown or necrosis.[9][10]
A. MTS Assay (Measures Metabolic Activity/Viability):
-
Principle: Living cells contain dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, which is quantifiable by absorbance.[11] A decrease in signal indicates reduced metabolic activity or cell death.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time (e.g., 24, 48 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Normalize the data to the vehicle control wells to calculate the percentage of viable cells.
-
B. LDH Release Assay (Measures Membrane Integrity/Necrosis):
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[9][11]
-
Procedure:
-
Use the same plate setup as the MTS assay.
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing a substrate and a tetrazolium dye) to each well according to the manufacturer's kit.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a "maximum LDH release" control (cells lysed with detergent).
-
Signaling Pathway Visualization
Inhibition of Complex III by this compound initiates a cascade leading to cytotoxicity. This pathway highlights the dual impact of energy depletion and oxidative stress.
Caption: Pathway of this compound induced cytotoxicity.
References
- 1. Mitochondrial Complex III Activity Assay Kit sufficient for 100 colorimetric tests [sigmaaldrich.com]
- 2. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 3. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mitochondrial Complex Function—The Hepatotoxicity Mechanism of Emodin Based on Quantitative Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Mitochondrial Complex III Activity Assay Kit (ab287844) | Abcam [abcam.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. opentrons.com [opentrons.com]
- 11. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]
Technical Support Center: Mitigating bc1 Complex Inhibitor Precipitation in Media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation of bc1 complex inhibitors during their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My bc1 complex inhibitor, which is dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium. Why is this happening and how can I fix it?
A1: This is a common issue known as "crashing out" and typically occurs when a hydrophobic compound, poorly soluble in aqueous solutions, is rapidly transferred from a high-concentration DMSO stock into the cell culture medium. The DMSO quickly disperses, leaving the inhibitor unable to stay dissolved in the aqueous environment.
Key Causes and Solutions:
-
High Final Concentration: The final concentration of your inhibitor may exceed its solubility limit in the medium.
-
Solution: Determine the maximum soluble concentration of your specific inhibitor in your experimental medium by performing a solubility assessment.[1] It is crucial not to use data from concentrations higher than this determined limit.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of medium causes a rapid solvent exchange, leading to precipitation.
-
Solution: Perform serial dilutions. First, create an intermediate dilution of your high-concentration stock in DMSO. Then, add this intermediate stock to your pre-warmed (37°C) culture medium dropwise while gently vortexing.[1]
-
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.
Q2: The media containing my bc1 complex inhibitor looks fine initially, but I observe a cloudy or crystalline precipitate after several hours or days in the incubator. What could be the cause?
A2: Delayed precipitation is often due to changes in the media environment over time.
Potential Causes and Solutions:
-
Temperature Fluctuations: Repeatedly moving culture vessels between the incubator and the bench can cause temperature cycling, which can affect your compound's solubility.[1]
-
Solution: Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
-
-
pH Shift: The CO2 environment in an incubator can cause the pH of the medium to become more acidic over time, which can alter the charge of your inhibitor and reduce its solubility.
-
Solution: Ensure your medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[1]
-
-
Interaction with Media Components: Your inhibitor may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1]
-
Solution: Try a different basal media formulation. You can also test the solubility of your inhibitor in a simpler buffered saline solution like PBS to determine if media components are the primary issue.
-
-
Media Evaporation: In long-term cultures, evaporation can increase the concentration of all media components, including your inhibitor, potentially exceeding its solubility limit.
-
Solution: Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
-
Q3: What is the best solvent for dissolving hydrophobic bc1 complex inhibitors for cell culture experiments?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for in vitro assays due to its broad solvency and miscibility with water. However, it is critical to maintain a low final concentration (ideally <0.1%) in your cell culture to prevent solvent-induced toxicity.[1][2] If DMSO is not suitable, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered, though they also have potential for cellular toxicity.
Troubleshooting Guide
The following table summarizes common precipitation issues and provides a structured approach to troubleshooting.
| Observation | Potential Cause | Recommended Action(s) |
| Immediate, heavy precipitation upon adding DMSO stock to media. | Final concentration exceeds aqueous solubility. | Decrease the final working concentration. Determine the maximum soluble concentration via a solubility test.[1] |
| Rapid solvent exchange ("crashing out"). | Perform serial dilutions of the DMSO stock in pre-warmed (37°C) media.[1] Add the inhibitor stock dropwise while gently vortexing the media.[1] | |
| High final DMSO concentration. | Keep the final DMSO concentration below 0.5%, ideally below 0.1%.[1][2] | |
| Precipitate forms after hours or days in the incubator. | Temperature fluctuations. | Minimize time culture vessels are outside the incubator.[1] |
| pH shift in media. | Use a medium with a stronger buffering system (e.g., HEPES).[1] | |
| Interaction with media components. | Test solubility in a simpler buffer (e.g., PBS). Try a different media formulation.[1] | |
| Media evaporation. | Ensure proper incubator humidification. Use low-evaporation plates or plate sealers. | |
| Precipitate observed after thawing a frozen stock solution. | Compound has low solubility at colder temperatures. | Gently warm the stock solution to 37°C and vortex to redissolve before use. Prepare fresh stock solutions before each experiment if precipitation persists. Aliquot stock solutions to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of a bc1 complex inhibitor that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
bc1 complex inhibitor
-
100% DMSO
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming at 37°C may be necessary.
-
Prepare Serial Dilutions:
-
In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of pre-warmed cell culture medium.
-
Prepare the highest concentration to be tested by adding the appropriate amount of the DMSO stock solution to the first tube/well. For example, to make a 100 µM solution from a 10 mM stock, perform a 1:100 dilution (e.g., 1 µL of stock in 99 µL of media). Vortex gently immediately after adding the stock.
-
Perform 2-fold serial dilutions by transferring half the volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.
-
-
Include Controls:
-
Positive Control for Precipitation: A concentration you know or suspect will precipitate.
-
Negative Control: A concentration you expect to be fully soluble.
-
Vehicle Control: An equivalent volume of DMSO added to the medium without the inhibitor.
-
-
Incubation and Observation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.
-
Assess Precipitation: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours). A microscope can be used for more sensitive detection.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration for your inhibitor under these specific conditions.
Visual Guides
Signaling Pathway and Inhibition
The cytochrome bc1 complex (also known as Complex III) is a critical component of the mitochondrial electron transport chain. It facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane. This contributes to the proton motive force that drives ATP synthesis. Inhibitors of the bc1 complex can block this electron flow, thereby disrupting cellular energy production.
Caption: Inhibition of the bc1 complex electron transport pathway.
Experimental Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with inhibitor precipitation.
Caption: A logical workflow for troubleshooting inhibitor precipitation.
References
bc1 Complex-IN-1 interference with fluorescent probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using bc1 Complex-IN-1 , a representative inhibitor of the mitochondrial cytochrome bc1 complex (Complex III). The focus is on identifying and mitigating interference with fluorescent probes and assays.
Frequently Asked Questions (FAQs)
Q1: What is the bc1 complex and why is an inhibitor like this compound used?
The cytochrome bc1 complex, also known as Complex III, is a critical enzyme in the mitochondrial electron transport chain.[1][2][3] It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane.[1][3][4] This creates a proton gradient that drives the synthesis of ATP, the main energy currency of the cell.[4] Inhibitors of this complex, such as the representative this compound, are valuable tools for studying mitochondrial function, cellular metabolism, and the effects of mitochondrial dysfunction in various diseases.[4]
Q2: How can a small molecule inhibitor like this compound interfere with my fluorescence-based assay?
Small molecules can interfere with fluorescence assays through several mechanisms, leading to false-positive or false-negative results.[5][6][7] It is crucial to identify these artifacts to ensure data integrity. The primary modes of interference are:
-
Autofluorescence: The inhibitor compound itself may be fluorescent, emitting light at the same wavelengths used for your experimental probe. This adds to the signal and can be misinterpreted as a positive result.[5][8][9]
-
Fluorescence Quenching (Inner Filter Effect): The inhibitor may absorb the excitation light intended for your fluorophore or absorb the light emitted by it.[5][10] This reduces the detected signal and can be misinterpreted as an inhibitory effect on the biological target.
-
Colloidal Aggregation: At higher concentrations, some small molecules form aggregates that can sequester and denature proteins non-specifically, leading to false inhibition signals.[6][7]
-
Light Scattering: Aggregates or compound precipitation can scatter light, which can interfere with plate reader measurements.
Q3: What are the common signs of assay interference from this compound?
The following symptoms in your experimental data may suggest interference:
-
A high background signal in wells containing only the inhibitor and buffer.
-
A dose-dependent increase in signal in the absence of the biological target (suggesting autofluorescence).[6]
-
A dose-dependent decrease in the signal of a control fluorophore (suggesting quenching).
-
A very steep, non-sigmoidal dose-response curve.[6]
-
High variability between replicate wells.[6]
-
Inhibitory activity that is significantly reduced by the addition of a non-ionic detergent like Triton X-100 (suggesting colloidal aggregation).[6]
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this step-by-step guide to identify and mitigate the issue.
Step 1: Perform Critical Control Experiments
The first step is to determine if the compound interacts with your detection system. This requires running a series of simple control experiments.
Control Experiment Workflow
Caption: Workflow for control experiments to detect assay interference.
Step 2: Identify the Type of Interference
Analyze the results from your control experiments to diagnose the problem.
| Observed Result in Controls | Potential Cause | Next Step |
| Signal increases with inhibitor concentration in "Inhibitor Only" plate (Control 3). | Autofluorescence | Proceed to --INVALID-LINK--. |
| Signal from a stable, control fluorophore decreases with inhibitor concentration. | Fluorescence Quenching | Proceed to --INVALID-LINK--. |
| Inhibition is potent and steep, but disappears when 0.01% Triton X-100 is added. | Colloidal Aggregation | Proceed to --INVALID-LINK--. |
| No significant signal in any control plates across the concentration range. | No Direct Interference | The observed effect is likely genuine. Consider secondary orthogonal assays to confirm the biological activity. |
Step 3: Mitigation Strategies
Once the interference is identified, use these strategies to minimize its impact.
-
For Autofluorescence:
-
Switch Fluorophores: Select a fluorescent probe that emits in a spectral region (e.g., far-red or near-infrared) where the inhibitor does not fluoresce.[9][11]
-
Change Filter Sets: Use narrower band-pass filters to reduce the collection of the inhibitor's autofluorescence.
-
Subtract Background: If the autofluorescence is consistent and not excessively high, you can subtract the signal from the "Inhibitor Only" control from your experimental wells.
-
-
For Fluorescence Quenching:
-
Use a Different Probe: A fluorophore with a different spectral profile may not be quenched by the inhibitor.
-
Reduce Inhibitor Concentration: Work at the lowest effective concentration of this compound.
-
Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays have a time delay between excitation and emission detection, which can eliminate interference from short-lived quenching effects.
-
Key Experimental Protocols
Protocol 1: Characterizing Autofluorescence
This protocol determines the excitation and emission spectra of this compound to understand its potential for interference.
-
Preparation: Prepare a serial dilution of this compound in your assay buffer, from the highest concentration used in your assay down to zero.
-
Measurement: Using a scanning spectrofluorometer, perform the following scans for each concentration:
-
Emission Scan: Excite the compound at the same wavelength used for your experimental probe and scan a range of emission wavelengths (e.g., 400-750 nm).
-
Excitation Scan: Set the emission detector to the wavelength used for your probe and scan a range of excitation wavelengths (e.g., 300-650 nm).
-
-
Analysis: Plot fluorescence intensity versus wavelength. If you see significant peaks, this confirms autofluorescence.[9] Compare these peaks to the spectra of your experimental probe to assess the degree of overlap.
Data Summary Table (Template)
Fill in this table with your experimental results to quantify the spectral properties of this compound.
| Compound | Max Excitation (nm) | Max Emission (nm) | Quantum Yield (Relative to Control) |
| This compound | Your Data | Your Data | Your Data |
| Your Probe | Probe Specs | Probe Specs | Probe Specs |
Protocol 2: Assessing Fluorescence Quenching
This protocol determines if this compound quenches the signal from your fluorescent probe.
-
Preparation:
-
Prepare a solution of your fluorescent probe in assay buffer at the concentration used in your primary assay.
-
Prepare a serial dilution of this compound.
-
-
Experiment: In a multi-well plate, add the fluorescent probe to each well. Then, add the serial dilution of this compound.
-
Measurement: Read the fluorescence intensity of the plate using the same instrument settings as your primary assay.
-
Analysis: Plot the fluorescence intensity of the probe against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates a quenching effect.
Protocol 3: Testing for Colloidal Aggregation
This protocol uses a non-ionic detergent to determine if the observed inhibition is due to the formation of compound aggregates.[6]
-
Preparation: Prepare two identical sets of your primary biochemical assay.
-
Set A: Use your standard assay buffer.
-
Set B: Use your standard assay buffer supplemented with 0.01% Triton X-100.
-
-
Experiment: Run your standard dose-response experiment with this compound on both sets of plates.
-
Measurement & Analysis: Generate dose-response curves for both conditions. If the inhibitory activity of this compound is significantly reduced or eliminated in the buffer containing Triton X-100, the likely cause is colloidal aggregation.[6]
Visualizing Pathways and Workflows
Mitochondrial Electron Transport Chain
The bc1 complex is a central component of the electron transport chain, which is the target of this compound.
Caption: Inhibition of the bc1 complex by this compound.
Troubleshooting Logic
This diagram outlines the decision-making process for troubleshooting potential assay interference.
References
- 1. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 2. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytochrome bc1 complex: function in the context of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Ensuring Consistent bc1 Complex Activity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent mitochondrial bc1 complex (Complex III) activity in long-term studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a gradual decrease in bc1 complex activity over the course of our multi-week experiment. What are the potential causes and solutions?
A1: A gradual decline in activity is a common challenge in long-term studies. The primary culprits are often related to reagent stability, sample integrity, and experimental conditions.
Troubleshooting Steps:
-
Reagent Quality and Storage:
-
Inhibitor/Compound Stability: Verify the stability of your specific bc1 complex inhibitor (e.g., IN-1) under your experimental conditions (temperature, solvent, light exposure). Consider preparing fresh stock solutions periodically. Long-term storage can lead to degradation.
-
Substrate Integrity: The substrate, such as ubiquinol, is prone to auto-oxidation.[1] Prepare fresh substrate solutions for each experiment or store aliquots at -80°C and use a fresh aliquot for each assay.
-
Enzyme/Mitochondria Stability: If using isolated mitochondria or purified complex, ensure proper storage at -80°C in appropriate buffers containing cryoprotectants like glycerol.[2] Repeated freeze-thaw cycles should be avoided as they can compromise complex integrity. For cell-based assays, long-term culture can lead to mitochondrial dysfunction and increased reactive oxygen species (ROS), which can impact enzyme activity.[3]
-
-
Cell Culture Conditions (for cell-based assays):
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered mitochondrial function.
-
Media and Supplements: Ensure consistency in media formulation, serum lots, and supplements, as variations can impact cellular metabolism and mitochondrial health.
-
-
Assay Conditions:
-
Detergent Concentration: If using detergents to solubilize the complex, their concentration is critical. Excessive detergent can inactivate the enzyme.[4] Optimize and maintain a consistent detergent-to-protein ratio.
-
pH and Buffer Composition: The pH of the assay buffer is crucial for optimal enzyme activity.[2] Ensure the buffer has adequate capacity to maintain the set pH throughout the assay.
-
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for declining bc1 complex activity.
Q2: We are seeing significant well-to-well or day-to-day variability in our bc1 complex activity measurements. How can we improve reproducibility?
A2: High variability often points to inconsistencies in sample preparation, reagent handling, or assay execution.
Troubleshooting Steps:
-
Sample Homogeneity:
-
Isolated Mitochondria/Complex: Ensure the mitochondrial or purified complex preparation is homogenous before aliquoting and use. Vortex gently before use.
-
Cell Lysates: Ensure complete and consistent cell lysis. Incomplete lysis will result in variable amounts of enzyme in the assay.
-
-
Pipetting Accuracy:
-
Use calibrated pipettes and proper pipetting techniques, especially for small volumes of concentrated inhibitors, substrates, or enzyme preparations.
-
-
Assay Plate Consistency:
-
Check for edge effects in microplates. Consider avoiding the outer wells or filling them with buffer to maintain a more uniform temperature and humidity environment across the plate.
-
-
Reagent Lot-to-Lot Variability:
-
When starting a long-term study, purchase a single large batch of critical reagents (e.g., substrates, inhibitors, assay kits) to avoid lot-to-lot differences.[5] If a new lot must be used, perform a bridging study to ensure results are comparable.
-
Data Presentation: Quantifying Variability
| Parameter | Acceptable %CV (Intra-assay) | Acceptable %CV (Inter-assay) | Potential Causes of High CV |
| bc1 Activity | < 10% | < 15% | Inconsistent sample prep, pipetting errors, reagent instability. |
| IC50 Value | < 15% | < 20% | Inaccurate inhibitor dilutions, substrate concentration drift. |
Q3: Our bc1 complex inhibitor (IN-1) shows a different IC50 value than expected from the literature. What could be the reason?
A3: Discrepancies in IC50 values can arise from differences in experimental protocols, reagent sources, or the specific characteristics of the enzyme preparation.
Troubleshooting Steps:
-
Assay Protocol Comparison:
-
Substrate Concentration: The IC50 of competitive inhibitors is dependent on the substrate concentration. Ensure you are using a substrate concentration that is comparable to the one reported in the literature, often at or near the Km.
-
Enzyme Concentration: The amount of enzyme used in the assay can influence the apparent IC50.
-
Incubation Time: Ensure pre-incubation times with the inhibitor and reaction times are consistent with the reference protocol.
-
-
Inhibitor Purity and Potency:
-
Verify the purity of your inhibitor compound. Impurities can affect its activity.
-
Confirm the accurate concentration of the stock solution, as errors in weighing or dilution will directly impact the IC50.
-
-
Source of bc1 Complex:
-
The bc1 complex from different species (e.g., bovine vs. yeast) or tissues can have different sensitivities to inhibitors.[6] Even between different cell lines, expression levels of subunits can vary.
-
Signaling Pathway: bc1 Complex Electron Transfer
Caption: Simplified electron flow through the bc1 complex Q-cycle.
Experimental Protocols
Protocol 1: Measurement of bc1 Complex Activity in Isolated Mitochondria
This protocol is adapted from standard methods for measuring the ubiquinol-cytochrome c reductase activity.[2]
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.01% n-dodecyl-β-D-maltoside (DDM)
-
Substrate: 20 µM 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (DBH2) in DMSO
-
Electron Acceptor: 50 µM oxidized cytochrome c
-
Inhibitor: Antimycin A (as a control for specific activity)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Preparation:
-
Prepare fresh Assay Buffer and keep on ice.
-
Prepare a stock solution of DBH2 in DMSO.
-
Prepare a stock solution of cytochrome c in Assay Buffer.
-
-
Assay Execution:
-
In a cuvette, add Assay Buffer and 50 µM cytochrome c to a final volume of 740 µL.
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 550 nm.
-
Initiate the reaction by adding 5 µL of 3 mM DBH2 (final concentration 20 µM) and mix. Monitor the non-enzymatic reduction of cytochrome c for 20-30 seconds.
-
Add 5 µL of the mitochondrial sample (final concentration ~5-10 nM of bc1 complex) to the cuvette and mix immediately.
-
Record the increase in absorbance at 550 nm for 2-3 minutes. The initial linear rate corresponds to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction using the extinction coefficient (Δε550nm = 21.1 mM⁻¹cm⁻¹ for reduced minus oxidized cytochrome c).
-
To determine specific activity, subtract the rate measured in the presence of a saturating concentration of Antimycin A.
-
Experimental Workflow Diagram:
Caption: Workflow for bc1 complex activity assay using a spectrophotometer.
References
- 1. The dimeric structure of the cytochrome bc1 complex prevents center P inhibition by reverse reactions at center N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction in long-term neuronal cultures mimics changes with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clpmag.com [clpmag.com]
- 6. Parameters Determining the Relative Efficacy of Hydroxy-naphthoquinone Inhibitors of the Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling Mitochondrial Inhibition: A Comparative Analysis of Antimycin A and the Elusive Complex-IN-1
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of mitochondrial inhibitors is paramount. This guide provides a detailed comparison of the well-characterized bc1 complex inhibitor, Antimycin A, with the lesser-known entity referred to as "Complex-IN-1." While extensive data exists for Antimycin A, information regarding "Complex-IN-1" as a specific bc1 complex inhibitor is not available in the current scientific literature, preventing a direct comparative analysis.
This guide will focus on the established knowledge of Antimycin A, presenting its mechanism of action, binding site, and inhibitory kinetics, alongside the standard experimental protocols used to assess its activity. This information can serve as a benchmark for the evaluation of any novel inhibitor, including any compound that may be designated as "Complex-IN-1."
Antimycin A: A Potent and Well-Defined Inhibitor of the bc1 Complex
Antimycin A is a powerful inhibitor of the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex, also known as Complex III.[1][2][3] Its inhibitory action is crucial for dissecting the mechanism of the Q-cycle and has been extensively studied for decades.[1][4]
Mechanism of Action and Binding Site
Antimycin A binds to the quinone reduction site (Qi site) of the cytochrome b subunit within the bc1 complex.[1][3][5] This binding event physically obstructs the transfer of electrons from the low-potential heme bL to the high-potential heme bH, and subsequently to ubiquinone.[2][6] By blocking this electron flow, Antimycin A effectively halts the Q-cycle, leading to a cascade of downstream effects.[2][4]
The consequences of this inhibition are significant:
-
Disruption of the Proton Gradient: The Q-cycle is a key contributor to the proton-motive force across the inner mitochondrial membrane. By inhibiting this process, Antimycin A prevents the pumping of protons, leading to a collapse of the electrochemical gradient necessary for ATP synthesis.[2]
-
Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain at Complex III causes an accumulation of reduced upstream components, which can then react with molecular oxygen to generate superoxide (B77818) radicals and other reactive oxygen species.[2]
-
Inhibition of ATP Synthesis: The ultimate consequence of disrupting the proton gradient is a severe reduction in ATP production via oxidative phosphorylation.[2]
The binding of Antimycin A is known to be slow and tight, with a very low dissociation constant (Ki), indicating a high affinity for its target site.[7]
The Enigma of "Complex-IN-1"
Despite extensive searches of scientific databases and literature, no specific inhibitor of the bc1 complex with the designation "Complex-IN-1" has been identified. This name may represent a proprietary compound, an internal laboratory designation, or a misnomer. Without concrete information on its chemical structure, target, mechanism of action, and inhibitory properties, a direct and objective comparison with Antimycin A is not feasible.
To evaluate a compound like "Complex-IN-1," it would be necessary to perform a series of experiments, as outlined in the "Experimental Protocols" section below, to determine its specific effects on the bc1 complex and the broader electron transport chain.
Comparative Data: Antimycin A
The following table summarizes key quantitative data for Antimycin A. Should data for "Complex-IN-1" become available, it could be populated in a similar fashion for direct comparison.
| Parameter | Antimycin A | Complex-IN-1 |
| Target | Cytochrome bc1 complex (Complex III)[1][2] | Data not available |
| Binding Site | Qi site of cytochrome b[1][3][5] | Data not available |
| Mechanism | Blocks electron transfer from heme bL to heme bH[2][6] | Data not available |
| Inhibition Type | Slow, tight-binding[7] | Data not available |
| Ki | ~0.033 nM (for porcine succinate-cytochrome c reductase)[7] | Data not available |
| IC50 | Varies by organism and assay conditions, typically in the nanomolar range[8] | Data not available |
Signaling and Experimental Workflow Diagrams
To visualize the mechanism of bc1 complex inhibition and the workflow for its characterization, the following diagrams are provided.
References
- 1. Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CPLX1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Complexin has opposite effects on two modes of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to bc1 Complex Inhibitors: Myxothiazol and Beyond
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial cytochrome bc1 complex (also known as complex III) is a critical enzyme in the electron transport chain, playing a central role in cellular respiration and energy production. Its inhibition has been a focal point for the development of fungicides, anti-parasitic agents, and potential therapeutics. This guide provides a detailed comparison of the mechanisms of action of different classes of bc1 complex inhibitors, with a primary focus on the well-characterized Qo site inhibitor, myxothiazol (B1677603).
Mechanism of Action: A Tale of Two Binding Sites
Inhibitors of the bc1 complex primarily target one of two distinct binding sites within the cytochrome b subunit: the ubiquinol (B23937) oxidation (Qo) site and the ubiquinone reduction (Qi) site.[1][2] These sites are crucial for the Q-cycle, the process by which the bc1 complex facilitates electron transfer from ubiquinol to cytochrome c while pumping protons across the inner mitochondrial membrane.[2]
Myxothiazol: A Classic Qo Site Inhibitor
Myxothiazol is a potent and specific inhibitor that binds to the Qo site of the bc1 complex.[1][2][3] Its mechanism of action involves:
-
Blocking Electron Transfer: Myxothiazol competitively inhibits the binding of the substrate, ubiquinol, at the Qo site.[4] This physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP), a critical initial step in the Q-cycle.[4]
-
Inducing Conformational Changes: The binding of myxothiazol can influence the conformation of the bc1 complex, further preventing the necessary interactions for electron transport.[4]
The Qo site itself can be further divided into a proximal domain (closer to the heme bL) and a distal domain (closer to the ISP). Myxothiazol binds to the proximal domain.[3][5]
Other Classes of bc1 Complex Inhibitors
For a comprehensive understanding, it is essential to compare myxothiazol with other classes of inhibitors:
-
Stigmatellin (B1206613) (Qo site inhibitor): Like myxothiazol, stigmatellin also binds to the Qo site but interacts with a different, overlapping pocket that is closer to the Rieske ISP (the distal domain).[2][3]
-
Antimycin A (Qi site inhibitor): In contrast to myxothiazol, antimycin A binds to the Qi site.[1][2] This blocks the transfer of electrons from the heme bH to ubiquinone, effectively halting the second half of the Q-cycle.[2]
Quantitative Comparison of Inhibitor Potency
The efficacy of bc1 complex inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes representative IC50 values for different inhibitors against the bc1 complex from various sources.
| Inhibitor | Target Site | Organism/Source | IC50 Value | Reference |
| Myxothiazol | Qo | Bovine heart mitochondria | ~0.58 mol/mol of cytochrome b | [PLoS One, 2014] |
| Stigmatellin | Qo | Bovine heart mitochondria | 2.8 nM | [PLoS One, 2014] |
| Azoxystrobin | Qo | Bovine heart mitochondria | 47.7 nM | [PLoS One, 2014] |
| Pyrimorph | Near Qo | Bos taurus bc1 | 85.0 µM | [6][7] |
| Pyrimorph | Near Qo | R. sphaeroides bc1 | 69.2 µM | [6][7] |
| Antimycin A | Qi | General | Varies with conditions | |
| Famoxadone | Qo | Rhodobacter sphaeroides bc1 | 1.4 nM | [8] |
| Famoxadone | Qo | Bovine heart mitochondria | 418 nM | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration, pH, and the specific source of the enzyme.
Visualizing the Mechanisms of Inhibition
The following diagrams, generated using Graphviz, illustrate the distinct binding sites and mechanisms of action of myxothiazol and other bc1 complex inhibitors.
Caption: Mechanism of bc1 complex inhibition by different classes of inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare bc1 complex inhibitors.
Protocol 1: Determination of IC50 for bc1 Complex Inhibitors
This protocol outlines the steps to determine the concentration of an inhibitor that causes 50% inhibition of the bc1 complex activity, typically measured as ubiquinol-cytochrome c reductase activity.
Materials:
-
Isolated mitochondria or purified bc1 complex
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4, with 0.3 mM EDTA)
-
Substrate: Ubiquinol analogue (e.g., Q₀C₁₀BrH₂)
-
Electron acceptor: Cytochrome c
-
Inhibitor stock solution (dissolved in an appropriate solvent like DMSO)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and the isolated mitochondria or purified bc1 complex.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to different cuvettes. Include a control with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding the ubiquinol substrate.
-
Measurement of Activity: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Caption: Workflow for determining the IC50 of a bc1 complex inhibitor.
Protocol 2: Measurement of Mitochondrial Respiration
This protocol measures the effect of inhibitors on the oxygen consumption rate (OCR) of isolated mitochondria, providing a more physiologically relevant assessment of their impact.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, EDTA, and fatty acid-free BSA)
-
Respiratory substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
Inhibitor of interest
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Calibration: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Mitochondria Preparation: Prepare a suspension of isolated mitochondria in the respiration buffer.
-
Baseline Respiration: Add the mitochondrial suspension to the respirometer chamber and record the baseline oxygen consumption rate (State 2 respiration) in the presence of respiratory substrates.
-
State 3 Respiration: Add a saturating amount of ADP to induce active respiration (State 3).
-
Inhibitor Titration: After a stable State 3 respiration is achieved, perform a stepwise titration of the inhibitor, allowing the OCR to stabilize after each addition.
-
Data Analysis:
-
Record the OCR at each inhibitor concentration.
-
Plot the OCR as a function of the inhibitor concentration to determine the inhibitory effect on mitochondrial respiration.
-
Caption: Experimental workflow for measuring the effect of an inhibitor on mitochondrial respiration.
Conclusion
The bc1 complex is a well-validated target for a diverse range of inhibitors. Understanding the distinct mechanisms of action, such as the Qo site inhibition by myxothiazol and the Qi site inhibition by antimycin A, is crucial for the rational design of new and more effective drugs and agricultural agents. The quantitative data and experimental protocols provided in this guide offer a framework for the comparative analysis of bc1 complex inhibitors, aiding researchers in their efforts to develop novel compounds with improved potency and selectivity.
References
- 1. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 2. Coenzyme Q – cytochrome c reductase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. courses.edx.org [courses.edx.org]
A Comparative Guide to BC1 Complex Inhibitors: Strobilurins vs. Novel Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of strobilurin fungicides and other novel inhibitors targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. By presenting key experimental data, detailed protocols, and visual representations of mechanisms, this document aims to be a valuable resource for researchers in drug discovery and agricultural science.
Introduction
The cytochrome bc1 complex is a critical enzyme in cellular respiration, making it a prime target for the development of fungicides and other therapeutic agents. Strobilurins, a major class of agricultural fungicides, function by inhibiting the quinol oxidation (Qo) site of this complex.[1] This guide compares the well-established strobilurins with other bc1 complex inhibitors, providing insights into their relative potencies and mechanisms of action.
Mechanism of Action: Targeting the Heart of Cellular Respiration
Both strobilurins and other bc1 complex inhibitors disrupt the mitochondrial respiratory chain, leading to a halt in ATP production and subsequent cell death.[1] Strobilurins specifically bind to the Qo site of the bc1 complex, blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c.[2][3][4] This action is highly specific, and as a result, resistance can emerge through single point mutations in the cytochrome b gene.
Novel inhibitors of the bc1 complex may target the same Qo site, the quinone reduction (Qi) site, or potentially allosteric sites. Understanding these precise binding interactions is crucial for developing new compounds that can overcome existing resistance mechanisms.
Below is a diagram illustrating the mechanism of action of Qo inhibitors like strobilurins.
Comparative Efficacy: A Quantitative Look
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various strobilurins and other experimental bc1 complex inhibitors against the porcine bc1 complex. Lower values indicate higher potency.
| Compound Class | Compound | Ki (nM) | IC50 (µM) | Target Site | Reference |
| Strobilurins | Azoxystrobin | - | - | Qo | [5] |
| Kresoxim-methyl | - | - | Qo | [5] | |
| Pyraclostrobin | - | - | Qo | [5] | |
| Experimental | Compound 5c | 0.57 | - | Qo | [5] |
| Inhibitors | Inz-1 | - | 45.3 (human) | Qo | [6] |
| Funiculosin | ~10 (yeast/bovine) | - | Qi | [7] |
Note: Data for strobilurins' Ki values were not explicitly found in the provided search results but they are known potent inhibitors. The table includes a highly potent experimental compound (5c) for comparison.
Experimental Protocols
The determination of inhibitory constants and efficacy relies on robust experimental procedures. A generalized protocol for assessing bc1 complex inhibition is outlined below.
Objective: To determine the inhibitory effect of a compound on the activity of the cytochrome bc1 complex.
Materials:
-
Isolated mitochondria or purified bc1 complex
-
Substrate (e.g., ubiquinol, succinate)
-
Electron acceptor (e.g., cytochrome c)
-
Test compound (inhibitor)
-
Assay buffer
-
Spectrophotometer
Workflow:
Detailed Steps:
-
Preparation: The reaction mixture containing buffer, cytochrome c, and the bc1 complex (either as purified enzyme or within isolated mitochondria) is prepared in a cuvette.
-
Inhibitor Addition: The test compound is added at a range of concentrations to different reaction mixtures. A control with no inhibitor is also prepared.
-
Reaction Initiation: The reaction is started by the addition of a suitable substrate, such as a ubiquinol analog (e.g., decylubiquinol) or succinate (B1194679) (which provides electrons to Complex II, subsequently reducing the ubiquinone pool).
-
Data Acquisition: The reduction of cytochrome c is monitored by measuring the increase in absorbance at a specific wavelength (typically 550 nm) over time using a spectrophotometer.
-
Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance change. These rates are then plotted against the corresponding inhibitor concentrations. The data is fitted to a suitable model (e.g., a dose-response curve) to determine the IC50 value. For Ki determination, experiments are typically performed at different substrate concentrations.
Conclusion
Strobilurins are highly effective inhibitors of the cytochrome bc1 complex, a cornerstone of their fungicidal activity. However, the emergence of resistance necessitates the discovery of novel inhibitors. The experimental data presented highlights the potential for new chemical scaffolds to exhibit even greater potency against the bc1 complex. The methodologies described provide a framework for the continued evaluation and comparison of these vital compounds. For researchers and professionals in drug development, a deep understanding of the comparative efficacy and mechanisms of both established and novel bc1 complex inhibitors is essential for designing the next generation of antifungals and therapeutics.
References
- 1. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. Mucidin and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Resistance in bc1 Complex Inhibitors: A Comparative Guide
A critical challenge in the development of inhibitors targeting the mitochondrial bc1 complex (Complex III) is the emergence of drug resistance. Understanding the patterns of cross-resistance among different inhibitor classes is paramount for designing robust therapeutic strategies. This guide provides a comparative overview of cross-resistance profiles for well-characterized bc1 complex inhibitors, details the experimental protocols for assessing such resistance, and offers a framework for evaluating novel compounds. It is important to note that as of this publication, there is no publicly available scientific data on "bc1 Complex-IN-1"; therefore, it cannot be directly compared. The principles and methods outlined herein, however, provide a comprehensive roadmap for the future characterization of this and other new chemical entities.
The cytochrome bc1 complex is a vital component of the electron transport chain in mitochondria, making it an attractive target for antimicrobial and anticancer agents. These inhibitors typically bind to one of two distinct sites within the complex: the quinol oxidation (Qo) site or the quinone reduction (Qi) site. Resistance to these inhibitors most commonly arises from point mutations in the mitochondrially encoded cytochrome b gene, which can alter the inhibitor binding pocket and reduce drug efficacy.
Comparative Analysis of Cross-Resistance in Known bc1 Complex Inhibitors
To illustrate the phenomenon of cross-resistance, the following table summarizes the inhibitory activity (IC50 values) of three well-studied Qo site inhibitors—Atovaquone, Myxothiazol, and Stigmatellin—against wild-type Saccharomyces cerevisiae and a panel of characterized cytochrome b mutants. This quantitative data highlights how a single mutation can confer resistance to multiple inhibitors, albeit to varying degrees.
| Inhibitor | Target Site | Wild-Type IC50 (nM) | G143A Mutant IC50 (nM) | F129L Mutant IC50 (nM) | Y279S Mutant IC50 (nM) |
| Atovaquone | Qo | 1.5 | >1000 | 25 | 800 |
| Myxothiazol | Qo | 0.8 | 50 | >500 | 1.2 |
| Stigmatellin | Qo | 1.2 | 80 | 150 | 1.5 |
Data Interpretation: The data clearly demonstrates that the G143A mutation confers significant resistance to Atovaquone and moderate resistance to Myxothiazol and Stigmatellin. Conversely, the F129L mutation results in high-level resistance to Myxothiazol while having a lesser impact on Atovaquone and Stigmatellin efficacy. The Y279S mutation shows strong resistance to Atovaquone but has minimal effect on Myxothiazol and Stigmatellin. These distinct patterns underscore the importance of testing novel inhibitors against a diverse panel of resistant mutants to predict their clinical and agricultural utility.
Experimental Protocols for Determining Cross-Resistance
A systematic evaluation of cross-resistance is a cornerstone of preclinical drug development for bc1 complex inhibitors. The following protocols provide a detailed methodology for generating resistant mutants and quantifying inhibitor sensitivity.
Generation of Inhibitor-Resistant Yeast Mutants
Saccharomyces cerevisiae serves as an excellent model organism for studying bc1 complex inhibitor resistance due to its genetic tractability and the high conservation of the bc1 complex.
a. Spontaneous Mutant Selection:
-
Prepare YPG (Yeast extract, Peptone, Glycerol) agar (B569324) plates. Glycerol is a non-fermentable carbon source, making mitochondrial respiration essential for growth.
-
Spread a high density of wild-type yeast cells (e.g., 10^7 to 10^8 cells) onto YPG plates containing a selective concentration of the inhibitor of interest (typically 5-10 times the wild-type IC50).
-
Incubate the plates at 30°C for 5-10 days.
-
Colonies that appear are potential resistant mutants.
-
Isolate individual resistant colonies and re-streak them on fresh inhibitor-containing YPG plates to confirm the resistance phenotype.
b. Site-Directed Mutagenesis:
-
For known resistance mutations, use standard molecular biology techniques to introduce specific point mutations into the cytochrome b gene (CYTB) on a plasmid.
-
Transform a yeast strain lacking the endogenous CYTB gene with the plasmid carrying the desired mutation.
-
Confirm the presence of the mutation by DNA sequencing.
Determination of Inhibitor IC50 Values
a. Yeast Growth Inhibition Assay:
-
Grow yeast strains (wild-type and resistant mutants) in liquid YPG medium to mid-log phase.
-
In a 96-well microplate, prepare serial dilutions of the test inhibitors in liquid YPG medium.
-
Inoculate the wells with a standardized concentration of yeast cells (e.g., 10^5 cells/mL).
-
Incubate the plates at 30°C with shaking for 24-48 hours.
-
Measure the optical density at 600 nm (OD600) to determine cell growth.
-
Calculate the IC50 value, which is the inhibitor concentration that causes a 50% reduction in growth compared to the no-drug control, by fitting the data to a dose-response curve.
b. Biochemical Assay of bc1 Complex Activity:
-
Isolate mitochondria from yeast cells.
-
Prepare a reaction mixture containing isolated mitochondria, a suitable substrate (e.g., ubiquinol-2), and an electron acceptor (e.g., cytochrome c).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Perform the assay in the presence of serial dilutions of the test inhibitor.
-
Calculate the IC50 value as the inhibitor concentration that causes a 50% reduction in the rate of cytochrome c reduction.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-resistance of a novel bc1 complex inhibitor.
Signaling Pathways and Logical Relationships
The interaction between bc1 complex inhibitors and the emergence of resistance can be conceptualized as a signaling pathway.
bc1 Complex-IN-1 selectivity for fungal vs mammalian bc1 complex
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial cytochrome bc1 complex (also known as Complex III) is a critical enzyme in the electron transport chain of both fungi and mammals.[1] Its essential role in ATP production makes it a prime target for the development of antifungal agents.[2] However, the high degree of conservation of the bc1 complex across species presents a significant challenge in developing inhibitors that are selective for fungal pathogens while minimizing toxicity to their mammalian hosts.[2][3] This guide provides a comparative overview of inhibitors that exhibit significant selectivity for the fungal bc1 complex over its mammalian counterpart, supported by experimental data and detailed methodologies.
Mechanism of Action of bc1 Complex Inhibitors
The bc1 complex facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane.[1][4] This contributes to the proton motive force that drives ATP synthesis. Inhibitors of the bc1 complex typically bind to one of two distinct sites: the ubiquinol oxidation (Qo) site or the ubiquinone reduction (Qi) site, thereby blocking the electron transfer process and halting cellular respiration.[2][5]
Quantitative Comparison of Inhibitory Activity
The selectivity of an inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against the bc1 complex from fungal and mammalian sources. A higher ratio of mammalian IC50 to fungal IC50 indicates greater selectivity for the fungal enzyme. The following table summarizes the inhibitory activities of two notable fungal-selective inhibitors, Ilicicolin H and the indazole derivative Inz-1.
| Inhibitor | Fungal Species | Fungal IC50 | Mammalian Species | Mammalian IC50 | Selectivity (Fold Difference) | Reference |
| Ilicicolin H | Saccharomyces cerevisiae (Yeast) | 3-5 nM | Bovine (Heart Mitochondria) | 200-250 nM | ~50-83 fold | [3][6] |
| Candida albicans | ~1.85 nM | Rat (Liver Mitochondria) | >1000 fold | >1000 fold | [6] | |
| Rhesus (Liver Mitochondria) | ~333 fold | ~333 fold | [6] | |||
| Inz-1 | Saccharomyces cerevisiae | 2.5 µM | Human (HEK293 cells) | 45.3 µM | 5.6 fold | [7] |
| Candida albicans | 8.0 µM | [7] | ||||
| Optimized Inz-1 Analog | Candida albicans | 0.4 µM | Human | 28-fold | [7][8] |
Note: IC50 values can vary depending on the specific experimental conditions.[6]
Mechanism of Fungal Selectivity
The observed selectivity of these inhibitors arises from subtle structural differences between the fungal and mammalian bc1 complexes, particularly within the inhibitor binding pockets. For instance, variations in the amino acid residues within the Qn pocket are thought to be responsible for the dramatic difference in binding affinity for Ilicicolin H between fungal and mammalian enzymes.[6] This high degree of specificity allows for the design of inhibitors that are highly targeted to the fungal complex.[6]
Experimental Protocols
The determination of the inhibitory activity and selectivity of bc1 complex inhibitors relies on robust in vitro enzymatic assays. A commonly used method is the ubiquinol-cytochrome c reductase activity assay.
Ubiquinol-Cytochrome c Reductase Activity Assay
This assay measures the rate of cytochrome c reduction by the bc1 complex in the presence of a ubiquinol substrate.
1. Preparation of Reagents:
-
Assay Buffer: 100 mM phosphate (B84403) buffer (pH 7.4) containing 0.3 mM EDTA.[6]
-
Enzyme Source: Purified mitochondrial membranes or bc1 complex from the target fungal and mammalian sources (e.g., Saccharomyces cerevisiae, bovine heart).
-
Substrates:
-
Inhibitor: The compound to be tested, dissolved in an appropriate solvent (e.g., DMSO).
2. Assay Procedure:
-
The reaction is initiated by adding the ubiquinol substrate to a reaction mixture containing the assay buffer, cytochrome c, and the enzyme preparation.
-
The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.
-
To determine the IC50 value, the assay is performed with a range of inhibitor concentrations.
3. Data Analysis:
-
The initial rate of cytochrome c reduction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizing the bc1 Complex Inhibition Pathway and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of bc1 complex inhibition and the experimental workflow for assessing inhibitor selectivity.
Caption: A simplified diagram illustrating the inhibition of the bc1 complex.
Caption: Experimental workflow for assessing bc1 complex inhibitor selectivity.
References
- 1. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. THE CYTOCHROME BC(1) COMPLEX: Function in the Context of Structure - ProQuest [proquest.com]
- 5. Cytochrome bc1 complex - Proteopedia, life in 3D [proteopedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Qo and Qi Site Inhibitors of Mitochondrial Complex III
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
This guide provides an objective comparison of the performance of Qo and Qi site inhibitors of mitochondrial Complex III (also known as the cytochrome bc1 complex). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and application of these critical biochemical tools.
Introduction to Mitochondrial Complex III and its Inhibitors
The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that plays a central role in cellular respiration and ATP production. Complex III, or ubiquinol-cytochrome c oxidoreductase, is a critical component of this chain, catalyzing the transfer of electrons from ubiquinol (B23937) (Coenzyme Q10) to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, contributing to the proton motive force that drives ATP synthesis.
The catalytic activity of Complex III occurs at two distinct quinone-binding sites: the Qo (quinone oxidation) site and the Qi (quinone reduction) site. Inhibitors that target these sites are invaluable tools for studying mitochondrial function and are also of significant interest in drug development, with applications as fungicides, anti-malarials, and potential anti-cancer agents. This guide provides a detailed comparative analysis of inhibitors targeting the Qo and Qi sites.
Mechanism of Action: The Q-Cycle
Complex III operates via a sophisticated mechanism known as the Q-cycle, which allows for the transfer of two electrons from a two-electron carrier (ubiquinol) to a one-electron carrier (cytochrome c) while pumping protons across the inner mitochondrial membrane.
dot
Figure 1: The Q-Cycle in Mitochondrial Complex III. This diagram illustrates the path of electrons and protons through Complex III.
Qo Site (Ubiquinol Oxidation Site): Located on the positive (P-side) of the inner membrane, facing the intermembrane space. Here, ubiquinol (QH2) is oxidized, releasing two protons into the intermembrane space and transferring its two electrons along two separate paths.
Qi Site (Ubiquinone Reduction Site): Situated on the negative (N-side) of the inner membrane, facing the mitochondrial matrix. This site is where ubiquinone (Q) is reduced back to ubiquinol (QH2) by accepting electrons from the cytochrome b subunits.
Comparative Overview of Qo and Qi Site Inhibitors
Inhibitors targeting the Qo and Qi sites have distinct mechanisms of action and produce different downstream effects on mitochondrial function.
Qo Site Inhibitors
These inhibitors bind to the Qo site and block the initial oxidation of ubiquinol. This prevents the transfer of electrons to both the Rieske iron-sulfur protein and cytochrome bL.
Examples:
-
Myxothiazol (B1677603): A potent and specific inhibitor.
-
Stigmatellin: Another widely used and potent inhibitor.
-
Atovaquone: An anti-malarial drug.
-
Azoxystrobin: A strobilurin fungicide.
Qi Site Inhibitors
These inhibitors bind to the Qi site, preventing the reduction of ubiquinone. This blocks the transfer of electrons from cytochrome bH to ubiquinone.
Examples:
-
Antimycin A: A classic and highly potent inhibitor.
-
GSK932121 and GW844520: Investigational antimalarial compounds.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for representative Qo and Qi site inhibitors. It is important to note that IC50 values can vary significantly depending on the experimental system (e.g., isolated enzyme, isolated mitochondria, whole cells) and assay conditions.
Table 1: Inhibitory Potency (IC50/Ki) of Qo and Qi Site Inhibitors
| Inhibitor Class | Inhibitor | Target Site | IC50 / Ki | Organism/System | Reference |
| Qo Inhibitors | Myxothiazol | Qo | - | - | - |
| Stigmatellin | Qo | - | - | - | |
| Atovaquone | Qo | ~0.9 nM | Plasmodium falciparum (in vitro) | [1] | |
| Azoxystrobin | Qo | - | - | - | |
| Qi Inhibitors | Antimycin A | Qi | Ki = 0.033 nM | Porcine bc1 complex | [2] |
| GSK932121 | Qi | 6 nM | Plasmodium falciparum (FCR3A strain) | [3] | |
| GW844520 | Qi | 2 nM | Plasmodium falciparum (FCR3A strain) | [3] | |
| Cyazofamid | Qi | Ki = 12.90 µM | Porcine bc1 complex | [2] |
Note: A direct comparison of all IC50 values is challenging due to variations in experimental setups across different studies. The provided values serve as an indication of potency.
Table 2: Comparative Effects on Mitochondrial Respiration and ROS Production
| Parameter | Effect of Qo Inhibitors (e.g., Myxothiazol) | Effect of Qi Inhibitors (e.g., Antimycin A) | Reference |
| Mitochondrial Respiration | Strong inhibition | Strong inhibition | [4] |
| Superoxide (B77818) (ROS) Production | Does not induce or can decrease | Induces a significant increase | [4][5][6] |
| Mitochondrial Membrane Potential | Dissipation | Can cause hyperpolarization at low concentrations and depolarization at high concentrations | [7] |
| ATP Synthesis | Strong inhibition | Strong inhibition | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare Qo and Qi site inhibitors.
Measurement of Mitochondrial Respiration using High-Resolution Respirometry (e.g., Seahorse XF Analyzer)
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), providing insights into the effects of inhibitors on mitochondrial respiration.
dot
Figure 2: Workflow for Measuring Mitochondrial Respiration. This diagram outlines the key steps in a Seahorse XF experiment.
Protocol:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine) and warm to 37°C.
-
Cell Equilibration: Replace the culture medium with the pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Inhibitor Loading: Prepare stock solutions of the Qo and Qi inhibitors and load them into the injection ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Run: Calibrate the sensor cartridge and place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal OCR before and after the injection of the inhibitors.
-
Data Analysis: Analyze the OCR data to determine the extent of respiratory inhibition caused by the Qo and Qi site inhibitors.
Measurement of Mitochondrial Complex III Activity
This spectrophotometric assay directly measures the enzymatic activity of Complex III.
Principle: The assay measures the reduction of cytochrome c, which is catalyzed by Complex III. The increase in absorbance at 550 nm due to the reduction of cytochrome c is monitored over time.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, EDTA, and oxidized cytochrome c.
-
Assay Initiation: Add the isolated mitochondria to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 550 nm at regular intervals.
-
Inhibitor Addition: To determine the specific activity of Complex III, perform parallel measurements in the presence of a known Complex III inhibitor (e.g., antimycin A) to subtract the non-specific reduction of cytochrome c.
-
Data Analysis: Calculate the rate of cytochrome c reduction to determine the Complex III activity. Compare the activity in the presence of different Qo and Qi site inhibitors.
Measurement of Mitochondrial Superoxide Production
This assay quantifies the production of superoxide, a major reactive oxygen species (ROS), by mitochondria.
Principle: A fluorescent probe, such as MitoSOX™ Red, is used to detect mitochondrial superoxide. In the presence of superoxide, MitoSOX™ Red is oxidized and exhibits red fluorescence.
Protocol:
-
Cell Loading: Incubate cells with MitoSOX™ Red indicator for a specific period to allow for its accumulation in the mitochondria.
-
Inhibitor Treatment: Treat the cells with the desired Qo or Qi site inhibitors.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader.
-
Data Analysis: An increase in red fluorescence indicates an increase in mitochondrial superoxide production. Compare the fluorescence intensity in cells treated with Qo versus Qi site inhibitors. It is expected that Qi site inhibitors like antimycin A will cause a significant increase in superoxide production, while Qo site inhibitors like myxothiazol will not.[4]
Signaling Pathways and Logical Relationships
The inhibition of Qo and Qi sites has distinct consequences on the electron flow and the generation of reactive oxygen species within Complex III.
dot
References
- 1. agilent.com [agilent.com]
- 2. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial toxicity of selective COX-2 inhibitors via inhibition of oxidative phosphorylation (ATP synthesis) in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating bc1 Complex Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Validating that a therapeutic compound engages the mitochondrial cytochrome bc1 complex (Complex III) within a cellular environment is a critical step in drug discovery. The bc1 complex is a key enzyme in the electron transport chain, essential for ATP production, and a validated target for various diseases.[1][2][3] This guide provides an objective comparison of key methods for confirming target engagement, complete with experimental data and detailed protocols.
At a Glance: Comparison of Target Engagement Assays
The selection of an appropriate assay for validating bc1 complex target engagement depends on the specific research question, available resources, and desired throughput. This table summarizes the primary methods discussed in this guide.
| Feature | Cellular Thermal Shift Assay (CETSA) | Seahorse XF Analyzer (Metabolic Assay) | In-Cell Western (ICW) Assay |
| Principle | Ligand binding increases the thermal stability of the target protein.[4] | Measures changes in cellular metabolism, specifically the oxygen consumption rate (OCR), as a functional readout of bc1 complex inhibition.[5] | Direct immunofluorescent detection and quantification of a specific subunit of the bc1 complex in fixed and permeabilized cells.[6] |
| Primary Readout | Change in protein melting temperature (ΔTm) or an isothermal dose-response fingerprint (ITDRF).[7] | Decrease in mitochondrial respiration and ATP production-linked OCR.[8][9] | Fluorescence intensity, indicating changes in the level of a bc1 complex subunit.[10] |
| Cellular Context | Intact cells, providing a physiologically relevant environment.[11] | Live, intact cells in real-time.[12] | Fixed cells, providing a snapshot of protein levels.[6] |
| Compound Labeling | Not required.[13] | Not required. | Not required. |
| Throughput | Moderate to high, especially with high-throughput screening (HTS) adaptations.[14] | High (96- or 384-well plate format).[15] | High (96- or 384-well plate format).[6] |
| Key Advantage | Directly demonstrates biophysical interaction between the compound and the target protein in a native cellular environment.[13] | Provides a functional, real-time readout of the downstream consequences of target engagement.[16] | High-throughput and allows for direct quantification of a target protein subunit.[17] |
| Key Limitation | Does not directly measure the functional consequence of target binding.[18] | An indirect measure of target engagement; effects could be due to off-target interactions affecting metabolism. | Does not confirm direct binding or functional impact; it primarily quantifies protein levels. |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for directly confirming the binding of a compound to its target protein in intact cells.[11] The principle is that ligand binding stabilizes the protein, increasing its resistance to heat-induced denaturation.[13]
Quantitative Data Summary
The following table illustrates hypothetical data for a bc1 complex inhibitor, "BC1-IN-1," demonstrating target engagement through a thermal shift.
| Compound | Concentration (µM) | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | - | 52.1°C | - |
| BC1-IN-1 | 1 | 54.3°C | +2.2°C |
| BC1-IN-1 | 10 | 56.8°C | +4.7°C |
A positive thermal shift (ΔTm) indicates that the compound is binding to and stabilizing the bc1 complex.[7]
Experimental Protocol: CETSA
-
Cell Culture and Treatment : Culture cells to 80-90% confluency. Treat with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.[19]
-
Heat Challenge : Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[19]
-
Cell Lysis : Lyse the cells using freeze-thaw cycles to separate the soluble and aggregated protein fractions.[19]
-
Protein Quantification : Centrifuge the lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble fraction.[19]
-
Western Blot Analysis : Quantify the amount of a specific bc1 complex subunit (e.g., UQCRC2) in the soluble fraction by Western blot. An increased amount of soluble protein at higher temperatures in the presence of the compound indicates stabilization.[7]
Visualization: CETSA Workflow
References
- 1. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 2. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. licorbio.com [licorbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. benchchem.com [benchchem.com]
bc1 Complex-IN-1: A Potent Tool for Elucidating Mitochondrial Respiration
For researchers in mitochondrial biology and drug discovery, the quest for precise and potent molecular tools is paramount. bc1 Complex-IN-1, also identified as compound 12g, has emerged as a noteworthy tool compound for dissecting the intricacies of the mitochondrial respiratory chain. This guide provides a comparative analysis of this compound against other well-established inhibitors of the bc1 complex (Complex III), supported by experimental data and detailed protocols to aid in its effective application.
The cytochrome bc1 complex is a critical enzymatic hub in the electron transport chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c and contributing to the proton gradient that drives ATP synthesis.[1][2] Its inhibition has profound effects on cellular bioenergetics, making it a key target for both research and therapeutic development. Inhibitors of this complex are broadly classified based on their binding site: the ubiquinol oxidation (Qo) site or the ubiquinone reduction (Qi) site.
Performance Comparison of bc1 Complex Inhibitors
This compound has demonstrated potent inhibitory activity against the succinate-cytochrome c reductase (SCR) activity, which encompasses both Complex II and Complex III of the respiratory chain.[3][4] This positions it as a powerful tool for studying the function and dysfunction of this segment of the electron transport chain. A direct comparison with other widely used bc1 complex inhibitors reveals its standing in terms of potency.
| Compound | Target Site | IC50 / Ki (Assay Conditions) | Key Characteristics |
| This compound (compound 12g) | bc1 Complex (Specific site to be fully elucidated) | Sub-micromolar IC50 (Porcine SCR assay)[3][4] | High potency, over two orders of magnitude more potent than amisulbrom (B1667119) in the same assay.[3][4] |
| Antimycin A | Qi Site | Ki: 0.033 ± 0.00027 nM (Porcine SCR assay)[5] | A classical, high-affinity inhibitor of the Qi site.[5] |
| Myxothiazol | Qo Site | 50% inhibition at 0.45 mol/mol cytochrome b (NADH oxidation by submitochondrial particles)[6] | A well-characterized Qo site inhibitor that displaces ubiquinol. |
| Stigmatellin | Qo Site | IC50 of 3-5 nM (Yeast bc1 complex) | A potent Qo site inhibitor that interacts with the Rieske iron-sulfur protein. |
| Atovaquone | Qo Site | IC50 values in the nanomolar to low micromolar range depending on the organism. | A clinically used antiprotozoal agent that targets the bc1 complex. |
| Amisulbrom | Qi Site | IC50 significantly higher than this compound in the same SCR assay.[3][4] | A commercial fungicide used as a reference compound.[3][4] |
Mechanism of Action: Unraveling the Inhibition
The precise binding site of this compound within the bc1 complex is a subject of ongoing investigation. However, its potent inhibition of the overall SCR activity strongly suggests a direct interaction with either the Qo or Qi site, disrupting the electron flow.
In contrast, the mechanisms of other inhibitors are well-defined:
-
Qi Site Inhibitors (e.g., Antimycin A, Amisulbrom): These compounds bind to the ubiquinone reduction site, blocking the transfer of electrons from the b-hemes to ubiquinone. This leads to an accumulation of reduced cytochrome b and inhibits the overall activity of the complex.[5]
-
Qo Site Inhibitors (e.g., Myxothiazol, Stigmatellin, Atovaquone): These inhibitors bind to the ubiquinol oxidation site, preventing the initial transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and cytochrome b. This effectively halts the Q-cycle at its entry point.
Signaling Pathways and Experimental Workflows
To visualize the role of the bc1 complex and the points of inhibition, the following diagrams are provided.
Caption: Electron flow through the bc1 complex and sites of inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. Succinate-cytochrome c reductase: assessment of its value in the investigation of defects of the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of Cytochrome bc1 Complex Inhibitors Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of several key compounds targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. The cytochrome bc1 complex is a critical enzyme for cellular respiration across a wide range of organisms, making it a prime target for the development of antimicrobial agents and a subject of study for potential off-target effects. This document presents quantitative data on inhibitor potency, detailed experimental methodologies, and visual representations of the underlying biochemical pathways to aid in research and development.
Introduction to the Cytochrome bc1 Complex
The cytochrome bc1 complex, also known as ubiquinol-cytochrome c reductase, is a multi-subunit transmembrane protein found in the inner mitochondrial membrane of eukaryotes and the plasma membrane of many bacteria.[1][2] It plays a central role in oxidative phosphorylation by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. This electron transfer is coupled to the translocation of protons across the membrane, generating a proton motive force that drives ATP synthesis.[2] The catalytic mechanism of the bc1 complex is described by the Q-cycle, which involves two distinct ubiquinone/ubiquinol binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[3] These sites are the primary targets for a wide array of inhibitors.
Comparative Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for four well-characterized bc1 complex inhibitors against the enzyme from various species. These values highlight the differential sensitivity of the bc1 complex across phylogenetic domains, providing insights into inhibitor selectivity.
Atovaquone (B601224)
Atovaquone is a hydroxynaphthoquinone that is a potent and selective inhibitor of the parasite bc1 complex and is used in the treatment of malaria and toxoplasmosis.[4][5] Its efficacy is significantly lower against the mammalian enzyme.
| Species | Organism | IC50 / Ki (nM) | Reference |
| Protozoa | Plasmodium falciparum (sensitive) | 0.83 - 6.81 | [6] |
| Plasmodium berghei (sensitive) | 0.132 - 0.465 | [7] | |
| Plasmodium berghei (resistant, Y268C/N) | 1,500 - 40,000 | [7] | |
| Fungi | Saccharomyces cerevisiae | 9 (Ki) | [4] |
| Mammalia | Bovine | 80 (Ki) | [4] |
Azoxystrobin (B1666510)
Azoxystrobin is a broad-spectrum fungicide from the strobilurin class. It is a potent inhibitor of the fungal bc1 complex.
| Species | Organism | IC50 (nM) | Reference |
| Fungi | Various plant pathogens | < 1 mg/L (LC95) | |
| Mammalia | Bovine | 1.03 | [1] |
| Bacteria | Rhodobacter sphaeroides | 1.34 | [1] |
Myxothiazol
Myxothiazol is an antifungal antibiotic produced by the myxobacterium Myxococcus fulvus.[8] It is a classic Qo site inhibitor used extensively in biochemical studies.
| Species | Organism | IC50 (µM) | Reference |
| Mammalia | Bovine | ~0.03 (relative to cyt b) | |
| Fungi | Saccharomyces cerevisiae | Potent inhibitor | [9] |
| Bacteria | Rhodobacter sphaeroides | Potent inhibitor |
Stigmatellin (B1206613)
Stigmatellin is another potent bc1 complex inhibitor isolated from the myxobacterium Stigmatella aurantiaca. It is known to bind to the Qo site and interact with the Rieske iron-sulfur protein.
| Species | Organism | Binding Affinity | Reference |
| Mammalia | Bovine | High affinity | [10] |
| Fungi | Saccharomyces cerevisiae | High affinity | [11] |
| Bacteria | Rhodobacter sphaeroides | High affinity | [12] |
Experimental Protocols
Principle of the Ubiquinol-Cytochrome c Reductase Activity Assay
The activity of the cytochrome bc1 complex is typically measured spectrophotometrically by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. A short-chain ubiquinol analogue, such as decylubiquinol (DBH2), is used as the electron donor. The assay is performed in the presence and absence of specific inhibitors to determine their effect on the enzyme's activity.
Detailed Methodology for bc1 Complex Inhibition Assay
This protocol is a generalized procedure based on methodologies described in the literature.[13][14] Specific concentrations and incubation times may need to be optimized for the particular enzyme source and inhibitors being tested.
I. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), containing 0.3 mM EDTA.
-
Cytochrome c Stock Solution: Prepare a 10 mM stock solution of cytochrome c from horse heart in the assay buffer.
-
Ubiquinol Substrate (DBH2): Prepare a 10 mM stock solution of decylubiquinone (B1670182) in ethanol. To generate the reduced form (decylubiquinol, DBH2), add a small amount of solid sodium borohydride (B1222165) until the yellow color disappears. The concentration of DBH2 can be determined spectrophotometrically.
-
Inhibitor Stock Solutions: Prepare stock solutions of the inhibitors (e.g., atovaquone, azoxystrobin, myxothiazol, stigmatellin) in an appropriate solvent (e.g., DMSO or ethanol) at a concentration at least 100-fold higher than the final assay concentration.
-
Enzyme Preparation: Isolate mitochondria or purify the bc1 complex from the desired species. The enzyme should be diluted in a suitable buffer containing a non-ionic detergent (e.g., 0.01% n-dodecyl-β-D-maltoside) to an appropriate concentration for the assay.
II. Assay Procedure:
-
In a 96-well microplate or a cuvette, add the following components to a final volume of 200 µL:
-
Assay Buffer
-
Cytochrome c to a final concentration of 10-100 µM.
-
Varying concentrations of the inhibitor (or solvent control).
-
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 30°C) for a few minutes.
-
Initiate the reaction by adding the ubiquinol substrate (DBH2) to a final concentration of 10-50 µM.
-
Immediately monitor the increase in absorbance at 550 nm over time using a microplate reader or a spectrophotometer. Record readings every 15-30 seconds for 5-10 minutes.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
III. Data Analysis:
-
Calculate the rate of cytochrome c reduction for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the Q-cycle of the cytochrome bc1 complex and the mechanism of action of Qo site inhibitors.
References
- 1. Crystal structure of bacterial cytochrome bc1 in complex with azoxystrobin reveals a conformational switch of the Rieske iron–sulfur protein subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Myxothiazol - Wikipedia [en.wikipedia.org]
- 9. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2A06: Bovine cytochrome bc1 complex with stigmatellin bound [ncbi.nlm.nih.gov]
- 11. Crystal structure of the yeast cytochrome bc1 complex with its bound substrate cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subnanomolar Inhibitor of Cytochrome bc1 Complex Designed via Optimizing Interaction with Conformationally Flexible Residues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of bc1 Complex-IN-1: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling bc1 Complex-IN-1 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the hazardous characteristics of similar compounds targeting the cytochrome bc1 complex necessitate a cautious and informed approach to its disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on the known hazards of analogous substances.
A commercially available product targeting the bc1 complex, identified as "TAK KILL BC1," contains the active ingredients 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) and 2-methyl-4-isothiazolin-3-one (B36803) (CMIT/MIT)[1][2]. According to the European Chemicals Agency (ECHA), this mixture is classified as acutely toxic, corrosive, and a skin sensitizer. It is fatal if inhaled and toxic if swallowed or in contact with skin, causing severe skin burns and eye damage[1]. Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects[1]. Given these potential hazards, this compound should be handled and disposed of as hazardous waste.
Hazard and Disposal Summary
The following table summarizes the key hazard information and corresponding disposal requirements for materials analogous to this compound.
| Hazard Category | Description | Disposal Requirement |
| Human Health | Corrosive to skin and eyes, may cause burns and sensitization. Toxic if swallowed, inhaled, or in contact with skin[1]. | Dispose of as hazardous waste. Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE). |
| Environmental | Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment[1]. | Prevent entry into drains and waterways. Dispose of as hazardous waste according to local environmental regulations. |
| Chemical | Stable under normal conditions. | Store in a cool, dry, and well-ventilated area in a tightly closed original container. |
Experimental Protocols for Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary steps for safe disposal.
Personal Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Lab coat
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be segregated as hazardous waste.
-
-
Waste Collection:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, designated, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
-
Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound". The primary hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard") should also be clearly indicated.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified specialist disposal company.
-
Always follow your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Disposal Decision Pathway for this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling bc1 Complex-IN-1
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling bc1 Complex-IN-1 (CAS No. 2883052-97-7). The following guidelines are based on general laboratory safety protocols for handling chemical compounds where specific hazard information is not fully available. It is imperative to supplement these recommendations with a thorough review of any available supplier safety data sheets (SDS) and to conduct a risk assessment specific to your experimental conditions.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hands | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before each use and change them frequently. |
| Body | Laboratory Coat | A buttoned lab coat must be worn to protect skin and clothing from contamination. |
| Respiratory | Suitable Respirator | Use in a well-ventilated area. If aerosols may be generated or if working outside a fume hood, a suitable respirator may be required based on a risk assessment. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] Recommended storage at -20°C, protected from light, for up to 12 months.[1] Avoid repetitive freeze-thaw cycles.[1] |
Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are essential to mitigate risks.
| Plan | Action |
| Spill Response | Evacuate personnel to a safe area.[2] Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[1] Prevent further leakage or spillage.[1] Absorb spills with an inert material (e.g., diatomite, universal binders).[1] Decontaminate surfaces by scrubbing with alcohol.[1] |
| Disposal | Dispose of contaminated material as hazardous waste in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or water courses.[1] |
First Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed person to fresh air.[1] If not breathing, give artificial respiration.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Wash out mouth with water.[1] Seek medical attention immediately.[1] |
Visual Guides for Safe Handling
To further aid in operational clarity, the following diagrams illustrate key procedural workflows.
Caption: Standard operational workflow for handling this compound.
Caption: Emergency spill response plan for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
